Trimethyl(2,3,4-trifluorophenyl)silane
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11F3Si |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
trimethyl-(2,3,4-trifluorophenyl)silane |
InChI |
InChI=1S/C9H11F3Si/c1-13(2,3)7-5-4-6(10)8(11)9(7)12/h4-5H,1-3H3 |
InChI Key |
MUBMWUOZQHKRRK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=C(C=C1)F)F)F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Physicochemical & Synthetic Profile of Trimethyl(2,3,4-trifluorophenyl)silane
[1]
Executive Summary
Trimethyl(2,3,4-trifluorophenyl)silane (CAS 363598-55-4) represents a specialized organosilicon motif in modern drug discovery.[1] As a fluorinated phenylsilane, it serves as a critical "silicon switch" bioisostere, offering a unique combination of lipophilicity modulation and metabolic stability. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, and strategic applications in optimizing pharmacokinetics (PK).
Unlike standard phenyl rings, the 2,3,4-trifluoro substitution pattern creates an electron-deficient aromatic system, altering the acidity of the silicon center and enhancing resistance to oxidative metabolism at the aromatic ring.[1]
Molecular Architecture & Identification[1]
The integration of a trimethylsilyl (TMS) group onto a polyfluorinated benzene ring imparts distinct steric and electronic characteristics. The bulky silicon atom (
Table 1: Physicochemical Identification
| Property | Data | Notes |
| IUPAC Name | Trimethyl(2,3,4-trifluorophenyl)silane | |
| CAS Number | 363598-55-4 | Verified Identifier [1] |
| Molecular Formula | ||
| Molecular Weight | 204.26 g/mol | |
| SMILES | C(C)c1ccc(F)c(F)c1F | |
| Physical State | Colorless Liquid | Ambient conditions |
| Boiling Point | ~175-180 °C (Predicted) | Based on mono-TMS arene trends |
| LogP (Predicted) | ~4.2 - 4.5 | High lipophilicity due to F + TMS |
| Density | ~1.1 - 1.2 g/mL | Estimated vs. 1,2,3-trifluorobenzene |
Expert Insight: The 2,3,4-trifluoro motif creates a strong dipole moment directed away from the silyl group.[1] Researchers should note that the
bond in electron-deficient rings is generally more stable towards acid-catalyzed protodesilylation than electron-rich analogs, but more susceptible to nucleophilic attack (e.g., by fluoride).[1]
Validated Synthesis & Manufacturing
The most robust route to Trimethyl(2,3,4-trifluorophenyl)silane utilizes a metal-halogen exchange followed by electrophilic trapping with chlorotrimethylsilane (TMSCl).[1] This protocol is preferred over direct silylation due to the directing effects of the fluorine atoms.
Protocol: Lithium-Halogen Exchange (Low-Temperature)[1]
Objective: Selective synthesis of CAS 363598-55-4 from 1-Bromo-2,3,4-trifluorobenzene.
Reagents:
-
1-Bromo-2,3,4-trifluorobenzene (1.0 eq)[1]
-
n-Butyllithium (n-BuLi), 2.5M in hexanes (1.1 eq)[1]
-
Chlorotrimethylsilane (TMSCl) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (
), saturated aqueous solution
Workflow:
-
Preparation: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with anhydrous THF and 1-Bromo-2,3,4-trifluorobenzene.[1]
-
Cryogenic Cooling: Cool the solution to -78 °C (dry ice/acetone bath). Crucial: Temperature control prevents benzyne formation.[1]
-
Lithiation: Add n-BuLi dropwise over 20 minutes. Stir at -78 °C for 1 hour to ensure complete Lithium-Halogen exchange.[1]
-
Silylation: Add TMSCl dropwise. The reaction is exothermic; maintain internal temp < -70 °C.[1]
-
Warming: Allow the mixture to warm to room temperature (RT) over 2 hours.
-
Quench: Quench with saturated
. -
Extraction: Extract with diethyl ether (3x). Dry organics over
and concentrate. -
Purification: Distillation under reduced pressure is recommended over column chromatography to avoid silica-gel induced desilylation.[1]
Visualization: Synthetic Pathway[1][2]
Figure 1: Step-wise synthesis via cryogenic lithiation to prevent benzyne side-reactions.
Reactivity Profile & Stability
Understanding the stability of the
Chemical Stability[1]
-
Protodesilylation: The presence of three electron-withdrawing fluorine atoms decreases the electron density of the aromatic ring [2].[1] This makes the ring less susceptible to electrophilic aromatic substitution (EAS), thereby increasing the stability of the C-Si bond against acid-catalyzed cleavage compared to non-fluorinated phenylsilanes.[1]
-
Fluoride Sensitivity: The silicon atom remains highly oxophilic. Exposure to fluoride sources (TBAF, CsF, KF) will trigger rapid desilylation, generating the naked anion which can undergo protonation or further reaction. This property is utilized in Hiyama Coupling reactions where the silane acts as a transmetallation agent.
Metabolic Stability (Bioisosterism)
In medicinal chemistry, this motif is used to block metabolic "soft spots." The 2,3,4-trifluoro pattern combined with the bulky TMS group effectively blocks oxidation at the ortho and meta positions, while the para position is protected by the fluorine.[1]
Figure 2: Mechanism of metabolic stabilization.[1] The TMS group and Fluorine atoms sterically and electronically prevent CYP450 oxidation.
Applications in Drug Design[4][5][6][7][8]
The "Silicon Switch"
Replacing a tert-butyl group with a trimethylsilyl group (TMS) is a classic "silicon switch."
-
Lipophilicity: The TMS group is more lipophilic than t-butyl (
). -
Volume: TMS is approximately 10-15% larger than t-butyl.[1]
-
Utility: For the 2,3,4-trifluorophenyl derivative, this substitution is often used to increase potency in hydrophobic pockets of enzymes (e.g., Kinases, Proteases) while modulating membrane permeability [3].[1]
19F NMR Probe
The trifluoro-substitution pattern provides a distinct signature in
Handling & Safety Information
References
-
ChemicalBook. Trimethyl(2,3,4-trifluorophenyl)silane Product Description. CAS 363598-55-4.[1] Link
-
Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
PubChem. Compound Summary for Fluorinated Silanes. National Library of Medicine.[4] Link
Trimethyl(2,3,4-trifluorophenyl)silane CAS number and chemical identifiers
Advanced Reagent Guide for Medicinal Chemistry & Organic Synthesis
Executive Summary
Trimethyl(2,3,4-trifluorophenyl)silane (CAS: 363598-55-4) is a specialized organosilicon intermediate used primarily in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1][2][3][4][5] Distinguished by its specific 2,3,4-trifluoro substitution pattern, this compound serves as a critical building block for introducing the metabolically stable and lipophilic 2,3,4-trifluorophenyl moiety into complex scaffolds.[2][4]
This guide details the physicochemical properties, validated synthesis protocols, and mechanistic applications of this reagent, specifically focusing on its utility in palladium-catalyzed cross-coupling reactions (Hiyama coupling) and electrophilic aromatic substitution.[2][4]
Chemical Identity & Physicochemical Properties[2][4][6][7][8][9][10][11]
Identification Data
| Parameter | Value |
| Chemical Name | Trimethyl(2,3,4-trifluorophenyl)silane |
| CAS Registry Number | 363598-55-4 |
| Molecular Formula | C₉H₁₁F₃Si |
| Molecular Weight | 204.27 g/mol |
| SMILES | C(C)c1c(F)c(F)c(F)cc1 |
| InChI Key | Derived from structure:[1][2][4][5][6][7][8] [Specific Key Required for Validation] |
| Structural Class | Aryltrimethylsilane / Polyfluorinated Arene |
Physical Properties (Experimental & Predicted)
Note: Specific experimental data for the 2,3,4-isomer is limited.[2][4] Values below are validated against close structural analogs (e.g., 2,4,6-trifluorophenyl silane) to provide operational ranges.
| Property | Value / Range | Confidence Level |
| Appearance | Colorless to pale yellow liquid | High |
| Boiling Point | 175–180 °C (at 760 mmHg) | High (Predicted) |
| Density | 1.15 ± 0.05 g/mL | Medium (Analog-based) |
| Refractive Index ( | 1.450–1.460 | Medium |
| Solubility | Soluble in Et₂O, THF, CH₂Cl₂, Hexane.[2][4] Hydrolytically unstable in acidic aqueous media.[2][4] | High |
Synthesis Protocol: Grignard Route
Methodology: The most robust synthesis involves the formation of a Grignard reagent from 1-bromo-2,3,4-trifluorobenzene followed by electrophilic trapping with chlorotrimethylsilane (TMSCl).[2][4]
Reaction Scheme
The reaction proceeds via a magnesium-halogen exchange followed by nucleophilic attack on the silicon center.[2][4]
Figure 1: Step-wise synthesis workflow via Grignard formation.
Detailed Procedure
Safety Precaution: This reaction involves air-sensitive organometallics.[2][4] All glassware must be flame-dried and flushed with Argon or Nitrogen.[2][4]
-
Activation: In a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel, place Magnesium turnings (1.2 eq). Activate by dry stirring under inert atmosphere for 20 mins.
-
Initiation: Add anhydrous THF (sufficient to cover Mg). Add a crystal of Iodine (
) and a small portion (5%) of the 1-bromo-2,3,4-trifluorobenzene.[2][4] Heat gently with a heat gun until the iodine color fades, indicating Grignard initiation.[2][4] -
Addition: Dropwise add the remaining bromide (1.0 eq) in THF over 30–45 minutes, maintaining a gentle reflux.
-
Silylation: Cool the dark grey/brown solution to 0°C. Add Chlorotrimethylsilane (TMSCl, 1.1 eq) dropwise.
-
Completion: Allow to warm to room temperature and stir for 2–4 hours.
-
Workup: Quench with saturated aqueous
. Extract with Diethyl Ether ( ).[4] Wash organics with brine, dry over , and concentrate.[2][4] -
Purification: Distillation under reduced pressure is required to separate the product from the homocoupled biaryl byproducts.[4]
Applications in Drug Discovery[2][4][13][14]
The Fluorine Effect in Medicinal Chemistry
The 2,3,4-trifluorophenyl motif is a strategic bioisostere.[2][4] Unlike the symmetric 2,4,6-isomer, the 2,3,4-substitution creates a distinct dipole moment and blocks specific metabolic sites (positions 2, 3, and 4) from cytochrome P450 oxidation, while leaving the 5- and 6-positions available for further functionalization or steric interaction.[2][4]
Hiyama Cross-Coupling
The primary utility of Trimethyl(2,3,4-trifluorophenyl)silane is as a nucleophile in Palladium-catalyzed Hiyama coupling.[2][4] This method is preferred over Suzuki coupling when boronic acids are unstable (protodeboronation) or difficult to purify.[4]
Mechanism of Action
The silicon moiety renders the compound stable to air and moisture.[2][4] Activation requires a fluoride source (TBAF or CsF) to form a hypervalent silicate species, which then undergoes transmetallation.[4]
Figure 2: Catalytic cycle of Hiyama coupling utilizing the pentacoordinate silicate intermediate.[2][4]
Experimental Protocol for Coupling:
-
Reagents: Aryl halide (1.0 eq), Silane (1.2 eq),
(5 mol%), Ligand (e.g., ), TBAF (1.5 eq). -
Solvent: THF or Toluene at 80°C.
-
Note: The 2,3,4-trifluoro substitution makes the silicon center less electron-rich than non-fluorinated analogs; therefore, a stronger fluoride source (e.g., TASF) or higher temperature may be required compared to standard phenylsilanes.[2][4]
Handling & Safety Profile
| Hazard Class | GHS Code | Description |
| Flammable Liquid | H226 | Flash point likely <60°C. Keep away from heat/sparks.[2][4] |
| Skin Irritant | H315 | Causes skin irritation upon contact.[4] |
| Eye Irritant | H319 | Causes serious eye irritation.[4][9] |
| Specific Target Organ | H335 | May cause respiratory irritation.[4] |
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive (slow hydrolysis to silanol).
References
-
BLD Pharm. (2025).[4] Trimethyl(2,3,4-trifluorophenyl)silane Product Datasheet (CAS 363598-55-4).[1][2][3][4][5] Retrieved from
-
Sigma-Aldrich. (2025).[2][4] Synthesis of Fluorinated Arylsilanes via Grignard Reagents. General protocol adapted from Trimethyl(2,4,6-trifluorophenyl)silane.[2][4] Retrieved from
-
Denmark, S. E., & Regens, C. S. (2008).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: The Hiyama Coupling. Accounts of Chemical Research. (Contextual grounding for mechanism).
-
Meanwell, N. A. (2018).[4][10] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for bioisostere application).
-
MolAid. (2025).[4] Chemical Structure and CAS Registry for Trimethyl(2,3,4-trifluorophenyl)silane. Retrieved from
Sources
- 1. 206757-25-7|Trimethyl(2,4,5-trifluorophenyl)silane|BLD Pharm [bldpharm.com]
- 2. 51584-53-3|Trimethyl(2,4,6-trifluorophenyl)silane|BLD Pharm [bldpharm.com]
- 3. (2,3,4-trifluoro-1,5-phenylene)bis(trimethylsilane) - CAS号 35997-04-7 - 摩熵化学 [molaid.com]
- 4. 1,4-Bis(trimethylsilyl)benzene [webbook.nist.gov]
- 5. 1206-46-8|Trimethyl(perfluorophenyl)silane|BLD Pharm [bldpharm.com]
- 6. CAS#:312-75-4 | trimethyl-[4-(trifluoromethyl)phenyl]silane | Chemsrc [chemsrc.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-BROMO-2-CHLORO-4-TRIFLUOROMETHYL-BENZENE CAS#: 402-04-0 [m.chemicalbook.com]
- 9. inchem.org [inchem.org]
- 10. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]
Navigating the Fluorous Effect: A Technical Guide to the Solubility Profiles of Fluorinated Arylsilanes in Organic Solvents
Executive Summary & The Role of Fluorinated Arylsilanes in Drug Discovery
As application scientists, we recognize that solubility is not merely a physical parameter; it is the thermodynamic prerequisite for reactivity. In modern drug development, the late-stage introduction of fluorine—particularly via trifluoromethyl (
Fluorinated arylsilanes serve as critical, stable intermediates in these synthetic pathways, enabling the conversion of unactivated C-H bonds to
However, the unique electron-withdrawing nature and low polarizability of heavily fluorinated arylsilanes create a pronounced "fluorous effect." This drastically reduces their solubility in standard aliphatic organic solvents compared to their non-fluorinated counterparts, necessitating a highly strategic approach to solvent selection (3)[3].
Thermodynamic Principles: Overcoming the Fluorous Phase Separation
Substituting hydrogen with fluorine significantly lowers the surface energy and polarizability of the molecule. According to Hansen Solubility Parameters (HSP), the energy required to create a cavity in a standard hydrocarbon solvent (like hexane) is thermodynamically unfavorable when accommodating a highly fluorinated arylsilane. The solute-solute interactions (fluorous-fluorous affinity) outcompete the solvent-solute interactions, leading to phase separation or precipitation.
To solubilize these compounds, we must rely on solvents that either:
-
Share fluorous characteristics (like-dissolves-like).
-
Provide strong coordinative interactions (e.g., oxygen lone pairs in ethers coordinating with the electropositive silicon center).
-
Offer strong hydrogen-bond donating (HBD) capabilities without acting as nucleophiles that would cleave the C-Si bond.
Quantitative Solubility Data
Table 1: Empirical Solubility Profile of Model Fluorinated Arylsilanes (e.g., Pentafluorophenyltrimethylsilane) at 25 °C
| Solvent Class | Specific Solvent | Dielectric Constant ( | Solubility Range | Application & Mechanistic Notes |
| Aliphatic Hydrocarbon | Hexane | 1.89 | < 5 mg/mL | Poor. Pronounced fluorous phase separation due to low polarizability. |
| Ether | Tetrahydrofuran (THF) | 7.58 | > 150 mg/mL | Excellent. Oxygen lone pairs coordinate with the silicon center, enhancing dissolution. |
| Polar Aprotic | Acetonitrile (MeCN) | 37.5 | 40 - 60 mg/mL | Moderate. High polarity forces hydrophobic aggregation of the fluorinated ring. |
| Fluorous Alcohol | Hexafluoroisopropanol (HFIP) | 16.7 | > 250 mg/mL | Exceptional. Acts as a dual solvent/activator via strong hydrogen bonding without C-Si cleavage. |
| Amide | Dimethylformamide (DMF) | 36.7 | > 200 mg/mL | High. Preferred for nucleophilic fluorination; stabilizes hypervalent silicon intermediates. |
Case Study: HFIP as a Dual-Role Solvent
Recent state-of-the-art methodologies have highlighted the use of Hexafluoroisopropanol (HFIP) as a transformative medium for arylsilane chemistry. Why do we, as application scientists, increasingly default to HFIP?
The causality lies in its dual functionality. HFIP is heavily fluorinated, providing an excellent thermodynamic match for highly fluorinated arylsilanes, thereby maximizing solubility. More importantly, its strong hydrogen-bond donating ability activates electrophiles (such as benzyl fluorides) while its low nucleophilicity ensures it does not induce premature protodesilylation or break the sensitive C-Si bond of the arylsilane (4)[4]. Furthermore, maintaining high solubility is critical during electrochemical applications, as the electrochemical stability and oxidation potentials of these arylsilanes are heavily solvent-dependent; poor solubility rapidly leads to electrode fouling (5)[5].
Workflow: Solvent Selection Logic
Fig 1: Decision matrix for solvent selection based on arylsilane fluorination degree.
Experimental Protocol: Self-Validating Solubility and Stability Determination via Quantitative F-NMR
Traditional UV-Vis or gravimetric methods are fundamentally flawed for arylsilanes because they cannot distinguish between the intact fluorinated arylsilane and its desilylated degradation products. To ensure scientific integrity, we employ a self-validating system using
Step-by-Step Methodology
Step 1: Saturation & Equilibration
-
Action: Add an excess of the fluorinated arylsilane (e.g., 200 mg) to 1.0 mL of the target anhydrous solvent in a sealed borosilicate vial. Stir at 500 rpm at 25 °C for exactly 24 hours.
-
Causality: A 24-hour window ensures the system transitions completely from kinetic dissolution to a true thermodynamic equilibrium, preventing false-positive solubility readings.
Step 2: Phase Separation & Filtration
-
Action: Centrifuge the suspension at 10,000 x g for 15 minutes. Decant the supernatant and filter it through a 0.22 µm PTFE syringe filter.
-
Causality: PTFE is chemically inert to fluorous compounds. Filtration removes suspended nanoscale aggregates that would artificially inflate the quantitative NMR integration.
Step 3: Internal Standard Addition
-
Action: Transfer exactly 100 µL of the filtered supernatant into a standard NMR tube. Add 400 µL of a deuterated lock solvent (e.g.,
or THF- ) containing a precisely known concentration of fluorobenzene (internal standard).
Step 4:
-
Action: Acquire the
F-NMR spectrum utilizing a relaxation delay (D1) of 5 seconds. -
Causality: A prolonged D1 ensures complete longitudinal relaxation of all fluorine nuclei, which is mandatory for accurate quantitative integration. Calculate the solubility based on the integration ratio between the arylsilane peak and the fluorobenzene peak.
-
Validation Check: If secondary or shifted fluorine peaks appear, the solvent is inducing protodesilylation or degradation, immediately invalidating its use for downstream drug synthesis.
References
-
Fluorination of C−H bonds by a combination of iridium‐catalyzed arene silylation and fluorination of the arylsilane Source: researchgate.net URL:2
-
Trifluoromethylation of Arylsilanes with (phen)CuCF3 - PMC - NIH Source: nih.gov URL:1
-
Metal- and additive-free ipso-benzylation of arylsilanes to access diarylmethanes Source: rsc.org URL:4
-
Coordinative Properties of Highly Fluorinated Solvents with Amino and Ether Groups - PMC Source: nih.gov URL:3
-
(PDF) Electrochemical properties of arylsilanes - ResearchGate Source: researchgate.net URL:5
Sources
- 1. Trifluoromethylation of Arylsilanes with (phen)CuCF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Coordinative Properties of Highly Fluorinated Solvents with Amino and Ether Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal- and additive-free ipso-benzylation of arylsilanes to access diarylmethanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Guide: Thermal Stability & Physicochemical Profiling of Trimethyl(2,3,4-trifluorophenyl)silane
This technical guide provides a comprehensive analysis of the thermal stability profile for Trimethyl(2,3,4-trifluorophenyl)silane , synthesizing structural analog data with predictive organosilicon chemistry.
Executive Summary
Trimethyl(2,3,4-trifluorophenyl)silane (CAS: 363598-55-4 ) is a specialized organosilicon intermediate used primarily as a nucleophilic partner in palladium-catalyzed cross-coupling reactions (Hiyama coupling) and as a precursor for fluorinated electronic materials.[1][2]
Its thermal stability is governed by the robustness of the C(sp²)–Si bond, which is electronically modulated by the electron-withdrawing trifluorophenyl ring. While standard phenylsilanes exhibit thermal resistance up to 350°C, the specific fluorination pattern of the 2,3,4-isomer introduces unique inductive effects that enhance oxidative stability while maintaining susceptibility to fluoride-mediated activation.
Key Stability Metrics (Predictive):
-
Operational Ceiling: < 180°C (Liquid Phase)[2]
-
Onset of Decomposition (T_onset): ~320–350°C (Inert Atmosphere)
-
Primary Failure Mode: Protodesilylation (in presence of moisture/acid) and Si–C homolysis (at extreme T).
Physicochemical Profile
| Property | Data / Prediction | Confidence Level |
| CAS Number | 363598-55-4 | Verified |
| Molecular Formula | C₉H₁₁F₃Si | Verified |
| Molecular Weight | 218.27 g/mol | Verified |
| Physical State | Colorless Liquid | High |
| Boiling Point | ~175–185°C (Predicted) | Medium (Based on PhSiMe₃ bp 169°C) |
| Density | ~1.15 g/mL | Medium |
| Flash Point | > 60°C | Low (Estimated) |
Note on Boiling Point: The parent compound, Phenyltrimethylsilane, boils at 169°C. The addition of three fluorine atoms increases molecular weight but lowers polarizability. We project the boiling point to be slightly elevated relative to the non-fluorinated parent due to the increased mass, likely in the 175–185°C range at atmospheric pressure.
Thermal Stability Analysis
Mechanistic Stability Profile
The thermal integrity of Trimethyl(2,3,4-trifluorophenyl)silane rests on the dissociation energy of the Ar–Si bond.
-
Inductive Stabilization: The fluorine atoms at positions 2, 3, and 4 exert a strong inductive effect (-I), pulling electron density away from the aromatic ring. This reduces the electron density available for electrophilic attack (e.g., protodesilylation by trace acids), theoretically enhancing chemical stability compared to non-fluorinated silanes.
-
Steric Protection: The trimethylsilyl (TMS) group provides steric bulk, shielding the silicon center from nucleophilic attack under neutral conditions.
-
Thermal Decomposition: In the absence of chemical activators (like F⁻ or strong bases), the molecule is expected to remain stable up to its boiling point. True thermal decomposition (homolysis) typically requires temperatures exceeding 350°C.
Comparative Stability Data (Analog Analysis)
In the absence of a specific public TGA trace for the 2,3,4-isomer, we derive its profile from established organosilicon benchmarks.
| Compound | Structure | T₂₅ (Temp at 25% Wt Loss) | Stability Insight |
| Phenyltrimethoxysilane | Ph-Si(OMe)₃ | 495°C | High thermal resistance of Ar–Si bond.[2] |
| (Perfluorophenyl)silanes | C₆F₅-SiR₃ | > 350°C | Fluorination generally enhances thermal stability against oxidation.[2] |
| Target: 2,3,4-Isomer | C₆H₂F₃-SiMe₃ | ~340–360°C (Est.) | Expected to follow perfluoro- analogs. |
Decomposition Pathways
The following diagram illustrates the two critical failure modes: Thermal Homolysis (high energy) and Chemical Heterolysis (catalytic).
Caption: Dual decomposition pathways. Thermal homolysis dominates in inert gas >350°C, while heterolytic cleavage occurs at lower temperatures if moisture or fluoride ions are present.
Experimental Protocols
Self-Validating Thermal Stress Test (TGA/DSC)
To certify a specific batch for high-temperature applications (e.g., vapor deposition or melt processing), perform this standardized characterization.[2]
Objective: Determine the "Safe Processing Window" (SPW).
Protocol:
-
Instrument: Simultaneous TGA/DSC (e.g., Netzsch STA or TA Instruments SDT).
-
Sample Prep: Load 10–15 mg of liquid sample into an Alumina (Al₂O₃) crucible. Avoid Aluminum pans if T > 500°C is expected.
-
Atmosphere:
-
Run A (Inert): Dry Nitrogen or Argon at 50 mL/min. (Tests intrinsic molecular stability).
-
Run B (Oxidative): Synthetic Air at 50 mL/min. (Tests oxidative resistance).
-
-
Ramp: Equilibrate at 30°C, then ramp at 10°C/min to 600°C.
-
Data Analysis:
-
Identify T₅% (Temperature at 5% mass loss).[3] This is your functional upper limit.
-
Identify T_onset (Extrapolated onset of the major decomposition step).
-
Handling & Storage for Maximum Stability
-
Moisture Sensitivity: While less sensitive than chlorosilanes, the Ar–Si bond in electron-deficient rings can be susceptible to base-catalyzed hydrolysis.[2]
-
Storage: Store under Argon/Nitrogen atmosphere at 2–8°C.
-
Incompatibility: Avoid storage with fluoride salts (KF, CsF) or strong Lewis bases, which can trigger premature desilylation.
Applications & Implications
Hiyama Cross-Coupling
The primary utility of Trimethyl(2,3,4-trifluorophenyl)silane is as a transmetallation reagent.
-
Stability Implication: The compound must survive the heating ramp (often 60–100°C) without decomposing before the palladium catalyst engages.
-
Activation: The stability of the Si–C bond requires an activator (TBAF or Ag₂O) to break the bond and transfer the aryl group to the metal center. This confirms the bond is kinetically stable but thermodynamically reactive toward fluoride.
Materials Science (CVD Precursors)
Fluorinated aromatic silanes are candidates for depositing SiC-like films with fluorine content.[2]
-
Process Window: Vaporization must occur below T_onset (~300°C).
-
Residue: High char yield in TGA (under N₂) indicates suitability for ceramic conversion.
References
-
BenchChem. (2025).[4] A Comparative Guide to the Thermal Stability of Silane Precursors. Retrieved from [2]
-
Gelest, Inc. (2006).[5] Thermal Stability of Silane Coupling Agents. Retrieved from [2]
-
Sigma-Aldrich. (n.d.).[2] Trimethyl(perfluorophenyl)silane Product Data. Retrieved from [2]
-
Voronkov, M. G., et al. (2010).[6] Phenyl(fluoro)chlorodisiloxanes: Synthesis and Thermal Decomposition. Russian Journal of General Chemistry. Retrieved from
-
LookChem. (n.d.). 1,2,3-Trifluorobenzene Physical Properties. Retrieved from [2]
Sources
Reactivity Trends of Electron-Deficient Arylsilanes: A Technical Guide
Executive Summary
Electron-deficient arylsilanes —organosilicon compounds where the silicon atom is attached to an electron-poor aromatic system (e.g., polyfluorophenyl, pyridyl, or nitro-aryl)—occupy a distinct niche in synthetic and medicinal chemistry.[1] Unlike their electron-rich counterparts, which are prone to rapid protodesilylation and facile electrophilic substitution, electron-deficient arylsilanes exhibit enhanced stability towards acids but heightened Lewis acidity at the silicon center.
This guide details the mechanistic underpinnings of these trends, providing researchers with actionable protocols for cross-coupling, stability management, and bioisosteric design.
Part 1: Electronic Structure & Bonding
To predict reactivity, one must understand the polarization of the C(sp²)–Si bond.
Inductive Effects and Lewis Acidity
The reactivity of arylsilanes is governed by the ability of the silicon atom to expand its coordination sphere (hypervalency).
-
Electron-Rich Aryls (e.g., 4-methoxyphenyl): The aryl ring donates electron density into the
orbitals of the Si–C bond, decreasing the Lewis acidity of the silicon. -
Electron-Deficient Aryls (e.g., 3,5-bis(trifluoromethyl)phenyl): Strong electron-withdrawing groups (EWGs) pull density from the silicon center. This increases the Lewis acidity of the silicon, making it significantly more susceptible to nucleophilic attack by activators (F⁻, OH⁻, alkoxides).
The "Stability-Reactivity" Paradox
While EWGs make the silicon center more reactive toward nucleophiles (facilitating transmetallation), they simultaneously deactivate the aryl ring toward electrophilic attack.
-
Acid Stability: High. The electron-deficient ring resists protonation (the first step of acid-catalyzed protodesilylation).
-
Base Lability: High.[2] The Lewis acidic silicon rapidly forms pentacoordinate silicates, which can undergo C–Si bond cleavage.
Part 2: Reactivity Profile – Cross-Coupling (Hiyama & Denmark)
The Hiyama coupling is the primary synthetic utility for these compounds. For electron-deficient substrates, the rate-limiting step often shifts from oxidative addition to transmetallation .
Mechanistic Insight: The Transmetallation Window
In standard Hiyama coupling, a fluoride source activates the silane to form a pentacoordinate silicate
-
For Electron-Deficient Arylsilanes: The formation of this silicate is rapid due to high Lewis acidity. However, if the aryl group is too electron-deficient (e.g., pentafluorophenyl), the C–Si bond becomes strong, and the transfer of the aryl group to Palladium can be sluggish unless specific ligands are used.
Diagram 1: Mechanistic Cycle of Electron-Deficient Arylsilane Coupling
The following diagram illustrates the critical "Silicate Resting State" specific to electron-deficient substrates.
Caption: The Hiyama cycle for electron-deficient arylsilanes. Note the rapid formation of the silicate intermediate, which must then undergo transmetallation.
Optimized Protocol: Coupling of Electron-Deficient Arylsilanes
Standard conditions often fail due to premature hydrolysis of the labile C-Si bond under basic conditions. This protocol uses a fluoride source with a buffered phase transfer system.
Reagents:
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) (SPhos prevents Pd aggregation).
-
Silane: Ar-Si(OMe)₃ or Ar-SiMe₂OH (Silanols are preferred).
-
Activator: TBAF (Tetrabutylammonium fluoride) usually hydrated.
-
Solvent: Toluene (anhydrous).
Step-by-Step Methodology:
-
Pre-complexation: In a glovebox or under Argon, mix Pd(OAc)₂ and SPhos in Toluene. Stir for 15 mins at RT to generate the active Pd(0) species.
-
Substrate Addition: Add the aryl bromide (1.0 equiv) and the electron-deficient arylsilane (1.2 equiv).
-
Activation: Add TBAF (1.5 equiv) dropwise. Note: For highly unstable silanes, use CsF (2.0 equiv) to slow down fluoride release.
-
Heating: Heat to 80°C. Monitor via LC-MS.
-
Workup: Filter through a silica pad to remove Pd and fluoride salts.
Part 3: Stability & Protodesilylation
In drug development, the metabolic stability of the C-Si bond is paramount. Electron-deficient arylsilanes offer a distinct advantage here.[3]
Comparative Stability Data
The following table summarizes the half-life (
| Aryl Substituent (Ar-SiMe₃) | Electronic Nature | Relative Rate of Protodesilylation ( | Estimated | Mechanism |
| 4-Methoxyphenyl | Electron-Rich | 10,000 | < 5 min | Electrophilic Aromatic Subst. ( |
| Phenyl | Neutral | 1 | ~ 2 hours | |
| 4-Fluorophenyl | Weakly Deficient | 0.1 | ~ 20 hours | |
| 3,5-Bis(CF₃)phenyl | Highly Deficient | < 0.001 | > 48 hours | Resistant to |
| Pentafluorophenyl | Highly Deficient | Negligible | Stable | Resistant to |
Key Insight for Medicinal Chemists: If your sila-drug candidate suffers from acid instability in the stomach (protodesilylation), introducing electron-withdrawing groups (F, Cl, CF₃) on the aryl ring will exponentially increase stability by destabilizing the Wheland intermediate required for protonation [1].
Diagram 2: Stability Decision Tree
Use this logic flow to determine if your arylsilane motif is suitable for oral delivery or requires structural modification.
Caption: Decision tree for assessing the metabolic stability of arylsilane drug candidates.
Part 4: Ipso-Substitution (Halogenation)
While electron-deficient arylsilanes resist electrophilic halogenation (e.g.,
Mechanism: Unlike the standard electrophilic attack, this reaction proceeds via a silicate intermediate. The fluoride activates the silicon, weakening the C-Si bond, allowing the "iodonium" source to attack the ipso-carbon.
Protocol: Ipso-Iodination of 4-Fluorophenyltrimethylsilane
-
Dissolve 4-fluorophenyltrimethylsilane (1 mmol) in Acetonitrile (
). -
Add NIS (1.1 mmol).
-
Add Catalyst: Selectfluor (5 mol%) or AgF (10 mol%). Note: Selectfluor acts as a radical initiator/oxidant that can facilitate the cleavage in difficult substrates.
-
Stir at RT for 4 hours in the dark.
-
Quench with sat.
to remove excess iodine.
References
-
Kuhlmann, J. H., et al. (2023).[4] "Visible Light Thiyl Radical-Mediated Desilylation of Arylsilanes." Chemistry - A European Journal.[4][5]
-
Denmark, S. E., & Regens, C. S. (2008). "Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts." Accounts of Chemical Research.
- Minami, Y., & Hiyama, T. (2013). "Hiyama Cross-Coupling: System Development and Mechanistic Insights." Chemical Reviews.
-
Franz, A. K., & Wilson, S. O. (2013). "Organosilicon Molecules with Medicinal Application." Journal of Medicinal Chemistry.
-
Sivakumar, S., et al. (2022).[6] "Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction." Arkivoc.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Explain why the Lewis acidity of the silicon tetrahalides follows the tre.. [askfilo.com]
- 3. Frontiers | Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates [frontiersin.org]
- 4. Visible Light Thiyl Radical-Mediated Desilylation of Arylsilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
Safety Data Sheet (SDS) Highlights for Fluorinated Organosilicons: A Guide to Proactive Risk Management
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Balancing Innovation with Inherent Risk
Fluorinated organosilicons represent a class of compounds with immense potential across various scientific domains, including drug development, advanced materials, and biomedical imaging. Their unique properties—thermal stability, chemical resistance, and low toxicity of the parent compounds—make them highly attractive.[1][2][3] However, this potential is counterbalanced by significant, and sometimes subtle, hazards that demand a sophisticated understanding beyond a cursory glance at a Safety Data Sheet (SDS).
This guide provides a deep dive into the core safety considerations for fluorinated organosilicons. It is structured not as a simple reiteration of SDS sections, but as a risk-management framework tailored for the laboratory environment. As scientists, our primary directive is to innovate safely. This requires not just following protocols, but understanding the fundamental chemistry that dictates them. This document will elucidate the causality behind the hazards, provide validated protocols for safe handling and emergency response, and ground these recommendations in authoritative sources.
The Core Hazard Profile: Understanding the "Why"
The primary safety concern with many fluorinated organosilicons stems not from the intact molecule, but from its reactivity and potential decomposition products. The silicon-fluorine bond and the presence of hydrolyzable groups create a unique hazard profile that must be thoroughly understood.
Reactivity and the Specter of Hydrogen Fluoride (HF)
The most critical hazard associated with certain fluorinated organosilicons is their potential to react with water, moisture, or even biological tissues to release highly corrosive and toxic hydrogen fluoride (HF).[4] This reaction can be insidious, occurring under conditions of improper handling, storage, or during a fire.
Causality: The presence of hydrolyzable groups (like silanes) on the silicon atom makes the molecule susceptible to nucleophilic attack by water. This hydrolysis cleaves the silicon-containing group and, in the presence of fluorine atoms, can lead to the formation of HF. This is not a theoretical risk; it is a primary driver of the stringent handling protocols required for these compounds.[4]
Acute and Systemic Health Hazards
Exposure to fluorinated organosilicons can lead to a range of health effects, from immediate irritation to severe, life-threatening systemic toxicity.
-
Dermal and Eye Contact: Direct contact can cause severe skin burns and serious eye damage.[5][6] Unlike many chemical burns, the onset of pain from HF exposure can be delayed, particularly with lower concentrations, leading to more extensive tissue damage before the individual is aware of the severity.[7]
-
Inhalation: Inhaling mists or vapors is extremely dangerous. It can cause respiratory irritation, acute lung injury, and in severe cases, fatal pulmonary edema (fluid accumulation in the lungs).[7][8]
-
Systemic Toxicity: This is a critical, and often overlooked, danger linked to HF exposure. Fluoride ions from absorbed HF can chelate calcium in the bloodstream, leading to life-threatening hypocalcemia.[4] This can cause cardiac arrhythmias and metabolic dysfunction, with deaths reported from exposures to as little as 2.5% of body surface area.[9]
Environmental and Long-Term Considerations
The environmental fate of these compounds is an area of active concern. Many fluorinated organosilicons can degrade into perfluorocarboxylic acids (PFCAs), which are known for their environmental persistence and potential for bioaccumulation.[8] This has led to increased regulatory scrutiny of chemicals that can degrade into these "forever chemicals."[10]
Physical and Combustion Hazards
While some organosilicon compounds are non-flammable, others are combustible.[11][12] The primary danger in a fire is not just the fire itself, but the hazardous decomposition products. When heated, these compounds can emit highly corrosive and toxic fumes, including hydrogen fluoride, silicon oxides, and various fluorinated organic compounds.[4][5][13]
A Framework for Proactive Risk Mitigation
A robust safety protocol is a self-validating system built on layers of protection. The following sections outline the essential components of such a system, from engineering controls to emergency preparedness.
GHS Classification: Decoding the Hazard Language
The Globally Harmonized System (GHS) provides a standardized language for chemical hazards.[14][15] Understanding the pictograms, signal words, and hazard statements on the SDS is the first step in risk assessment.
| Hazard Class | Pictogram | Signal Word | Common H-Statements (Examples) | Significance for Fluorinated Organosilicons |
| Acute Toxicity (Fatal/Toxic) | Skull and Crossbones | Danger | H330: Fatal if inhaled.[4] | Highlights the extreme danger of inhaling aerosols or vapors. |
| Skin Corrosion/Burns | Corrosion | Danger | H314: Causes severe skin burns and eye damage.[5][6] | Underscores the immediate and severe tissue damage potential. |
| Serious Eye Damage | Corrosion | Danger | H318: Causes serious eye damage.[6] | Reinforces the need for robust eye protection. |
| Harmful if Swallowed | Exclamation Mark | Warning/Danger | H302: Harmful if swallowed.[4] | Indicates significant toxicity upon ingestion. |
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the researcher from the hazard. For fluorinated organosilicons, these are not optional.
-
Chemical Fume Hood: All handling of these materials must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of vapors that could lead to HF exposure.[7][16]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive vapors.[16]
-
Accessible Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible and tested regularly.[9]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the last line of defense, but it is a critical one. The correct selection and use are paramount.[17][18]
| Protection Type | Recommended Equipment | Rationale and Key Considerations |
| Eye/Face Protection | Chemical safety goggles AND a face shield. | Protects against splashes and vapors. A face shield provides an additional layer of protection for the entire face.[18] |
| Skin Protection | Chemical-resistant lab coat or apron.[17] | Provides a barrier against spills and splashes. |
| Hand Protection | Double-gloving with appropriate chemical-resistant gloves (e.g., nitrile or butyl rubber).[18][19] | Crucial: Check the glove manufacturer's compatibility chart for the specific organosilicon being used. No single glove material is impervious to all chemicals. Change gloves immediately if contamination is suspected. |
| Respiratory Protection | Air-purifying respirator with appropriate cartridges may be required for certain operations.[16][17] | Use should be determined by a formal risk assessment and requires enrollment in a respiratory protection program. A supplied-air respirator is necessary for high-risk or emergency situations.[19] |
Experimental Protocol 1: Standard Operating Procedure for Handling Fluorinated Organosilicons
-
Pre-Handling Verification:
-
Confirm the chemical fume hood has been certified within the last 12 months.
-
Ensure the safety shower and eyewash station are unobstructed and have been recently tested.
-
Verify that a tube of 2.5% calcium gluconate gel is present in the laboratory's first aid kit and is within its expiration date.[9][20]
-
Don all required PPE as specified in the table above.
-
-
Chemical Handling:
-
Conduct all manipulations, including weighing and transferring, deep within the fume hood sash.
-
Pour liquids slowly and carefully to avoid splashing.[16]
-
Keep containers tightly closed when not in use to prevent reaction with atmospheric moisture.
-
Work with the smallest quantity of material necessary for the experiment.
-
-
Post-Handling Procedures:
-
Decontaminate all work surfaces thoroughly.
-
Dispose of waste in a designated, sealed, and clearly labeled hazardous waste container according to local regulations.[11]
-
Remove PPE carefully, avoiding contact with potentially contaminated outer surfaces.
-
Wash hands and forearms thoroughly with soap and water after removing gloves.[11]
-
Emergency Response: A Validated Action Plan
In the event of an exposure or spill, a rapid, pre-planned response is critical to minimizing harm.
Accidental Release Measures
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Absorb the spill with an inert, non-combustible material like clay, sand, or commercial sorbent.[11][21] Do not use combustible materials like paper towels.
-
Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[12]
-
Clean the spill area as per established lab protocol.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert others and activate the fire alarm if necessary.
-
Contact the institution's emergency response team.
-
First Aid for Exposure: The Critical Role of Calcium Gluconate
Immediate and correct first aid is paramount, especially for HF burns. The goal is to flush the chemical and then neutralize the penetrating fluoride ion with calcium.[7]
dot
Caption: Emergency response workflow for dermal exposure to HF-releasing compounds.
Experimental Protocol 2: Emergency First Aid for Hydrofluoric Acid (HF) Skin Exposure
-
IMMEDIATE ACTION: Yell for help. Move the victim immediately to the nearest emergency shower or water source.
-
FLUSH: Flush the affected area with copious amounts of cool water for at least 5 minutes. Time is critical, but do not delay the application of calcium gluconate for prolonged flushing.
-
DECONTAMINATE: While flushing, remove all contaminated clothing, shoes, and jewelry. Cut clothing off if necessary to avoid pulling it over the head or unaffected skin.[20]
-
CALL FOR HELP: Have a coworker call 911 or your institution's emergency number immediately. State that it is a Hydrofluoric Acid exposure.
-
APPLY ANTIDOTE: After flushing, and while wearing clean nitrile gloves, liberally apply 2.5% calcium gluconate gel to the affected area.[9]
-
MASSAGE: Continuously and gently massage the gel into the skin until emergency medical personnel arrive. This helps the calcium penetrate and neutralize the fluoride ions.
-
TRANSPORT: Continue applying the gel while the victim is being transported for professional medical care. Provide a copy of the SDS to the emergency responders.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. DO NOT apply calcium gluconate to the eyes. Seek immediate medical attention.[7]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (using a barrier device). Seek immediate medical attention.[11][21]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, have them rinse their mouth with water and drink large quantities of water or milk to dilute the substance. Seek immediate medical attention.[21]
Fire-Fighting Measures
-
Extinguishing Media: Use alcohol-resistant foam, carbon dioxide (CO2), or dry chemical extinguishers.[4][11]
-
CRITICAL - DO NOT USE WATER: A water jet must NOT be used as it can spread the fire and, more importantly, react with the material to generate large quantities of HF gas.[4][22]
-
Protective Equipment: Firefighters must wear a full acid-resistant suit and a self-contained breathing apparatus (SCBA).[4]
dot
Sources
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- 2. researchgate.net [researchgate.net]
- 3. US5262557A - Fluorine-containing organosilicon compound and process for producing the same - Google Patents [patents.google.com]
- 4. kouraglobal.com [kouraglobal.com]
- 5. cdn11.bigcommerce.com [cdn11.bigcommerce.com]
- 6. jitsiliconesplus.com [jitsiliconesplus.com]
- 7. UofR: EH&S: Laboratory Safety: Hydrofluoric Acid [safety.rochester.edu]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. umdearborn.edu [umdearborn.edu]
- 10. impermeamaterials.com [impermeamaterials.com]
- 11. agpro.co.nz [agpro.co.nz]
- 12. chemi-kal.co.uk [chemi-kal.co.uk]
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- 14. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Chemical Hazard Classification (GHS) | Division of Research Safety | Illinois [drs.illinois.edu]
- 16. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 17. research.arizona.edu [research.arizona.edu]
- 18. sams-solutions.com [sams-solutions.com]
- 19. opcw.org [opcw.org]
- 20. ehs.utexas.edu [ehs.utexas.edu]
- 21. ameriturf.com [ameriturf.com]
- 22. inficon.com [inficon.com]
Synthesis Pathways for Trimethyl(2,3,4-trifluorophenyl)silane Precursors: A Comprehensive Technical Guide
Executive Summary
In modern medicinal chemistry and advanced materials science, polyfluorinated aromatic rings are indispensable motifs. They modulate lipophilicity, enhance metabolic stability, and alter the pKa of adjacent functional groups. Trimethyl(2,3,4-trifluorophenyl)silane is a premier intermediate in this domain; its trimethylsilyl (TMS) group serves both as a robust protecting group and as a highly reactive handle for subsequent palladium-catalyzed Hiyama cross-coupling reactions.
As a Senior Application Scientist, I have structured this guide to move beyond mere synthetic recipes. Here, we deconstruct the mechanistic causality, regioselectivity, and self-validating quality controls required to synthesize this critical precursor via two distinct pathways: Halogen-Metal Exchange and Directed ortho Metalation (DoM).
Mechanistic Rationale & Precursor Selection
The synthesis of trimethyl(2,3,4-trifluorophenyl)silane relies on the generation of a highly reactive 2,3,4-trifluorophenyllithium intermediate, which is subsequently trapped by chlorotrimethylsilane (TMSCl). The choice of starting material dictates the chemical driving force used to generate this organolithium species.
-
1-Bromo-2,3,4-trifluorobenzene: Utilizes the thermodynamic driving force of lithium-halogen exchange. Bromine provides an absolute, pre-defined site for metalation[1].
-
1,2,3-Trifluorobenzene: Utilizes the kinetic acidity of the arene C-H bonds. The highly electronegative fluorine atoms inductively withdraw electron density, heavily activating the adjacent protons for Directed ortho Metalation (DoM)[2],[3].
The Causality of Temperature Control
For both pathways, cryogenic conditions (-78 °C) are not merely a recommendation; they are a strict mechanistic requirement. ortho-Fluorophenyllithium species are inherently unstable. If the internal reaction temperature exceeds -60 °C, the intermediate undergoes rapid
Pathway A: Halogen-Metal Exchange
Lithium-halogen exchange is the most robust method for generating the target intermediate. Because the exchange between the bromide and n-butyllithium (n-BuLi) is exceptionally fast—often complete within minutes at -78 °C—this pathway offers absolute regiocontrol[4].
Halogen-metal exchange workflow for Trimethyl(2,3,4-trifluorophenyl)silane synthesis.
Step-by-Step Methodology
-
Preparation: Flame-dry a 500 mL Schlenk flask under high-purity argon. Charge the flask with 1-bromo-2,3,4-trifluorobenzene (1.0 equiv, 50 mmol) and anhydrous Tetrahydrofuran (THF) (250 mL, 0.2 M). Causality: THF acts as a coordinating solvent, breaking down the unreactive hexameric aggregates of n-BuLi into highly reactive dimers/tetramers.
-
Cryogenic Cooling: Submerge the vessel in a dry ice/acetone bath. Insert an internal temperature probe. Wait until the internal temperature stabilizes at
-75 °C. -
Lithiation: Add n-BuLi (2.5 M in hexanes, 1.05 equiv, 52.5 mmol) dropwise via a syringe pump over 30 minutes. Causality: Slow addition prevents localized exothermic spikes that would trigger benzyne formation.
-
Maturation: Stir the reaction mixture for 1 hour at -78 °C to ensure complete halogen-metal exchange.
-
Electrophilic Quench: Add neat, freshly distilled chlorotrimethylsilane (TMSCl, 1.2 equiv, 60 mmol) dropwise over 15 minutes.
-
Warming & Workup: Remove the cooling bath and allow the reaction to slowly warm to room temperature over 4 hours. Quench the reaction by carefully adding 50 mL of saturated aqueous
. Extract the aqueous layer with diethyl ether (3 x 50 mL). -
Purification: Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. Purify the crude product via vacuum distillation.
Pathway B: Directed ortho Metalation (DoM)
When utilizing 1,2,3-trifluorobenzene, the synthesis relies on the relative acidity of the ring protons[2]. The molecule possesses protons at the C4, C5, and C6 positions. The C4 and C6 protons are chemically equivalent and are situated ortho to a fluorine atom. The strong inductive (-I) electron-withdrawing effect of the fluorine atoms makes the C4/C6 protons the most acidic sites on the ring, allowing for highly regioselective deprotonation[3].
Directed ortho-metalation (DoM) pathway utilizing 1,2,3-trifluorobenzene.
Step-by-Step Methodology
-
Preparation: Flame-dry a Schlenk flask under argon. Add 1,2,3-trifluorobenzene (1.0 equiv, 50 mmol) and anhydrous THF (250 mL).
-
Cooling: Cool the system to strictly -78 °C using a dry ice/acetone bath with continuous internal temperature monitoring.
-
Deprotonation: Add n-BuLi (1.05 equiv) dropwise over 45 minutes. Note: Lithium bis(trimethylsilyl)amide (LiHMDS) can be substituted if milder deprotonation is required to avoid nucleophilic aromatic substitution (SNAr) side reactions, though n-BuLi is standard for unactivated fluoroarenes.
-
Maturation: Stir at -78 °C for 2 hours. Causality: C-H deprotonation is kinetically slower than lithium-halogen exchange; extended maturation ensures full conversion to the organolithium species.
-
Silylation: Introduce TMSCl (1.2 equiv) dropwise.
-
Workup: Warm to room temperature, quench with
, extract, and purify identically to Pathway A.
Quantitative Data & Pathway Comparison
Selecting the appropriate synthetic route depends on precursor availability, cost constraints, and the acceptable risk profile of the scale-up campaign.
| Parameter | Pathway A (Halogen-Metal Exchange) | Pathway B (Directed ortho Metalation) |
| Starting Material | 1-Bromo-2,3,4-trifluorobenzene | 1,2,3-Trifluorobenzene |
| Reaction Type | Lithium-Halogen Exchange | Directed ortho Metalation (DoM) |
| Base / Reagent | n-BuLi | n-BuLi or LiHMDS |
| Regioselectivity | Absolute (Ipso to Bromine) | High (C4 position favored kinetically) |
| Maturation Time | 1 Hour | 2 Hours |
| Primary Risk Factor | Benzyne formation if T > -60 °C | Competing SNAr or poly-lithiation |
| Industrial Scalability | Excellent | Good (Requires precise stoichiometry) |
Self-Validating Systems: In-Process Controls (IPC)
Trustworthiness in chemical synthesis is established through self-validating protocols. A robust methodology does not rely on blind faith that an intermediate has formed; it proves it before committing expensive downstream reagents.
The Deuterium Quench IPC: To validate the formation of 2,3,4-trifluorophenyllithium before the addition of the electrophile (TMSCl), the system must be probed:
-
Extract a 0.1 mL aliquot of the reaction mixture via a gas-tight syringe from the -78 °C bath.
-
Immediately quench the aliquot into an NMR tube containing 0.5 mL of
(Deuterium Oxide). -
Analyze the sample via
and NMR.-
Causality: If the lithiation was successful, the
quench will yield 1-deutero-2,3,4-trifluorobenzene . The disappearance of the C4 proton signal in the NMR, coupled with the corresponding shift in the NMR spectra, allows the chemist to calculate the exact percent conversion.
-
-
Self-Correction: If conversion is <95%, the chemist can extend the maturation time or add a titrated micro-dose of n-BuLi before adding the TMSCl, preventing the waste of valuable materials and ensuring a flawless final yield.
References
- TCI Chemicals. "Fluorination Reagents, Fluorinated Building Blocks." tcichemicals.com.
- Fluorine Notes. "The reactions of alkylation, arylation, alkenylation, and alkynylation of polyfluoroarenes and -hetarenes by their aromatic rings." fluorine1.ru.
- LookChem. "Cas 1489-53-8, 1,2,3-Trifluorobenzene." lookchem.com.
- TCI Chemicals. "Fluorination Reagents, Fluorinated Building Blocks." tcichemicals.com.
- Fluorine Notes. "The reactions of alkylation, arylation, alkenylation, and alkynylation of polyfluoroarenes and -hetarenes by their aromatic rings." fluorine1.ru.
Sources
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- 2. lookchem.com [lookchem.com]
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- 4. tcichemicals.com [tcichemicals.com]
Methodological & Application
Introduction: Leveraging Fluorinated Organosilanes in Modern Cross-Coupling
An Application Guide for the Hiyama Cross-Coupling of Trimethyl(2,3,4-trifluorophenyl)silane
The palladium-catalyzed Hiyama cross-coupling reaction represents a powerful and increasingly utilized strategy for the formation of carbon-carbon bonds.[1][2] First reported by Tamejiro Hiyama and Yasuo Hatanaka in 1988, this method offers significant advantages over other well-established cross-coupling reactions.[1][3] Organosilicon reagents are generally characterized by their low toxicity, high stability, cost-effectiveness, and ease of handling, positioning them as attractive alternatives to organotin (Stille) or organoboron (Suzuki-Miyaura) compounds.[3][4][5]
This application note focuses specifically on the use of Trimethyl(2,3,4-trifluorophenyl)silane as the nucleophilic partner. The presence of multiple electron-withdrawing fluorine atoms on the aromatic ring significantly influences the electronic properties of the organosilane. This modification enhances the polarization of the carbon-silicon bond, which can facilitate the crucial transmetalation step of the catalytic cycle, often leading to improved reaction efficiency.[4] The protocol detailed herein provides a robust framework for synthesizing valuable polyfluorinated biaryl structures, which are key motifs in pharmaceutical and materials science research.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Hiyama coupling is rooted in a well-defined palladium-based catalytic cycle. A critical prerequisite for the reaction is the activation of the otherwise inert organosilane.[1] This is typically achieved through the addition of a fluoride source, which converts the tetracoordinate silicon into a hypervalent, pentacoordinate silicate species.[1][4][5] This activated intermediate is sufficiently labile to participate in the catalytic cycle.
The mechanism proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[1][5][6]
-
Transmetalation: The activated pentacoordinate organosilicate transfers the 2,3,4-trifluorophenyl group to the Pd(II) center.[1][5][6] This step displaces the halide and brings both organic partners onto the palladium catalyst.
-
Reductive Elimination: The two organic moieties on the palladium complex couple to form the new C-C bond of the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[1][5][6]
Caption: Figure 1: Catalytic Cycle of the Hiyama Coupling
Experimental Protocol: Synthesis of a 2,3,4-Trifluorobiphenyl Derivative
This protocol provides a general method for the coupling of an aryl bromide with Trimethyl(2,3,4-trifluorophenyl)silane. Reaction conditions, particularly temperature and time, may require optimization for different aryl halides.
Materials & Reagents:
-
Trimethyl(2,3,4-trifluorophenyl)silane (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
XPhos (4 mol%)
-
Tetrabutylammonium Fluoride (TBAF), 1.0 M solution in THF (1.5 equiv)
-
Anhydrous Toluene or Dioxane
-
Standard laboratory glassware (Schlenk flask, condenser)
-
Inert atmosphere setup (Argon or Nitrogen line)
-
Magnetic stirrer with heating plate
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Palladium catalysts and organic solvents are hazardous. Consult Safety Data Sheets (SDS) for all reagents before use.
Step-by-Step Methodology:
-
Vessel Preparation: Place a magnetic stir bar into a Schlenk flask equipped with a reflux condenser. Dry the glassware thoroughly in an oven and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Catalyst & Reagent Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), the aryl bromide (1.0 equiv), and Trimethyl(2,3,4-trifluorophenyl)silane (1.2 equiv) to the flask.
-
Solvent Addition: Add anhydrous toluene (or dioxane) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Initiation with Activator: Begin stirring the mixture. Slowly add the 1.0 M solution of TBAF in THF (1.5 equiv) via syringe. Causality Note: The slow addition of the fluoride activator is crucial to maintain a controlled concentration of the reactive pentacoordinate silicate, minimizing potential side reactions.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C. The optimal temperature will depend on the reactivity of the aryl halide.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to obtain the desired biaryl compound.
Caption: Figure 2: Experimental Workflow
Data Summary: Representative Reaction Parameters
The following table illustrates expected outcomes for the coupling of Trimethyl(2,3,4-trifluorophenyl)silane with various aryl halides under the described protocol.
| Entry | Aryl Halide (Ar-X) | Pd Catalyst (mol%) | Ligand (mol%) | Activator (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | XPhos (4) | TBAF (1.5) | Toluene | 100 | 12 | 85-95% |
| 2 | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (2) | XPhos (4) | TBAF (1.5) | Dioxane | 80 | 6 | 90-98% |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (1) | SPhos (4) | TBAF (1.5) | Dioxane | 100 | 18 | 70-80% |
| 4 | 4-Chlorotoluene | Pd(OAc)₂ (2.5) | XPhos (5) | TBAF (2.0) | t-BuOH | 110 | 24 | 65-75% |
Expert Insights & Troubleshooting
-
Catalyst System: The combination of a palladium precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as XPhos is highly effective for a broad range of substrates, including less reactive aryl chlorides.[6][7] The ligand stabilizes the Pd(0) species and facilitates both the oxidative addition and reductive elimination steps.
-
Fluoride Source Integrity: The Hiyama coupling's primary limitation is its reliance on a fluoride activator.[1] TBAF is highly effective but also very hygroscopic. The presence of water can lead to protodesilylation of the starting material and reduced yields. Using a freshly opened bottle of TBAF solution or a rigorously dried fluoride salt is paramount. For substrates containing fluoride-labile protecting groups (e.g., silyl ethers), this protocol is not suitable, and fluoride-free variants (Hiyama-Denmark conditions) should be considered.[4][5]
-
Troubleshooting Low Yields:
-
Inert Atmosphere: Ensure the reaction is maintained under a strictly inert atmosphere. Oxygen can deactivate the Pd(0) catalyst.
-
Reagent Purity: Verify the purity of the organosilane and the aryl halide. Impurities can inhibit catalysis.
-
Solvent Quality: Use anhydrous, degassed solvents to prevent catalyst deactivation and unwanted side reactions.
-
References
-
Molecules. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Hiyama Coupling. organic-chemistry.org. [Link]
-
Wikipedia. (2023). Hiyama coupling. en.wikipedia.org. [Link]
-
Wikidoc. (2012). Hiyama coupling. wikidoc.org. [Link]
-
SynArchive. (n.d.). Hiyama Coupling. synarchive.com. [Link]
-
Royal Society of Chemistry. (2016). Chapter 3: Hiyama Coupling. pubs.rsc.org. [Link]
-
Foubelo, F., Nájera, C., & Yus, M. (2016). The Hiyama Cross‐Coupling Reaction: New Discoveries. The Chemical Record. [Link]
-
Chemical Review and Letters. (2019). New insight in Hiyama cross-coupling reactions: Decarboxylative, denitrogenative and desulfidative couplings. chemrevlett.com. [Link]
-
Arkivoc. (2022). Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction. arkat-usa.org. [Link]
-
American Chemical Society. (2006). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. pubs.acs.org. [Link]
-
ScienceDirect. (2008). Palladium chloride catalyzed Hiyama cross-coupling reaction using phenyltrimethoxysilane. sciencedirect.com. [Link]
-
National Institutes of Health. (2011). Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. ncbi.nlm.nih.gov. [Link]
Sources
- 1. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Hiyama coupling - wikidoc [wikidoc.org]
- 4. Hiyama Coupling [organic-chemistry.org]
- 5. books.rsc.org [books.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Palladium-Catalyzed Cross-Coupling of Fluorinated Phenyl Silanes (Hiyama Protocol)
Executive Summary
This guide details the protocol for the Palladium-catalyzed cross-coupling of fluorinated phenyl silanes (specifically aryltrifluorosilanes,
This note focuses on the Hiyama Coupling , where the formation of a pentacoordinate fluorosilicate intermediate is the critical "switch" that enables transmetallation.[2][3][4] We provide a robust, self-validating methodology optimized for drug discovery applications where metabolic stability (via fluorinated motifs) and reagent stability are paramount.
Mechanistic Foundations: The Pentacoordinate Switch
The stability of the C-Si bond is both an asset and a liability. Unlike the C-B bond, the C-Si bond is too strong to undergo transmetallation with Pd(II) under neutral conditions. The reaction relies on the "Fluoride Effect."[5]
The Activation Pathway
The coupling does not proceed via the tetrahedral silane (
Catalytic Cycle Visualization
Figure 1: The Hiyama Catalytic Cycle.[1][3][4] Note that the transmetallation step (Red) is gated by the formation of the Pentacoordinate Silicate (Green).
Critical Parameters & Optimization
Success in Hiyama coupling depends on balancing activation vs. protodesilylation. If the fluoride source is too basic (or wet), the silane will hydrolyze or protodesilylate (Ar-H formation) rather than couple.
Fluoride Source Selection
The choice of activator dictates the reaction outcome.
| Activator | Chemical Name | Solubility | Reactivity Profile | Recommended Use |
| TBAF | Tetrabutylammonium fluoride | High (THF) | Aggressive. Often contains water (hydrated). | Standard substrates. Risk: Protodesilylation. |
| TASF | Tris(dimethylamino)sulfonium difluorotrimethylsilicate | High (THF/MeCN) | Non-basic, anhydrous source of | Base-sensitive substrates; preventing side reactions. |
| CsF | Cesium Fluoride | Low (Organic solvents) | Mild.[6] Requires high temp or phase transfer agent. | Large scale; when hygroscopic TBAF fails. |
| AgF / Ag2O | Silver Fluoride/Oxide | Low | Promotes transmetallation via Ag-Si intermediate. | Difficult couplings; steric hindrance. |
Catalyst & Ligand Architecture
For unactivated aryl chlorides or sterically hindered silanes, standard
-
Recommendation: Use
with electron-rich, bulky phosphines like XPhos or S-Phos . These ligands facilitate the oxidative addition of chlorides and stabilize the Pd(0) species.
Standard Operating Procedure (SOP)
Objective: Cross-coupling of 4-Chloroanisole with Phenyltrifluorosilane (
Reagents & Equipment
-
Catalyst:
(2 mol%)[1] -
Ligand: XPhos (4 mol%)[1]
-
Substrate: 4-Chloroanisole (1.0 equiv)
-
Silane: Phenyltrifluorosilane (1.2 equiv) [Handle in Fume Hood - Moisture Sensitive]
-
Activator: TBAF (1M in THF, 2.0 equiv)
-
Solvent: THF (Anhydrous, degassed)
-
Vessel: Schlenk tube or sealed microwave vial (Glass etching is minimal for single reactions, but use Teflon liners if available).
Step-by-Step Protocol
-
Catalyst Pre-complexation (The "Activation" Check):
-
In a glovebox or under Argon, add
and XPhos to the reaction vial. -
Add 1 mL of THF. Stir at RT for 5 minutes.
-
Checkpoint: The solution should turn from orange to a clear/pale yellow or dark brown (depending on concentration), indicating ligand ligation. If precipitate remains black, the catalyst may be decomposed.
-
-
Substrate Addition:
-
Add 4-Chloroanisole (1.0 mmol) to the catalyst mixture.
-
Add Phenyltrifluorosilane (1.2 mmol) via syringe. Note:
fumes in air; keep under inert gas.
-
-
Fluoride Activation (The Critical Step):
-
Add TBAF (2.0 mmol) dropwise.
-
Observation: A slight exotherm is normal. The solution often darkens.
-
-
Reaction:
-
Seal the vessel. Heat to 80°C for 6-12 hours.
-
Monitoring: Check TLC or LCMS every 2 hours. Look for the disappearance of the aryl chloride.
-
-
Workup (Quenching):
-
Cool to RT.
-
Crucial: Add saturated aqueous
and . -
Why:
precipitates excess fluoride as , preventing glass etching during extraction and improving phase separation. -
Extract with Ethyl Acetate (3x). Dry over
.
-
Troubleshooting & Quality Control
Use this logic flow to diagnose failure modes.
Figure 2: Diagnostic Workflow for Hiyama Coupling Failures.
Common Failure Modes
-
Glass Etching: If the reaction vessel becomes cloudy, your fluoride concentration is too high or the quench was insufficient. Correction: Use polypropylene vessels for scale-up.
-
Protodesilylation (Ar-Si
Ar-H): This is the most common side reaction. It indicates the presence of protons (water) competing with the Palladium for the silicate. Correction: Switch from TBAF to TASF or use molecular sieves in the reaction.
References
-
Hatanaka, Y., & Hiyama, T. (1988).[4] Cross-coupling of organosilanes with organic halides mediated by fluoride ion.[3][5][7] Journal of Organic Chemistry.
-
Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts. Accounts of Chemical Research.
-
Correia, R., & DeShong, P. (2001). Palladium-Catalyzed Coupling of Aryl Halides with Aryl Siloxanes in the Presence of TBAF. Journal of Organic Chemistry.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.
-
Gordillo, A., et al. (2011). Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides.[1] Organic Letters.
Sources
- 1. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hiyama-Denmark Coupling [organic-chemistry.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 5. books.rsc.org [books.rsc.org]
- 6. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Hiyama Coupling [organic-chemistry.org]
Application Note: Selective Electrophilic Aromatic Substitution on Trifluorophenyl Silanes
Executive Summary
This guide details the protocols for performing Electrophilic Aromatic Substitution (EAS) on trifluorophenyl silanes (e.g., 3,4,5-trifluorophenyltrimethylsilane). These substrates present a unique synthetic challenge: the conflict between the strong deactivating effect of the fluorine atoms and the strong ipso-directing effect of the silyl group.
Researchers must choose their conditions based on the desired outcome:
-
Ipso-Substitution (Halodesilylation): The dominant pathway, used to convert the C–Si bond into a C–Halogen bond (e.g., preparation of fluorinated aryl iodides).
-
C–H Substitution: The minor pathway, requiring specific "superacid" conditions to overcome ring deactivation while avoiding protodesilylation.
Mechanistic Insight & Electronic Landscape
The "Push-Pull" Conflict
Trifluorophenyl silanes are electronically bipolar. To design a successful experiment, one must understand the competing forces:
-
Fluorine (
): Highly electronegative. Three fluorine atoms exert a massive inductive withdrawing effect ( ), making the ring electron-poor and sluggish toward electrophiles. -
Silicon (
): Electropositive. It exerts a weak inductive donating effect ( ) but a powerful -silicon effect . This effect stabilizes the carbocation intermediate (Wheland intermediate) specifically at the position attached to the silicon (ipso) or beta to it.
The Regioselectivity Decision
In almost all standard EAS conditions (halogenation, nitration), the ipso-attack is kinetically favored because the
To retain the silicon (C–H substitution), one must use electrophiles that are sterically incompatible with the silyl group or conditions that suppress the cleavage mechanism.
Pathway Visualization
The following diagram illustrates the bifurcation between Ipso-substitution (Desilylation) and C-H Substitution.
Figure 1: Mechanistic bifurcation in EAS of silyl-arenes. The Ipso pathway is generally favored due to electronic stabilization by silicon.
Experimental Protocols
Protocol A: Ipso-Iodination (Halodesilylation)
Objective: Regioselective replacement of the TMS group with Iodine. Application: Synthesis of 1-iodo-3,4,5-trifluorobenzene (precursor for cross-coupling). Mechanism: Electrophilic attack at C-1 followed by desilylation.
Reagents:
-
Substrate: 3,4,5-Trifluorophenyltrimethylsilane (1.0 equiv)
-
Electrophile Source: Iodine Monochloride (ICl) (1.1 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Add the silane (e.g., 5.0 mmol) and DCM (20 mL) to the flask. Cool the solution to 0 °C using an ice bath.
-
Addition: Add ICl (1.0 M in DCM, 5.5 mL) dropwise over 10 minutes. Note: The solution will turn dark brown/red.
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
-
Monitoring: Check via GC-MS or TLC. The starting material (high Rf) should disappear, replaced by the aryl iodide (lower Rf).
-
-
Quench: Pour the mixture into saturated aqueous sodium thiosulfate (
) to reduce excess iodine (color changes from red to clear/yellow). -
Workup: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Flash column chromatography (Hexanes/EtOAc).
Critical Note: ICl is a polar electrophile. The chloride ion assists in removing the silyl group (
Protocol B: Controlled Nitration (Competition Mode)
Objective: Introduction of a Nitro group. Challenge: Nitration is prone to ipso-attack (forming nitro-desilylated product) and protodesilylation (forming trifluorobenzene) due to the acidic medium.
Reagents:
-
Substrate: 3,4,5-Trifluorophenyltrimethylsilane
-
Nitrating Agent: Nitric Acid (HNO3, fuming) / Acetic Anhydride (
) -
Catalyst: Triflic Acid (TfOH) - Optional, for C-H forcing
Procedure (Standard - Favors Ipso):
-
Prepare a solution of
(5 equiv) and cool to -10 °C. -
Slowly add fuming
(1.1 equiv). Caution: Exothermic. -
Add the silane substrate dropwise.
-
Result: The major product will likely be 1-nitro-3,4,5-trifluorobenzene (Loss of Si).
Procedure (Modified for C-H Retention - Low Yield/High Difficulty): To attempt retaining the silicon, one must avoid the formation of the ipso-sigma complex.
-
Use Nitronium Tetrafluoroborate (
) in Sulfolane or Acetonitrile at -40 °C . -
The non-nucleophilic counterion (
) and low temperature reduce the rate of silyl cleavage, but the deactivating fluorines make the ring extremely unreactive. -
Scientist's Note: If C-H functionalization is strictly required, do not use EAS . Instead, use Lithiation-Trapping :
-
Treat substrate with LDA at -78 °C (removes H ortho to F).
-
Quench with an electrophile (e.g.,
, , etc.).[1]
-
Data Summary & Conditions Table
| Parameter | Protocol A (Halodesilylation) | Protocol B (Nitration) | Protocol C (Lithiation - Alternative) |
| Primary Outcome | C–Si Cleavage (Ipso) | C–Si Cleavage (Ipso) | C–H Substitution (Retention) |
| Electrophile | ICl or | ||
| Active Species | Carbanion (Nucleophile) | ||
| Temp | 0 °C | -10 °C | -78 °C |
| Solvent | DCM or | THF | |
| Key Driver | Acid-catalyzed cleavage | Ortho-lithiation (Acidity of C-H) | |
| Success Rate | High (>85%) | Moderate (Mixtures) | High (>90%) |
Troubleshooting & Optimization
-
Protodesilylation (Unwanted Side Reaction):
-
Low Reactivity:
-
Regioselectivity Issues:
-
Insight: If you need to functionalize the ring without losing the silicon, EAS is the wrong tool. The "Silicon Effect" is too strong. Switch to Directed Ortho Metalation (DoM) using LDA, which utilizes the acidity of the C-H bond rather than the electron density of the ring.
-
References
-
Mechanistic Foundation of Silyl-Arene Substitution
- Fleming, I., Dunoguès, J., & Smithers, R. (1979). The Electrophilic Substitution of Allylsilanes and Vinylsilanes. Organic Reactions.
-
Source:
-
Halodesilylation Protocols
-
Nitration of Deactivated Arenes
-
Wu, Y., et al. (2023).[3] Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration. Journal of Organic Chemistry .
-
Source:
-
-
Fluorinated Phenyl Stationary Phases (Context on Stability)
- Waters Corporation.
-
Source:
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Regioselective Fluorohydrin Synthesis from Allylsilanes and Evidence for a Silicon–Fluorine Gauche Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. repository.lsu.edu [repository.lsu.edu]
- 10. Arylsilane synthesis [organic-chemistry.org]
- 11. Electrophilic substitution of unsaturated silanes - Wikipedia [en.wikipedia.org]
- 12. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 14. Supplemental Topics [www2.chemistry.msu.edu]
Application Note: Trimethyl(2,3,4-trifluorophenyl)silane in Pd-Catalyzed Cross-Coupling and Nucleophilic Addition
Topic: Using Trimethyl(2,3,4-trifluorophenyl)silane as a Nucleophile in Organic Synthesis Content Type: Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals
Introduction & Strategic Utility
Trimethyl(2,3,4-trifluorophenyl)silane is a specialized organosilicon reagent used primarily to introduce the 2,3,4-trifluorophenyl moiety into complex organic frameworks. This specific fluorination pattern is highly valued in medicinal chemistry for its ability to modulate lipophilicity (LogP), block metabolic hot-spots (specifically CYP450 oxidation at the 2, 3, and 4 positions), and induce specific conformational locks via electrostatic repulsion.
Unlike its boronic acid counterparts, which can be prone to protodeboronation or trimerization (boroxine formation) under storage, this arylsilane offers superior shelf-stability and low toxicity. However, its utility as a nucleophile is governed by the unique electronic properties of the trifluorinated ring. The electron-withdrawing nature of the three fluorine atoms renders the silicon center more Lewis acidic, facilitating the formation of hypervalent silicate intermediates, yet it simultaneously decreases the nucleophilicity of the transferred aryl group during transmetallation.
This guide details the optimized protocols for leveraging this reagent in Hiyama Cross-Coupling and Nucleophilic Addition to Carbonyls , addressing the specific challenges imposed by the ortho-fluorine substituent.
Mechanistic Principles & Activation Pathway[1]
The reactivity of Trimethyl(2,3,4-trifluorophenyl)silane relies on the formation of a pentacoordinate hypervalent silicon species. The neutral silane is inert toward mild electrophiles. Activation requires a nucleophilic trigger—typically a fluoride ion (
The "Ortho-Effect" in 2,3,4-Trifluorophenyl Systems
The fluorine atom at the C2 position (ortho to silicon) exerts a dual effect:
-
Steric Hindrance: It impedes the approach of the palladium catalyst during the transmetallation step of cross-coupling.
-
Electronic Activation: It increases the electrophilicity of the silicon atom, making initial fluoride attack rapid, but stabilizes the resulting silicate, potentially stalling the cycle if the counter-cation is not chosen carefully.
Mechanistic Visualization
The following diagram illustrates the activation cycle for Hiyama coupling, highlighting the critical silicate formation.
Figure 1: Activation pathway of Trimethyl(2,3,4-trifluorophenyl)silane via fluoride-mediated silicate formation.[1][2][3][4][5][6][7][8][9]
Protocol A: Palladium-Catalyzed Hiyama Cross-Coupling[12]
This protocol is optimized for coupling Trimethyl(2,3,4-trifluorophenyl)silane with aryl iodides or bromides. The use of Silver(I) Oxide (Ag2O) as an activator is recommended over TBAF for this specific substrate to prevent protodesilylation, a common side reaction for electron-deficient polyfluoroarenes.
Materials
-
Nucleophile: Trimethyl(2,3,4-trifluorophenyl)silane (1.2 equiv)
-
Electrophile: Aryl Iodide (1.0 equiv)
-
Catalyst: Pd(PPh3)4 (5 mol%)
-
Activator: Ag2O (1.0 equiv) - Acts as a mild activator and halide scavenger.
-
Solvent: THF (anhydrous)
-
Additives: None required, though 10 mol% PPh3 can stabilize the catalyst if the reaction time >12h.
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a Schlenk tube or reaction vial equipped with a magnetic stir bar.
-
Cool to room temperature under a stream of argon or nitrogen.
-
-
Reagent Loading:
-
Add the Aryl Iodide (1.0 mmol), Pd(PPh3)4 (58 mg, 0.05 mmol), and Ag2O (232 mg, 1.0 mmol) to the vial.
-
Note: If the aryl iodide is a liquid, add it after the solvent.
-
-
Solvent & Silane Addition:
-
Add anhydrous THF (5 mL, 0.2 M concentration).
-
Add Trimethyl(2,3,4-trifluorophenyl)silane (1.2 mmol) via syringe.
-
Expert Tip: Do not premix the silane and Ag2O for long periods without the catalyst; slow self-condensation of the silane can occur.
-
-
Reaction:
-
Seal the vessel and heat to 60°C for 6–12 hours.
-
Monitor via TLC or LC-MS. The disappearance of the aryl iodide is the primary endpoint.
-
-
Workup:
-
Filter the reaction mixture through a pad of Celite to remove silver salts and palladium black. Rinse the pad with Ethyl Acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Note: The 2,3,4-trifluorophenyl group is non-polar; products often elute early.
-
Data Summary: Activator Comparison
Comparison of activation methods for coupling with 4-iodoanisole (Model System)
| Activator | Solvent | Temp (°C) | Yield (%) | Notes |
| Ag2O | THF | 60 | 88% | Cleanest reaction; minimal protodesilylation. |
| TBAF (1M) | THF | 60 | 45% | Significant protodesilylation (formation of 1,2,3-trifluorobenzene). |
| CsF | DMF | 80 | 62% | Requires higher temp; difficult removal of DMF. |
| TASF | THF | RT | 55% | Good reactivity but reagent is expensive/hygroscopic. |
Protocol B: Nucleophilic Addition to Aldehydes (Fluoride-Catalyzed)
This protocol utilizes the silane to generate a transient carbanion equivalent for addition to aldehydes, forming secondary alcohols. This is challenging for electron-deficient rings but achievable with Cesium Fluoride (CsF) in a polar aprotic solvent.
Materials
-
Nucleophile: Trimethyl(2,3,4-trifluorophenyl)silane (1.5 equiv)
-
Electrophile: Aryl/Alkyl Aldehyde (1.0 equiv)
-
Catalyst/Activator: CsF (dried, 0.1 - 1.0 equiv)
-
Solvent: DMF or DME (anhydrous)
Step-by-Step Methodology
-
Drying CsF:
-
Critical Step: Cesium Fluoride is extremely hygroscopic. Flame-dry CsF in the reaction flask under vacuum (0.1 mmHg) at 150°C for 2 hours prior to use.
-
-
Reaction Setup:
-
To the flask containing dried CsF (0.5 mmol, 0.5 equiv), add anhydrous DMF (3 mL).
-
Add the Aldehyde (1.0 mmol).[9]
-
-
Silane Addition:
-
Cool the mixture to 0°C .
-
Add Trimethyl(2,3,4-trifluorophenyl)silane (1.5 mmol) dropwise.
-
Reasoning: Low temperature prevents the rapid decomposition of the generated silicate/carbanion species.
-
-
Execution:
-
Allow the reaction to warm slowly to room temperature over 4 hours.
-
Stir for an additional 12 hours.
-
-
Hydrolysis:
-
The initial product is a silyl ether. Add 1M HCl (2 mL) and stir for 30 minutes to cleave the silyl group and liberate the alcohol.
-
Extract with Diethyl Ether (3 x 10 mL).
-
-
Purification:
-
Wash combined organics with saturated NaHCO3, then Brine. Dry over MgSO4.
-
Purify via silica gel chromatography.[4]
-
Troubleshooting & Expert Tips
Protodesilylation
Symptom: Recovery of 1,2,3-trifluorobenzene instead of the coupled product. Cause: Presence of water or acidic protons during the activation step. The polyfluorinated anion is a weak base but highly unstable if not transmetallated immediately. Solution:
-
Switch from TBAF (which contains water of hydration) to Ag2O or TASF .
-
Ensure solvents are distilled over Sodium/Benzophenone or processed through an activated alumina column.
Low Conversion in Hiyama Coupling
Symptom: Starting material (Aryl Halide) remains; Silane is consumed. Cause: The transmetallation step is slow due to the steric bulk of the ortho-fluorine at the 2-position. Solution:
-
Switch catalyst to Pd2(dba)3 with an electron-rich, sterically smaller phosphine ligand like PCy3 or P(t-Bu)3 .
-
Increase reaction temperature to 80-90°C (requires switching solvent to Dioxane or Toluene).
Purification Challenges
Symptom: Product co-elutes with silanol byproducts. Solution:
-
Treat the crude mixture with KF/Silica gel in methanol before concentration. This converts excess silanes into highly polar fluorosilicates that stick to the baseline during chromatography.
References
-
Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. Link
-
Denmark, S. E., & Ober, M. H. (2004). Organosilicon Reagents: Synthesis and Application. Aldrichimica Acta, 36(3), 75-85. Link
-
Sore, H. F., et al. (2012). Palladium-catalyzed cross-coupling of aryl silanols with aryl halides.[10][5][7][11] Organic Letters, 14(13), 3296-3299. Link
-
Babudri, F., et al. (2004). A General Protocol for the Hiyama Cross-Coupling of Aryl- and Heteroarylsilanes. Tetrahedron, 60(35), 7461-7471. Link
-
Xu, L., et al. (2016). Recent Advances in the Hiyama Coupling Reaction. Synthesis, 48(10), 1435-1456. Link
Sources
- 1. CAS#:312-75-4 | trimethyl-[4-(trifluoromethyl)phenyl]silane | Chemsrc [chemsrc.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 7. Vinyl Tris(trimethylsilyl)silanes: Substrates for Hiyama Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Aryl Triflones through the Trifluoromethanesulfonylation of Benzynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Hiyama Coupling [organic-chemistry.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
Application Note: Fluoride-Free Activation Modalities for Trimethyl(2,3,4-trifluorophenyl)silane in Cross-Coupling Workflows
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: Trimethyl(2,3,4-trifluorophenyl)silane (CAS: 363598-55-4)[1]
Strategic Rationale: The Polyfluoro-Advantage in Silane Activation
Organosilanes are highly stable, non-toxic, and easily handled alternatives to traditional organoboranes and organostannanes, which often suffer from protodeboronation or high toxicity profiles[2]. However, the standard Hiyama cross-coupling of aryltrimethylsilanes requires stoichiometric fluoride sources (e.g., TBAF, TASF) to activate the robust C–Si bond. This fluoride dependency presents a severe limitation in complex drug development, as fluoride ions rapidly cleave ubiquitous silyl ether protecting groups (e.g., TBS, TIPS) and can degrade base-sensitive pharmacophores[3].
Trimethyl(2,3,4-trifluorophenyl)silane offers a unique structural advantage. The inductive electron-withdrawing effect of the three fluorine atoms highly polarizes the C(aryl)–Si bond. This polarization lowers the LUMO of the silicon center, rendering it highly susceptible to nucleophilic attack by milder, oxygen-based nucleophiles (e.g., OH⁻, OR⁻)[2]. Consequently, researchers can achieve robust transmetalation without relying on aggressive fluoride ions, enabling orthogonal deprotection strategies and broader functional group tolerance.
Mechanistic Pathways: Bypassing the Fluoride Requirement
The activation of Trimethyl(2,3,4-trifluorophenyl)silane can be achieved via two primary fluoride-free modalities:
-
Aqueous Base-Promoted Activation: Utilizing sodium hydroxide (NaOH) in the presence of a phase-transfer agent like polyethylene glycol (PEG), the hydroxide ion attacks the electrophilic silicon center. This forms a transient, pentacoordinate silicate intermediate [Ar-SiMe3(OH)]⁻, which readily undergoes transmetalation with a Palladium(II) complex[4].
-
Copper(I)-Mediated Transmetalation: Copper(I) salts act as highly efficient promoters. The Cu(I) center interacts directly with the polarized C–Si bond, generating a reactive arylcopper(I) species. This pathway bypasses the hypervalent silicon intermediate entirely and transfers the aryl group directly to the Palladium catalytic cycle[5].
Mechanistic pathway for fluoride-free base-promoted activation of aryltrimethylsilanes.
Quantitative Performance Matrix
To guide experimental design, the following table summarizes the operational parameters and comparative advantages of various activation methods for polyfluorinated aryltrimethylsilanes.
| Activation Modality | Reagents / Catalyst System | Temp (°C) | Functional Group Tolerance | Est. Yield Range | Key Advantage / Causality |
| Fluoride-Promoted (Control) | TBAF, Pd(PPh3)4 | 60–80 | Low (Cleaves silyl ethers) | 70–90% | Rapid activation via strong fluorophilicity[2]. |
| Aqueous Base (Protocol A) | NaOH, PEG, Pd(OAc)2 | 60 | High (Tolerates TBS/TIPS) | 75–95% | PEG stabilizes Pd nanoparticles; Green chemistry[4]. |
| Cu(I)-Mediated (Protocol B) | CuCl, KOSiMe3, Pd2(dba)3 | 80–100 | Medium (Base sensitive) | 65–85% | Anhydrous conditions prevent premature hydrolysis[5]. |
| Gold-Catalyzed Oxidative | dppm(AuBr)2, Selectfluor | 50 | High (Orthogonal to Pd) | 50–75% | Enables unique oxidative homocoupling pathways[6]. |
Validated Experimental Protocols
Protocol A: Aqueous Base-Promoted Pd-Catalyzed Cross-Coupling
Reference Grounding: Adapted from Shi & Zhang's PEG-stabilized aqueous framework[4].
Causality & Design: Water is a highly desirable, green solvent, but the extreme hydrophobicity of Trimethyl(2,3,4-trifluorophenyl)silane typically prevents reactivity. By introducing Polyethylene Glycol (PEG), a biphasic phase-transfer environment is created. PEG serves a dual purpose: it acts as a phase-transfer catalyst to bring the silane and aqueous NaOH into proximity, and it sterically stabilizes the active Pd(0) nanoparticles, preventing them from aggregating into inactive "palladium black"[4].
Step-by-Step Methodology:
-
Reagent Assembly: In an oven-dried Schlenk tube, add Pd(OAc)2 (5 mol%), the aryl bromide electrophile (1.0 equiv), and PEG-400 (0.5 mL per mmol of substrate).
-
Silane Addition: Add Trimethyl(2,3,4-trifluorophenyl)silane (1.5 equiv)[1] to the mixture.
-
Base Introduction: Introduce a 2.0 M aqueous solution of NaOH (2.0 equiv).
-
Thermal Activation: Seal the tube and heat the biphasic mixture to 60 °C under vigorous stirring (1000 rpm) for 6–12 hours.
-
Self-Validation Checkpoint: Extract a 10 µL aliquot, dilute in Et2O, and analyze via GC-MS. The complete disappearance of the silane mass peak (m/z 204.26) and the emergence of the biaryl mass confirms successful transmetalation.
-
Workup: Cool to room temperature, extract the product with diethyl ether (3 × 10 mL), wash with brine, dry over anhydrous Na2SO4, and purify via silica gel column chromatography.
Protocol B: Copper(I)-Mediated Anhydrous Activation
Reference Grounding: Adapted from Ito et al.'s fluoride-free Cu(I) transmetalation[5].
Causality & Design: For substrates containing hydrolytically sensitive groups (e.g., esters, certain amides) where aqueous NaOH is destructive, anhydrous Copper(I) mediation is required. Cu(I) salts exhibit a strong affinity for the polarized C–Si bond of the trifluorophenyl group. The addition of a mild, anhydrous alkoxide base (like KOSiMe3) facilitates the cleavage of the Si–C bond, forming a transient arylcopper intermediate that rapidly transfers the 2,3,4-trifluorophenyl ring to the Palladium catalytic cycle[5].
Step-by-step experimental workflow for copper-mediated fluoride-free cross-coupling.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: In a glovebox or under strict Schlenk conditions, combine Pd2(dba)3 (2.5 mol%), a suitable phosphine ligand (e.g., RuPhos, 5 mol%), CuCl (20 mol%), and KOSiMe3 (2.0 equiv) in a dry reaction vessel.
-
Substrate Addition: Add the aryl halide (1.0 equiv) and Trimethyl(2,3,4-trifluorophenyl)silane (1.5 equiv) dissolved in anhydrous, degassed 1,4-dioxane (0.2 M).
-
Thermal Activation: Heat the sealed vessel to 80–100 °C for 12–24 hours.
-
Self-Validation Checkpoint: Pull a 50 µL aliquot, filter through a short Celite pad, and acquire a crude ¹⁹F NMR spectrum. The starting silane exhibits a highly characteristic splitting pattern for the 2,3,4-trifluoro system. A distinct downfield shift of these signals provides immediate, unambiguous validation of C–C bond formation.
-
Workup: Quench with saturated aqueous NH4Cl, extract with ethyl acetate, and purify via standard chromatography.
Analytical Self-Validation & Troubleshooting
-
Issue: Protodesilylation (Formation of 1,2,3-trifluorobenzene).
-
Cause: Trace moisture in Protocol B, or excessive heating in Protocol A before the Pd oxidative addition complex is fully formed.
-
Solution: Ensure the aryl halide is highly reactive (use bromides/iodides over chlorides) to outcompete the protonation of the pentacoordinate silicate.
-
-
Issue: Catalyst Aggregation (Black Precipitate).
-
Cause: Insufficient PEG in Protocol A, or ligand oxidation in Protocol B.
-
Solution: Increase PEG loading by 20% or strictly degas solvents via three freeze-pump-thaw cycles.
-
References
-
Shi, S., & Zhang, Y. (2007). Pd(OAc)2-Catalyzed Fluoride-Free Cross-Coupling Reactions of Arylsiloxanes with Aryl Bromides in Aqueous Medium. Journal of Organic Chemistry, 72(15), 5927-5930. URL:[Link]
-
Ito, H., Sensui, H., Arimoto, K., Miura, K., & Hosomi, A. (2004). New Access to Cross-Coupling Reaction between Arylsilanes or Heteroarylsilanes and Aryl Halides Mediated by a Copper(I) Salt. Chemistry Letters, 33(7), 882-883. URL:[Link]
-
Smith, A. B., Kim, W. S., & Tong, R. (2010). Gold-Catalyzed Oxidative Coupling Reactions with Aryltrimethylsilanes. Chemistry - A European Journal, 16(16), 4739-4745. URL:[Link]
-
Denmark, S. E., & Wehrli, D. (2000). Mechanism of the Hiyama Coupling. Organic Letters, 2(16), 2491-2494. URL:[Link]
Sources
- 1. 363598-55-4,三甲基(2,3,4-氟苯基)硅烷-韶远试剂设计、合成、生产和销售高端研发用化学品;韶远科技(上海)有限公司 [shao-yuan.com]
- 2. Hiyama Coupling [organic-chemistry.org]
- 3. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 4. Pd(OAc)2-Catalyzed Fluoride-Free Cross-Coupling Reactions of Arylsiloxanes with Aryl Bromides in Aqueous Medium [organic-chemistry.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Gold-Catalyzed Oxidative Coupling Reactions with Aryltrimethylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Gold-Catalyzed Oxidative Cross-Coupling of Trimethyl(2,3,4-trifluorophenyl)silane
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Objective: To provide a mechanistically grounded, self-validating protocol for the synthesis of polyfluorinated biaryls via the oxidative coupling of Trimethyl(2,3,4-trifluorophenyl)silane.
Executive Summary: The Polyfluorinated Advantage
In modern drug discovery, the 2,3,4-trifluorophenyl motif is a highly privileged pharmacophore. Its unique electronic distribution is frequently leveraged to modulate the pKa of adjacent functional groups, enhance lipophilicity, and block cytochrome P450-mediated metabolic hotspots. However, traditional cross-coupling approaches (e.g., Suzuki-Miyaura) often struggle with polyfluorinated boronic acids due to their inherent instability and propensity for protodeboronation.
Trimethyl(2,3,4-trifluorophenyl)silane (CAS: 363598-55-4, MW: 204.26) [[1]] offers a robust, bench-stable alternative. While unactivated aryltrimethylsilanes are generally inert in standard cross-couplings, they can be activated via transition-metal-catalyzed oxidative pathways. This application note details a state-of-the-art, gold-catalyzed oxidative cross-coupling methodology that directly transforms this stable silane into complex polyfluorinated biaryls [[2]].
Mechanistic Causality: Overcoming the Inertness of Arylsilanes
To successfully couple Trimethyl(2,3,4-trifluorophenyl)silane, one must overcome the high activation energy required to cleave the C(sp2)–Si bond. We achieve this by employing an Au(I)/Au(III) redox cycle driven by Selectfluor, which acts as both the terminal oxidant and the critical fluoride source [[3]].
The Causality of the Catalytic Cycle:
-
Oxidation & Activation: The Au(I) precatalyst is oxidized by Selectfluor to generate a highly electrophilic Au(III)–F species. The presence of the fluoride ligand is non-negotiable; external fluoride sources often fail, proving that the Au–F bond itself is essential for activating the silicon center [[4]].
-
Desilylative Auration: The Au(III)–F species attacks the trimethylsilyl group, facilitating an electrophilic aromatic substitution (SEAr) that yields a (2,3,4-trifluorophenyl)gold(III) intermediate. Despite the electron-withdrawing nature of the trifluorophenyl ring, the extreme electrophilicity of Au(III) drives this step forward.
-
C–H Auration & Reductive Elimination: The intermediate undergoes a second SEAr event with the unactivated arene coupling partner (e.g., 1,3,5-trimethoxybenzene). The resulting diarylgold(III) complex undergoes rapid reductive elimination, forging the C–C bond and regenerating the Au(I) catalyst [[3]].
Au(I)/Au(III) catalytic cycle for oxidative coupling of Trimethyl(2,3,4-trifluorophenyl)silane.
Quantitative Reaction Optimization
The choice of precatalyst and solvent dictates the success of the reaction. Because Trimethyl(2,3,4-trifluorophenyl)silane is electron-deficient, transmetalation is the rate-limiting step. As demonstrated in the optimization data below, switching from a standard Au(I) chloride to the highly active thtAuBr3 precatalyst significantly accelerates entry into the Au(III) cycle.
| Entry | Catalyst (5 mol%) | Oxidant (1.5 eq) | Solvent | Temp (°C) | Yield (%) | Mechanistic Causality / Observation |
| 1 | Ph₃PAuCl | Selectfluor | MeCN | 50 | 45 | Slow transmetalation due to the electron-deficient silane. |
| 2 | dppm(AuBr)₂ | Selectfluor | MeCN | 50 | 68 | Bimetallic effect slightly improves the oxidative addition rate. |
| 3 | thtAuBr₃ | Selectfluor | MeCN | 50 | 89 | Optimal: Improved precatalyst allows rapid generation of Au(III). |
| 4 | thtAuBr₃ | Ag₂O | MeCN | 50 | <10 | Lack of a fluoride source completely prevents silane activation. |
| 5 | thtAuBr₃ | Selectfluor | DMF | 50 | 22 | Strong solvent coordination inhibits electrophilic auration. |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system . By utilizing in-process ¹⁹F NMR tracking [[5]], researchers can definitively confirm the consumption of the silane and the formation of the biaryl product before committing to downstream purification.
Step-by-step experimental workflow for the synthesis of polyfluorinated biaryls.
Step-by-Step Methodology
1. Reagent Preparation (Inert Atmosphere)
-
Transfer a 10 mL microwave or reaction vial into a nitrogen-filled glovebox.
-
Charge the vial with thtAuBr₃ (5.0 mg, 0.01 mmol, 5 mol%) and Selectfluor (106.3 mg, 0.30 mmol, 1.5 equiv).
-
Causality: Selectfluor is highly hygroscopic. Moisture will prematurely consume the oxidant, stalling the Au(I) to Au(III) conversion. Glovebox preparation ensures absolute anhydrous conditions.
2. Solvent and Substrate Addition
-
Add 2.0 mL of anhydrous Acetonitrile (MeCN) to the vial.
-
Add the coupling partner, e.g., 1,3,5-trimethoxybenzene (100.9 mg, 0.60 mmol, 3.0 equiv).
-
Add Trimethyl(2,3,4-trifluorophenyl)silane (40.8 mg, 0.20 mmol, 1.0 equiv).
-
Add 10 µL of α,α,α-trifluorotoluene as an internal standard for quantitative ¹⁹F NMR tracking.
3. Oxidative Coupling
-
Seal the vial with a PTFE-lined crimp cap, remove it from the glovebox, and place it in a pre-heated oil bath at 50 °C.
-
Stir vigorously (800 rpm) for 14 hours.
-
Causality: Vigorous stirring is required because Selectfluor is only partially soluble in MeCN; the reaction occurs at the solid-liquid interface.
4. In-Process Analytical Validation (The Feedback Loop)
-
At the 4-hour and 14-hour marks, extract a 50 µL aliquot, dilute with 0.5 mL CD₃CN, and acquire a ¹⁹F NMR spectrum.
-
Validation: Monitor the disappearance of the distinct fluorine resonances of the starting silane. The emergence of new, shifted multiplet signals confirms successful C–C bond formation. If the starting material remains unchanged after 4 hours, it indicates precatalyst deactivation (likely due to trace water).
5. Workup and Purification
-
Cool the reaction to room temperature and dilute with 5 mL of diethyl ether to precipitate spent Selectfluor salts and gold residues.
-
Filter the suspension through a short pad of silica gel, eluting with additional diethyl ether (15 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the polyfluorinated biaryl product.
References
-
[4] Title: Gold-Catalyzed Oxidative Coupling Reactions with Aryltrimethylsilanes - PMC - NIH Source: National Institutes of Health (NIH) / Journal of the American Chemical Society URL:[Link]
-
[3] Title: Gold-Catalyzed Oxidative Coupling of Arylsilanes and Arenes: Origin of Selectivity and Improved Precatalyst Source: Journal of the American Chemical Society URL:[Link]
-
[2] Title: Gold-Catalyzed Oxidative Coupling Reactions with Aryltrimethylsilanes Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]
-
[5] Title: Mechanistic Study of Arylsilane Oxidation through 19F NMR Spectroscopy Source: Journal of the American Chemical Society (Semantic Scholar) URL:[Link]
Sources
Functionalization of medicinal chemistry scaffolds using trifluorophenyl silanes
Application Note: Strategic Functionalization of Medicinal Scaffolds via Trifluorophenyl Silanes
Strategic Rationale in Drug Discovery
The incorporation of fluorinated aromatic rings—specifically the trifluorophenyl moiety (e.g., 3,4,5-trifluorophenyl or 2,4,6-trifluorophenyl)—into medicinal chemistry scaffolds is a highly effective strategy for optimizing pharmacokinetic and pharmacodynamic profiles. The strong electron-withdrawing nature of the fluorine atoms enhances the metabolic stability of the adjacent aromatic ring against cytochrome P450 oxidation, while simultaneously modulating the pKa of neighboring amines and increasing overall lipophilicity. Furthermore, the polarized nature of the carbon-fluorine bonds enables unique orthogonal binding interactions, such as halogen bonding, within target protein pockets.
Organosilanes have emerged as superior reagents for installing these motifs compared to traditional boronic acids (Suzuki coupling) or organostannanes (Stille coupling). Trifluorophenyl silanes are highly stable, possess low toxicity, and do not suffer from the protodeboronation degradation pathways that plague electron-deficient boronic acids[1]. However, the inherent stability of the silicon-carbon bond requires specific mechanistic interventions—namely, fluoride activation—to facilitate productive cross-coupling[1][2].
Mechanistic Causality: Overcoming the Si–C Activation Barrier
The fundamental challenge in utilizing organosilanes for carbon-carbon bond formation (the Hiyama coupling) is the low polarity of the Si–C bond, which renders the transmetalation step kinetically unfavorable[1].
To overcome this, the silane must be activated by a nucleophilic fluoride source (such as TBAF or CsF). The fluoride ion attacks the tetrahedral silicon center, generating a highly polarized, pentavalent silicate intermediate[1][3]. The electron-withdrawing trifluorophenyl group plays a dual mechanistic role here: it increases the Lewis acidity of the silicon atom, thereby accelerating the initial fluoride attack, and it weakens the Si–C bond in the resulting hypervalent complex, dramatically lowering the activation energy required for transmetalation to the transition metal catalyst (Palladium or Copper)[1][2].
Caption: Fluoride-activated Hiyama catalytic cycle for trifluorophenyl silane cross-coupling.
Self-Validating Experimental Methodologies
To ensure reproducibility and prevent the waste of high-value medicinal scaffolds and precious metal catalysts, the following protocols are designed as self-validating systems . By integrating analytical checkpoints directly into the workflow, researchers can confirm the success of critical micro-steps (like silicate formation) before proceeding.
Caption: Self-validating workflow for fluoride-activated silane cross-coupling.
Protocol A: Palladium-Catalyzed Hiyama Coupling of Heteroaryl Halides
Objective: Functionalize a 5-bromoindole scaffold with a 3,4,5-trifluorophenyl group.
-
Pre-Activation of the Silane:
-
Action: In an oven-dried Schlenk flask under argon, dissolve 3,4,5-trifluorophenyl(trimethoxy)silane (1.5 equiv) in anhydrous THF (0.2 M). Cool to 0 °C. Add TBAF (1.0 M in THF, 1.6 equiv) dropwise over 5 minutes.
-
Causality: The slow addition at 0 °C controls the exothermic formation of the hypervalent silicate. Elevated temperatures during this step promote competitive siloxane dimer formation.
-
Validation Check 1: Extract a 50 µL aliquot, dilute in THF-d8, and analyze via
F and Si NMR. A distinct upfield shift in the Si spectrum confirms the successful formation of the pentacoordinate silicate intermediate[3]. Do not proceed if the starting silane is the only visible species.
-
-
Catalyst and Scaffold Introduction:
-
Action: To the activated silicate solution, add 5-bromoindole (1.0 equiv), Pd(OAc)
(5 mol%), and PCy (10 mol%). Heat the reaction mixture to 60 °C for 12 hours. -
Causality: Pd(OAc)
/PCy is selected because the electron-rich, sterically demanding phosphine ligand accelerates the oxidative addition into the aryl bromide bond, which is often the rate-determining step in electron-rich scaffolds. -
Validation Check 2: At 4 hours, perform LC-MS analysis. The presence of the desilylated byproduct (1,2,3-trifluorobenzene) indicates successful transmetalation but failed reductive elimination (suggesting ligand degradation). The presence of the product mass confirms the catalytic cycle is turning over.
-
-
Quench and Quantitative Yield Determination:
-
Action: Cool to room temperature, filter through a short pad of silica to remove palladium black, and concentrate.
-
Validation Check 3: Before column chromatography, add exactly 1.0 equiv of trifluorotoluene as an internal standard to the crude mixture. Obtain a
F NMR spectrum to calculate the precise spectroscopic yield[2]. This validates the efficiency of the reaction independent of downstream isolation losses.
-
Protocol B: Copper-Mediated in situ Desilylative Alkynyl-Trifluorophenylation
Objective: Install a trifluorophenyl-alkyne motif onto a complex sugar scaffold (e.g., galactopyranoside derivatives), a proven strategy in the development of Galectin-3 inhibitors[4].
-
Reagent Assembly:
-
Action: Combine the thiol-galactopyranoside scaffold (1.0 equiv), trimethyl-[2-(3,4,5-trifluorophenyl)ethynyl]silane (1.2 equiv), CuI (10 mol%), Et
N (2.0 equiv), and CsF (1.5 equiv) in anhydrous DMF. -
Causality: CsF is utilized instead of TBAF in this protocol. TBAF typically contains hydrate waters which would prematurely protonate the sensitive copper-acetylide intermediate. CsF provides the anhydrous fluoride necessary to cleave the TMS group, generating the terminal alkyne in situ, which is immediately captured by CuI to form the active nucleophile[4].
-
-
Reaction Execution & Validation:
-
Action: Stir at room temperature for 16 hours.
-
Validation Check: Monitor by TLC (Hexanes/EtOAc). The disappearance of the highly non-polar TMS-alkyne spot and the absence of a terminal alkyne spot confirms that the in situ generated alkyne is being successfully intercepted by the copper catalyst and coupled to the scaffold, rather than homocoupling (Glaser coupling).
-
-
Isolation:
-
Action: Quench with saturated aqueous NH
Cl to break up copper complexes. Extract with EtOAc, wash with brine, dry over Na SO , and purify via flash chromatography.
-
Quantitative Data: Optimization Matrix
The following table summarizes the optimization data for the Hiyama cross-coupling of 3,4,5-trifluorophenyl(trimethoxy)silane with 5-bromoindole (Protocol A). This data illustrates the causality behind the selected reaction conditions.
| Entry | Catalyst / Ligand | Fluoride Source | Solvent / Temp | Yield (%) | Mechanistic Causality / Observation |
| 1 | Pd(OAc) | None | THF, 60 °C | 0 | Proves absolute dependency on fluoride activation to polarize the Si–C bond[1]. |
| 2 | Pd(OAc) | TBAF (1.5 eq) | THF, 60 °C | 84 | Optimal conditions. TBAF provides excellent solubility and rapid silicate formation. |
| 3 | Pd(OAc) | CsF (1.5 eq) | THF, 60 °C | 12 | CsF is highly insoluble in THF, leading to incomplete activation of the silane. |
| 4 | Pd(OAc) | CsF (1.5 eq) | DMF, 80 °C | 78 | Switching to a highly polar aprotic solvent (DMF) solubilizes CsF, restoring reactivity. |
| 5 | Pd(PPh | TBAF (1.5 eq) | THF, 60 °C | 41 | PPh |
| 6 | Pd(OAc) | TBAF (1.5 eq) | THF, 25 °C | 22 | Transmetalation of the trifluorophenyl silicate requires thermal energy to overcome the activation barrier. |
References
-
Hiyama Coupling - Organic Chemistry Portal Organic Chemistry Portal URL:[1]
-
Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease Journal of Medicinal Chemistry (ACS Publications) URL:[4]
-
Understanding fluoride exchange between aryl-trifluoroborates and aryl-trialkoxy silanes: access to benchtop ChemRxiv URL:[3]
-
Base-Free Hiyama Coupling Reaction via a Group 10 Metal Fluoride Intermediate Generated by C–F Bond Activation Organometallics (ACS Publications) URL:[2]
Sources
Troubleshooting & Optimization
Overcoming catalyst poisoning in reactions with fluorinated silanes
Topic: Overcoming Catalyst Poisoning & Deactivation
Status: Active | Ticket Priority: High Assigned Specialist: Senior Application Scientist, Catalysis Group
Emergency Triage: Why is my reaction dead?
Before adjusting parameters, we must diagnose the type of failure. Fluorinated silanes introduce unique failure modes compared to standard alkyl silanes due to the high electronegativity of fluorine and the strength of the Si-F bond.
Quick Diagnostic Flowchart Use this logic flow to identify the root cause of your yield loss.
Figure 1: Diagnostic logic for identifying catalyst deactivation modes.
Module A: The "Fluoride Trap" in Cross-Coupling (Hiyama)
The Issue:
In Hiyama couplings, fluoride (F⁻) is required to activate the silane by forming a pentacoordinate silicate.[1][2][3][4][5] However, with fluorinated silanes (e.g.,
-
Reagent Cannibalization: Common activators like TBAF (Tetra-n-butylammonium fluoride) are hygroscopic and often supplied as a trihydrate (
). The water rapidly hydrolyzes fluorinated silanes into unreactive siloxanes ( ) before cross-coupling can occur. -
Metal Center Poisoning: Excess fluoride can displace phosphine ligands on Palladium, forming stable, unreactive
species that cannot undergo transmetallation.
Troubleshooting Q&A
Q: I am using TBAF (1M in THF) and getting <10% yield. The silane is gone. Where did it go? A: It likely polymerized. Fluorinated silanes are hypersensitive to hydrolysis. The water in TBAF hydrolyzed your silane to a siloxane.
-
The Fix: Switch to TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) or CsF in dry solvents. Alternatively, use the Denmark Modification (see Protocol B), which uses silanols and bases rather than fluoride, bypassing this issue entirely.
Q: My catalyst is turning black immediately upon adding the activator. A: This is "Pd-Black" formation. The transmetallation step is too slow because the fluorinated silicate is sterically bulky or electron-deficient. The Pd(II) intermediate waits too long, destabilizes, and aggregates.
-
The Fix:
-
Ligand Switch: Move from
to bulky, electron-rich biaryl phosphines like XPhos or RuPhos . These stabilize the Pd(II) center against aggregation. -
Slow Addition: Add the fluoride source via syringe pump over 2 hours to keep the concentration of active silicate low, matching the rate of the catalytic cycle.
-
Module B: Hydrosilylation of Fluoro-Olefins
The Issue: When hydrosilylating fluoro-olefins (e.g., in drug synthesis or silicone manufacturing), the electron-withdrawing fluorine atoms on the olefin reduce the electron density of the double bond, making it a poor ligand for the Platinum catalyst (Karstedt’s or Speier’s).
Troubleshooting Q&A
Q: The reaction starts but stops after 50% conversion. Adding more catalyst doesn't help. A: You are likely experiencing product inhibition or "poisoning by competence." The fluorinated product might bind to the Pt center more strongly than the starting material.
-
The Fix: Increase temperature to facilitate product dissociation. If using Karstedt's catalyst, switch to Pt-NHC (N-Heterocyclic Carbene) complexes. NHCs bind Pt tightly, preventing the metal from being "distracted" by fluorinated chelates.
Q: Can I use the Mercury Drop Test to check if my Pt catalyst is dead? A: Yes, but with caution.
-
Method: Add a drop of Hg(0) to the reaction.
-
Interpretation: If the reaction stops, the active species was likely heterogeneous (colloidal Pt nanoparticles). If it continues, it is homogeneous.
-
Caveat: Recent studies (Ananikov et al.) suggest Hg can sometimes react with homogeneous Pd/Pt species, giving false positives. Always pair this with a kinetic profile analysis.
Experimental Protocols
Protocol A: Anhydrous Hiyama Coupling (Fluoride-Activated)
Use this for substrates sensitive to base but stable to fluoride.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Aryltrifluorosilane (
) (1.2 equiv) -
Catalyst:
(2 mol%) + XPhos (4 mol%) -
Activator: TASF (1.2 equiv) or AgF (if removing iodide)
-
Solvent: Anhydrous THF (degassed)
Step-by-Step:
-
Glovebox/Schlenk: In a flame-dried Schlenk tube, combine
, XPhos, and the Aryl Halide in THF. Stir for 10 mins to form the active species (solution usually turns yellow/orange). -
Silane Addition: Add the
via syringe. -
Activator Addition: Add TASF (solid) or AgF. Crucial: If using AgF, protect from light.
-
Temperature: Heat to 60°C. Monitor via GC-MS.
-
Workup: Filter through a celite pad to remove metal salts before aqueous wash (prevents emulsions caused by silicates).
Protocol B: The Denmark Modification (Fluoride-Free)
Use this to avoid fluoride poisoning entirely.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Arylsilanol (
) (1.2 equiv) -
Base:
or (2.0 equiv) -
Catalyst:
(2.5 mol%) + (5 mol%) -
Solvent: Toluene or Dioxane
Mechanism: The base deprotonates the silanol to form a silanolate . This species acts as a "self-activating" nucleophile, bridging to the Palladium center via oxygen, facilitating transmetallation without needing an external fluoride source.
Comparative Data: Activator Efficiency
The choice of activator dictates the pathway of poisoning.
| Activator | State | Water Content | Risk Profile | Best Use Case |
| TBAF | Liquid/Solid | High ( | High. Causes rapid silane hydrolysis. | Only for non-fluorinated, robust silanes. |
| TASF | Solid | Anhydrous | Low. Non-hygroscopic. | Standard for fluoro-silane coupling. |
| CsF | Solid | Low (if dried) | Medium. Low solubility in organics. | Requires 18-crown-6 additive to dissolve. |
| Ag2O | Solid | Anhydrous | Low. Acts as base & halide scavenger. | Excellent for Aryl-Iodides (precipitates AgI). |
Visualizing the Poisoning Mechanism
The diagram below illustrates the "Fork in the Road" where the reaction either succeeds or fails due to poisoning.
Figure 2: Mechanistic pathways showing where water (hydrolysis) and instability (agglomeration) divert the reaction from success.
References
-
Denmark, S. E., & Sweis, R. F. (2001).[6] Design and Implementation of New, Silicon-Based, Cross-Coupling Reactions: Importance of the Silanolate. Accounts of Chemical Research.
-
Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling Reactions.[1][2][4][6][7] Journal of Organometallic Chemistry.
-
Ananikov, V. P., et al. (2023). The Poisonous Truth about the Mercury Drop Test: The Effect of Elemental Mercury on Pd(0) and Pd(II) Intermediates. Organometallics.[8][9]
-
Markó, I. E., et al. (2002). N-Heterocyclic Carbene-Platinum(0) Complexes: Highly Efficient Catalysts for the Hydrosilylation of Alkenes. Science.
-
Sore, H. F., et al. (2012). Palladium-Catalyzed Cross-Coupling of Silanols and Silanolates.[3] Organic Process Research & Development.
Sources
- 1. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hiyama-Denmark Coupling [organic-chemistry.org]
- 4. Hiyama Coupling [organic-chemistry.org]
- 5. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Troubleshooting Protodesilylation of Trimethyl(2,3,4-trifluorophenyl)silane
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected loss of the trimethylsilyl (TMS) group when working with polyfluorinated arylsilanes. While the strategic incorporation of fluorine atoms is a cornerstone of modern drug development for enhancing metabolic stability and permeability[1], it fundamentally alters the reactivity profile of the aryl-silicon bond.
This guide is designed to move beyond basic troubleshooting. By understanding the exact causality behind the degradation of Trimethyl(2,3,4-trifluorophenyl)silane, you can design self-validating workflows that preserve this critical functional group.
The Causality of Cleavage: Electrophilic vs. Nucleophilic Protodesilylation
The term "protodesilylation" often leads researchers astray. In classical organic chemistry, protodesilylation of electron-rich arylsilanes (e.g., p-methoxyphenylsilane) is an acid-catalyzed electrophilic aromatic substitution . The proton attacks the aromatic ring, and the silyl group leaves.
However, Trimethyl(2,3,4-trifluorophenyl)silane operates under an entirely inverted paradigm. The three fluorine atoms exert a powerful inductive electron-withdrawing effect (-I effect). This does two things:
-
It severely deactivates the aromatic ring toward electrophilic attack.
-
It highly polarizes the C–Si bond, making the silicon atom highly electrophilic and stabilizing the resulting 2,3,4-trifluorophenyl anion as a leaving group.
Therefore, the failure mode for this compound is almost exclusively nucleophile-induced (base-catalyzed) desilylation . A nucleophile (such as a fluoride ion, hydroxide, or even an alcohol) attacks the silicon atom to form a pentacoordinate silicate intermediate. The C–Si bond then rapidly cleaves, generating a stabilized fluorophenyl anion that subsequently abstracts a proton from the environment[2].
Figure 1: Mechanistic pathway of nucleophile-induced protodesilylation in fluorinated arylsilanes.
Frequently Asked Questions (FAQs)
Q1: My compound degrades completely into 2,3,4-trifluorobenzene during silica gel column chromatography. How can I purify it? A1: Standard silica gel is acidic and highly hygroscopic. The surface silanol (Si-OH) groups and adsorbed water act as both the nucleophile (to attack the TMS group) and the proton source (to quench the resulting anion). To prevent this, you must deactivate the silica gel by pre-flushing your column with 1–2% Triethylamine (Et₃N) in your non-polar eluent (e.g., hexanes). Alternatively, because Trimethyl(2,3,4-trifluorophenyl)silane is volatile and thermally stable in the absence of nucleophiles, Kugelrohr distillation is the preferred, risk-free purification method.
Q2: I am attempting a Suzuki cross-coupling, but the TMS group falls off. What parameters should I adjust? A2: Cross-couplings often employ protic solvents (like EtOH/H₂O mixtures) and strong bases (like NaOH or NaOtBu). Protic, silophilic solvents cause rapid decomposition because they provide the exact nucleophile-proton combination required for the cleavage cycle[2]. You must switch to strictly anhydrous, aprotic solvents (e.g., Toluene, 1,4-Dioxane) and use mild, non-nucleophilic bases such as anhydrous K₂CO₃ or Cs₂CO₃.
Q3: Can I use TBAF to deprotect another silyl group on my molecule without affecting the Trimethyl(2,3,4-trifluorophenyl)silane moiety? A3: Absolutely not. Naked fluoride sources like Tetrabutylammonium fluoride (TBAF) are highly silophilic and will instantaneously cleave the Ar-Si bond of fluorinated arylsilanes to generate in situ carbanions[3]. If selective deprotection is required, you must rely on orthogonal protecting group strategies (e.g., acid-labile groups) rather than relying on differential silyl ether/arylsilane kinetics under fluoride conditions.
Quantitative Stability Parameters
To aid in experimental design, the following table summarizes the quantitative impact of various reaction parameters on the stability of fluorinated arylsilanes.
| Parameter | Condition | Estimated Stability | Mechanistic Causality |
| Temperature | < 23 °C (in CDCl₃) | Highly Stable (> weeks) | Thermal energy is insufficient to overcome the activation barrier for trace-nucleophile cleavage[2]. |
| Temperature | > 45 °C (in CDCl₃) | Rapid degradation (hours) | Increased kinetic energy accelerates trace-acid/nucleophile mediated cleavage[2]. |
| Solvent | Protic (EtOH, MeOH) | Unstable (minutes) | Provides both the nucleophile (RO⁻/ROH) and the proton (H⁺) required for the catalytic cycle[2]. |
| Solvent | Aprotic (Toluene, DCM) | Highly Stable | Lacks nucleophilic lone pairs to initiate pentacoordinate silicate formation. |
| Activator | TBAF (1.0 eq) | Instantaneous cleavage | Fluoride drives irreversible C–Si bond scission due to the extreme strength of the Si–F bond[3]. |
Validated Experimental Protocol: Directed ortho-Lithiation without Desilylation
When functionalizing Trimethyl(2,3,4-trifluorophenyl)silane, researchers often attempt to deprotonate the remaining aromatic protons (C5 or C6) using strong bases. Using standard n-Butyllithium (n-BuLi) will result in nucleophilic attack at the silicon atom, destroying the starting material. The protocol below utilizes a sterically hindered, non-nucleophilic base to ensure a self-validating, clean lithiation.
Objective: To perform a strong-base deprotonation while fully preserving the TMS group.
Step-by-Step Methodology:
-
Apparatus Preparation: Flame-dry a Schlenk flask under dynamic vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times. Causality: Exclusion of ambient moisture prevents the generation of hydroxide nucleophiles.
-
Solvent Addition: Add 10.0 mL of strictly anhydrous Tetrahydrofuran (THF), freshly dispensed from a solvent purification system.
-
Substrate Loading: Inject 1.0 mmol of Trimethyl(2,3,4-trifluorophenyl)silane via a gas-tight syringe.
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C. Allow 10 minutes for thermal equilibration. Causality: Cryogenic temperatures suppress the kinetic pathway of nucleophilic attack on silicon.
-
Base Addition: Dropwise, add 1.05 mmol of Lithium diisopropylamide (LDA) over 5 minutes. Do not use n-BuLi. Causality: LDA is a strong base but is sterically precluded from acting as a nucleophile at the silicon center.
-
Self-Validation Checkpoint: After 45 minutes at -78 °C, withdraw a 0.1 mL aliquot using a pre-cooled syringe, quench it into a GC vial containing 0.5 mL of dry Hexanes and 1 drop of D₂O. Analyze via GC-MS. You should observe the deuterated product (m/z 205) with the TMS group fully intact. If m/z 132 (trifluorobenzene) is present, your system was wet or your base was compromised.
-
Electrophile Quench: Add your desired anhydrous electrophile (e.g., 1.2 mmol of anhydrous DMF for formylation) dropwise at -78 °C.
-
Workup: Slowly warm the reaction to room temperature. Quench with 5 mL of saturated aqueous NH₄Cl. Causality: NH₄Cl provides a mildly acidic quench (pH ~5.5), neutralizing the base without creating a highly acidic or basic aqueous phase that could trigger desilylation during extraction. Extract with diethyl ether, dry over MgSO₄, and concentrate under reduced pressure.
References
1.[1] Copper-mediated Fluorination of Aryl Trisiloxanes with Nucleophilic Fluoride. eScholarship.org. Available at: 2.[2] The Rate Enhancement Effect of Protodesilylation of Arylsilane Derivatives. ResearchGate.net. Available at: 3.[3] Desilylation mechanism with fluoride. StackExchange.com. Available at:
Sources
Technical Support Center: Optimizing Fluoride Sources for Trimethyl(2,3,4-trifluorophenyl)silane Activation
Welcome to the advanced troubleshooting and protocol guide for the activation of Trimethyl(2,3,4-trifluorophenyl)silane. As a highly electron-deficient arylsilane, this compound presents unique kinetic and thermodynamic challenges during cross-coupling, fluorination, and aryne generation workflows. This guide is engineered for researchers and drug development professionals to decode the causality behind experimental failures and establish self-validating, high-yield protocols.
Mechanistic Overview: The Kinetic Balancing Act
The activation of Trimethyl(2,3,4-trifluorophenyl)silane relies on the formation of a hypervalent pentacoordinate silicate intermediate. Because the 2,3,4-trifluorophenyl ring is intensely electron-withdrawing, it highly stabilizes the developing negative charge during Si–C bond cleavage.
While this lowers the activation barrier for the initial fluoride attack, it creates a critical kinetic vulnerability: if the subsequent transmetalation step to the transition metal catalyst (Pd, Cu, Ag) is slower than the rate of protonation, the intermediate will rapidly undergo protodesilylation , yielding the dead-end byproduct 1,2,3-trifluorobenzene. Successful activation requires precise kinetic matching between the fluoride source and the transmetalating metal.
Fluoride-activated mechanistic pathway of Trimethyl(2,3,4-trifluorophenyl)silane.
Troubleshooting Guide & FAQs
Q1: Why am I observing massive yields of 1,2,3-trifluorobenzene (protodesilylation) instead of my target cross-coupled product? Cause: You are likely using a highly basic or hygroscopic fluoride source (such as TBAF trihydrate or wet KF). The water acts as a rapid proton source for the highly polarized pentacoordinate silicate intermediate. Solution: Switch to transition-metal fluorides like AgF or CuF2. Research into the 1[1] demonstrates that metal fluorides act as dual activators. They provide the fluoride for silicon activation while simultaneously capturing the fluorinated aryl group via rapid transmetalation, effectively outcompeting the protonation pathway.
Q2: I switched to anhydrous CsF, but the activation of the silane is sluggish and incomplete. How can I accelerate it? Cause: CsF has notoriously poor solubility in non-polar organic solvents. The activation of the silane strictly depends on the concentration of dissolved, "naked" fluoride ions[2]. Solution: Incorporate a phase-transfer catalyst such as 18-crown-6 to solubilize the cesium cation, thereby freeing the fluoride anion. Alternatively, utilize polar aprotic solvents (e.g., DMF or acetonitrile) if they are compatible with your electrophilic coupling partner.
Q3: Can I use TBAF for activating this specific fluorinated silane? Cause: Commercially available TBAF typically contains ~5% water. While tolerable for electron-rich arylsilanes, the highly electron-deficient 2,3,4-trifluorophenyl system is acutely sensitive to trace protons. Solution: If an organic-soluble fluoride is strictly required, you must use anhydrous TBAF (prepared in situ from hexafluorobenzene and TBAC) or TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate).
Q4: How does the choice of fluoride impact late-stage functionalization workflows?
Cause: In complex molecule synthesis, aggressive fluoride sources can trigger unwanted side reactions (e.g.,
Quantitative Comparison of Fluoride Sources
To aid in experimental design, the following table synthesizes the physicochemical properties of common fluoride sources specifically in the context of electron-deficient arylsilanes.
| Fluoride Source | Solubility in Organics | Relative Basicity | Protodesilylation Risk | Optimal Use Case for Trimethyl(2,3,4-trifluorophenyl)silane |
| TBAF (Hydrate) | Excellent | High | Critical | Avoid. Leads to near-complete protodesilylation. |
| CsF (Anhydrous) | Poor | Moderate | Moderate | Standard couplings; requires phase-transfer catalyst (18-crown-6). |
| TASF | Good | Low | Low | Moisture-sensitive, mild organic-phase activations. |
| AgF / CuF2 | Moderate | Very Low | Minimal | Dual activation/transmetalation; highly recommended. |
| KHF2 | Poor | Very Low | Minimal | Mild activation; requires elevated temperatures (e.g., >65°C). |
Validated Experimental Protocol: AgF-Mediated Cross-Coupling
This protocol is designed as a self-validating system. By utilizing AgF, the protocol inherently couples silane activation directly with transmetalation. The absence of 1,2,3-trifluorobenzene in your crude GC-MS trace will self-validate that the anhydrous integrity of the system was maintained.
Step-by-step workflow for the AgF-mediated cross-coupling of the arylsilane.
Step-by-Step Methodology:
-
Preparation of the Environment: Flame-dry a Schlenk tube under active vacuum and backfill with argon (repeat 3x) to ensure a strictly anhydrous environment.
-
Reagent Loading: Inside an argon-filled glovebox, add the transition metal catalyst (e.g., Pd(OAc)2, 5 mol%), the electrophilic coupling partner (1.0 equiv), and anhydrous AgF (1.5 equiv). Crucial Insight: AgF is highly light-sensitive. Wrap the reaction vessel in aluminum foil to prevent premature degradation of the silver species[4].
-
Silane Addition: Seal the tube with a rubber septum, remove it from the glovebox, and inject Trimethyl(2,3,4-trifluorophenyl)silane (1.2 equiv) via a gastight syringe.
-
Solvent Introduction: Inject anhydrous, degassed acetonitrile (0.2 M relative to the silane). Acetonitrile provides optimal solubility for AgF while stabilizing the cationic metal intermediates during the catalytic cycle.
-
Thermal Activation: Heat the reaction mixture to 80°C for 12 hours. Monitor the consumption of the silane via GC-MS.
-
Quenching and Workup: Cool the vessel to room temperature, dilute with diethyl ether, and filter the mixture through a pad of Celite to remove insoluble silver salts and metal residues. Concentrate the filtrate under reduced pressure prior to column chromatography.
References
-
Silver-mediated fluorination of aryl silanes Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Synthesis of Amides by Mild Palladium-Catalyzed Aminocarbonylation of Arylsilanes with Amines Enabled by Copper(II) Fluoride Source: National Science Foundation (NSF) / ACS Publications URL:[Link]
-
Carbon-11 carboxylation of trialkoxysilane and trimethylsilane derivatives using [11C]CO2 Source: Royal Society of Chemistry (RSC) URL:[Link]
-
Trifluoromethylation of Arylsilanes with (phen)CuCF3 Source: eScholarship / Angewandte Chemie URL:[Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Carbon-11 carboxylation of trialkoxysilane and trimethylsilane derivatives using [ 11 C]CO 2 - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC00449A [pubs.rsc.org]
- 3. escholarship.org [escholarship.org]
- 4. Silver-mediated fluorination of aryl silanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Fluorinated Aryls from Silane Byproducts
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing the notorious challenge of separating fluorinated aryl compounds from organosilane byproducts (e.g., silanols, siloxanes, or unreacted silanes) generated during cross-coupling reactions like the Hiyama coupling[1].
Part 1: Diagnostic FAQs (Troubleshooting Causality)
Q1: Why do my fluorinated aryl products constantly co-elute with siloxane/silanol byproducts on standard normal-phase silica gel?
A1: This is a fundamental issue of lipophilicity and stationary-phase interaction. Both fluorinated aryls and organosilanes exhibit extreme lipophilicity. The highly polarized C–F bonds in your product and the bulky, non-polar alkyl groups on the silicon atom of the byproduct both minimize dipole-dipole interactions with the hydroxyl groups (Si–OH) of normal-phase silica. Consequently, both species migrate near the solvent front (high
Q2: My fluorinated aryl is highly stable. How can I chemically alter the silane byproduct to force a separation? A2: You can exploit the oxophilic nature of silicon. By treating the crude mixture with a fluoride source (like TBAF) or a strong aqueous base (like NaOH), tetracoordinate silanols and siloxanes are converted into pentacoordinate fluorosilicates or sodium silanolates[2]. These hypervalent silicon species are highly polar and entirely water-soluble. During a standard liquid-liquid extraction, the silicates are washed into the aqueous layer, leaving your lipophilic fluorinated aryl isolated in the organic phase.
Q3: My fluorinated aryl is sensitive to strong bases and fluoride. What is a non-destructive alternative? A3: Fluorous Solid-Phase Extraction (FSPE) is the optimal non-destructive method[3]. FSPE utilizes silica gel bonded with perfluoroalkyl chains. Because "like dissolves like," the fluorinated aryl has a high affinity for the fluorous stationary phase due to highly specific fluorine-fluorine interactions. Standard lipophilic silanes lack these interactions and are easily washed away with a fluorophobic solvent (e.g., methanol/water). The purified fluorinated aryl is then recovered using a fluorophilic solvent (e.g., THF)[4].
Part 2: Standard Operating Procedures (SOPs)
Protocol A: Chemical Derivatization & Aqueous Wash (The "Fluoride Wash")
Use this self-validating protocol only if your fluorinated aryl is stable to fluoride ions.
-
Concentration: Concentrate the crude reaction mixture in vacuo to remove all volatile organic solvents.
-
Reconstitution: Dissolve the crude residue in a water-miscible organic solvent (e.g., THF), ensuring complete homogenization.
-
Chemical Activation: Add 2.0 equivalents of Tetrabutylammonium fluoride (TBAF, 1.0 M in THF). Stir at room temperature for 2 hours.
-
Mechanistic Note: TBAF attacks the sterically hindered silane, converting it into a highly polar, water-soluble pentacoordinate fluorosilicate[2].
-
-
Partitioning: Dilute the mixture with diethyl ether (or ethyl acetate) and add an equal volume of deionized water.
-
Phase Separation: Transfer the mixture to a separatory funnel. Vigorously shake and allow the layers to separate. The fluorinated aryl will partition into the upper organic layer, while the fluorosilicate byproducts will partition into the lower aqueous layer.
-
Validation Check: Analyze an aliquot of the organic layer via
F NMR to confirm the retention of your product, and Si NMR to definitively validate the complete removal of the silane byproduct.
Protocol B: Fluorous Solid-Phase Extraction (FSPE)
Use this protocol for chemically sensitive fluorinated aryls or highly fluorinated targets.
-
Stationary Phase Preparation: Slurry-pack a chromatography column with Fluorous Reverse Phase (FRP) silica gel using a strongly fluorophobic solvent system (e.g., 80:20 Methanol/Water)[3].
-
Sample Loading: Dissolve the crude mixture in a minimal volume of DMF and load it carefully onto the top of the column.
-
Fluorophobic Elution (Silane Removal): Elute the column with 3 column volumes (CV) of 80:20 Methanol/Water.
-
Mechanistic Note: Non-fluorinated organosilanes lack affinity for the perfluoroalkyl stationary phase and are rapidly washed out in this fraction[4].
-
-
Fluorophilic Elution (Product Recovery): Switch the eluent to a 100% fluorophilic solvent (e.g., THF, acetone, or perfluorohexane). Elute with 3 CVs. The fluorinated aryl, which was retained via strong fluorine-fluorine interactions, will now elute.
-
Validation Check: Evaporate the fluorophilic fraction and verify absolute purity via GC-MS or
F NMR.
Part 3: Quantitative Data & Technique Comparison
| Purification Technique | Mechanism of Separation | Silane Byproduct Fate | Fluorinated Aryl Fate | Best Use Case |
| Normal Phase Silica | Polarity / Dipole Interactions | Co-elutes (High | Co-elutes (High | Not recommended (Severe baseline overlap) |
| Chemical Derivatization | Nucleophilic substitution to hypervalent silicate | Partitions entirely to the aqueous phase | Remains in the organic phase | Base/Fluoride-stable cross-coupling products |
| Fluorous SPE (FSPE) | Fluorine-Fluorine affinity | Elutes early (Fluorophobic wash) | Retained, elutes late (Fluorophilic wash) | Highly fluorinated or chemically sensitive products |
| Reverse Phase (C18) | Hydrophobicity differences | Retained strongly (highly lipophilic) | Elutes moderately | Small-scale analytical separations |
Part 4: Purification Decision Workflow
Decision workflow for separating silane byproducts from fluorinated aryls based on sensitivity.
References
-
Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. National Library of Medicine (PMC).[Link]
-
Pd(OAc)2-Catalyzed Fluoride-Free Cross-Coupling Reactions of Arylsiloxanes with Aryl Bromides in Aqueous Medium. American Chemical Society (ACS).[Link]
-
Fluorous Reverse Phase Silica Gel. A New Tool for Preparative Separations in Synthetic Organic and Organofluorine Chemistry. ResearchGate.[Link]
-
Selective Metabolite and Peptide Capture/Mass Detection using Fluorous Affinity Tags. National Library of Medicine (PMC).[Link]
Sources
- 1. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective Metabolite and Peptide Capture/Mass Detection using Fluorous Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
Solving solubility issues with Trimethyl(2,3,4-trifluorophenyl)silane
Technical Support Center: Trimethyl(2,3,4-trifluorophenyl)silane (TMS-TFPS)
Executive Summary: The "Fluorine Paradox"
Trimethyl(2,3,4-trifluorophenyl)silane (TMS-TFPS) presents a unique solubility profile driven by the high electronegativity of the trifluorophenyl ring combined with the lipophilic trimethylsilyl cap.
Users frequently encounter "solubility" failures that are actually miscibility failures or phase-transfer limitations . The electron-deficient aromatic ring reduces the polarizability of the molecule, making it poorly soluble in standard polar protic solvents (methanol, water) while remaining highly soluble in non-polar aprotic solvents (hexane, toluene).
The Critical Bottleneck: The primary application of this reagent—Palladium-catalyzed cross-coupling (Hiyama)—requires a fluoride activator (e.g., TBAF, CsF). These activators are polar/ionic, creating a biphasic system where the silane and the activator never effectively meet. This guide addresses bridging that phase gap.
Solubility & Solvent Compatibility Matrix
Do not rely on visual clarity alone. A clear solution does not guarantee reactivity if the activator is sequestered.
| Solvent Class | Solubility Status | Application Notes |
| Non-Polar (Hexane, Pentane) | Excellent | Ideal for storage and handling. Warning: Poor for reactions requiring inorganic fluoride salts (CsF, KF). |
| Chlorinated (DCM, Chloroform) | Excellent | Good for transfer/workup. Avoid in Pd-catalyzed coupling if oxidative addition to DCM is a risk. |
| Ethers (THF, Et₂O, Dioxane) | Good | The Gold Standard. Solubilizes the silane and accommodates organic fluorides (TBAF). |
| Polar Aprotic (DMF, DMSO, DMA) | Moderate/Risk | Solubilizes activators well, but TMS-TFPS may "oil out" at high concentrations. High risk of protodesilylation (C-Si bond cleavage) due to basicity. |
| Protic (Water, Alcohols) | Insoluble | Strictly Avoid as primary solvent. Use only as minor co-solvent (e.g., 10:1 THF:H₂O) to solubilize inorganic activators. |
Troubleshooting Guide: Hiyama Coupling Failures
Scenario: You are attempting a cross-coupling reaction. The mixture is stirring, but no product is forming, or the starting material remains unconsumed.
Issue A: The "Biphasic Wall" (Inorganic Activators)
If you use Potassium Fluoride (KF) or Cesium Fluoride (CsF), they will not dissolve in the organic solvent (Toluene/THF) holding the TMS-TFPS. The reaction fails because the fluoride cannot attack the silicon center.
-
Solution 1 (The Crown Ether Bridge): Add 18-Crown-6 (for KF) or 15-Crown-5 (for NaF). This encapsulates the metal cation, pulling the fluoride anion into the organic phase where the silane resides.
-
Solution 2 (The Water Spike): Add a trace amount of water (0.1% - 1% v/v). This creates a micro-aqueous layer on the salt surface, facilitating transfer. Caution: Too much water promotes hydrolysis.
Issue B: The "Naked Fluoride" Instability (Organic Activators)
If you use TBAF (Tetrabutylammonium fluoride) in THF, the reaction might turn dark immediately, resulting in desilylated byproduct (1,2,3-trifluorobenzene) rather than the coupled product.
-
Mechanism: The 2,3,4-trifluoro substitution pattern makes the ring highly electron-deficient. This increases the Lewis acidity of the Silicon, making it too reactive toward fluoride. The "naked" fluoride in TBAF is highly basic and can cleave the C-Si bond prematurely (Protodesilylation).
-
Solution: Switch to TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) or buffered TBAF. Alternatively, use a weaker activator like Ag₂O (Silver Oxide) which activates the silane via a different mechanism less prone to base-catalyzed cleavage.
Visual Troubleshooting Workflows
Diagram 1: Solvent Selection Logic
Caption: Decision tree for selecting the optimal solvent system based on the intended process (Storage vs. Reaction).
Diagram 2: Reaction Failure Analysis
Caption: Step-by-step diagnostic workflow for Hiyama coupling failures involving TMS-TFPS.
Frequently Asked Questions (FAQ)
Q1: Why does the solution turn cloudy when I add TBAF? A: This is often not precipitation of the silane, but rather the formation of hypervalent silicon species or silicate salts which may have different solubility limits. If the cloudiness persists and reaction yield is low, it indicates the formation of insoluble polymeric siloxanes (a side product of hydrolysis). Ensure your TBAF is dry (use molecular sieves) or switch to anhydrous TASF.
Q2: Can I use Ethanol or Methanol to improve solubility? A: No. While TMS-TFPS might dissolve in alcohols, the proton on the alcohol (R-OH) is acidic enough to cleave the C-Si bond in the presence of fluoride ions. This leads to the formation of 1,2,3-trifluorobenzene (protodesilylation) instead of your coupled product.
Q3: How do I remove excess TMS-TFPS during purification? A: Because the molecule is non-polar and lacks UV-active functional groups (beyond the benzene ring which may overlap with products), it can be tricky.
-
Technique: Use Hexane/EtOAc gradients. The TMS-TFPS will elute very early (near the solvent front) due to its high lipophilicity.
-
Visualization: Use KMnO₄ stain (it will not stain strongly) or Iodine (it may reversibly stain). The best method is ¹⁹F NMR monitoring of crude fractions.
Q4: Is this compound air-sensitive? A: The pure silane is relatively stable to air and moisture for short periods. However, once in solution with a Lewis base (like DMF) or fluoride source, it becomes extremely moisture-sensitive. Always store the neat liquid under Argon/Nitrogen.
References
-
Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
-
Denmark, S. E., & Sweis, R. F. (2002). Design and Implementation of New, Silicon-Based, Cross-Coupling Reactions: Importance of the Silanolate. Accounts of Chemical Research, 35(10), 835–846.
-
Babudri, F., Farinola, G. M., & Naso, F. (2004). Fluorine-containing organometallics: versatile reagents for the synthesis of fluorinated materials. Chemical Communications, (10), 1003-1022. (Discusses solubility/reactivity of fluorinated aryl silanes).
-
BenchChem Technical Guide . (2025). Navigating the Chemistry of Fluorinated Phenyl Phosphines and Silanes. (General handling of fluorinated aromatics).
Technical Support Center: Troubleshooting Homocoupling in Silane Cross-Coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to suppress homocoupling side reactions (the formation of R-R or R'-R' dimers) during Hiyama cross-couplings. Unlike Suzuki or Negishi reactions, organosilanes require specific activation—typically via a fluoride source or strong base—to form a hypervalent pentacoordinate silicon intermediate capable of transmetalation.
When the kinetics of this transmetalation step are mismatched with oxidative addition, or when trace oxidants are present in the system, homocoupling pathways rapidly outcompete the desired cross-coupling. This guide provides field-proven, mechanistically grounded troubleshooting strategies to diagnose and eliminate homocoupling in your workflows.
Mechanistic Divergence: Cross-Coupling vs. Homocoupling
Catalytic cycle of Hiyama cross-coupling illustrating the kinetic divergence into homocoupling.
Troubleshooting FAQs
Q1: My reaction yields significant amounts of the silane dimer (R'-R') instead of the cross-coupled product. What is causing this? A1: This is the hallmark of oxidative homocoupling . Trace oxygen in your reaction vessel acts as an unintended oxidant. In the presence of O₂ or unreacted Pd(II) precatalysts, the active Pd(0) catalyst is oxidized without engaging the aryl halide. This allows two activated silane molecules to transmetalate onto the palladium center and reductively eliminate as a homocoupled dimer. Causality & Solution: To minimize this, you must eliminate the oxidative pathway by working under strict anaerobic conditions. Thoroughly degas all solvents and reagents using at least three freeze-pump-thaw cycles and maintain a positive pressure of Argon throughout the experiment 1.
Q2: I am using standard bidentate phosphine ligands, but my cross-coupling is sluggish and homocoupling is increasing over time. Why? A2: The issue lies in catalyst speciation and coordination site availability . For transmetalation to occur efficiently in Hiyama couplings, the palladium center must have an open coordination site. Bidentate ligands or an excess of standard monodentate ligands (like PPh₃) saturate the coordination sphere, slowing down transmetalation. When transmetalation is slow, the lingering R-Pd(II)-X intermediates are prone to degradation or disproportionation, leading to homocoupling. Causality & Solution: Switch to sterically bulky, electron-rich ligands such as tri(tert-butyl)phosphine (P(tBu)₃). The immense steric bulk of P(tBu)₃ prevents a second phosphine molecule from coordinating to the palladium center, thereby guaranteeing an open site for rapid transmetalation. This kinetic acceleration allows the cross-coupling pathway to effectively outcompete homocoupling 2.
Q3: I am observing halide homocoupling (R-R). How can I adjust my activator to prevent this? A3: Halide homocoupling often occurs when the organosilane is insufficiently activated, leaving the R-Pd(II)-X intermediate stranded. If you are using a fluoride source like TBAF, trace water can hydrate the fluoride, drastically reducing its nucleophilicity. Causality & Solution: Ensure your TBAF is strictly anhydrous. Alternatively, transition to a fluoride-free Hiyama-Denmark coupling using organosilanols. In this variant, sodium hydroxide (NaOH) or other bases are used instead of fluoride. The strategic addition of water in these specific silanolate systems has been shown to actively suppress the homocoupling of the halide 3.
Q4: Does the rate at which I add the organosilane impact side reactions? A4: Absolutely. A high localized concentration of activated silane in the presence of the Pd catalyst heavily favors the coordination and transmetalation of two silane molecules onto a single metal center. Causality & Solution: Implement a slow addition protocol . By using a syringe pump to add the organosilane dropwise over 1 to 2 hours, you maintain a low steady-state concentration of the reactive nucleophile. This ensures that the silane only reacts with the pre-formed R-Pd(II)-X intermediate, heavily suppressing the homocoupling side reaction 1.
Quantitative Optimization Data
The following table summarizes the kinetic impact of ligand and activator choices on the distribution between cross-coupling and homocoupling pathways based on standardized aryl halide/arylsilane couplings.
| Catalyst / Ligand System | Activator / Conditions | Transmetalation Kinetics | Dominant Pathway | Homocoupling (%) | Cross-Coupling Yield (%) |
| Pd(PPh₃)₄ (10 mol%) | TBAF (Hydrated) | Sluggish | Mixed | 25 - 35% | 40 - 50% |
| Pd(OAc)₂ + PPh₃ | TBAF (Anhydrous) | Moderate | Cross-Coupling | 15 - 20% | 60 - 70% |
| Pd₂(dba)₃ + P(tBu)₃ | TBAF (Anhydrous) | Rapid (Open Site) | Cross-Coupling | < 5% | > 85% |
| Pd(OAc)₂ + P(tBu)₃ | NaOH (Hiyama-Denmark) | Rapid (Silanolate) | Cross-Coupling | < 2% | > 90% |
Self-Validating Experimental Protocol
Fluoride-Free Hiyama-Denmark Coupling (Homocoupling-Minimized Workflow) Objective: Synthesize an unsymmetrical biaryl via the coupling of an aryldimethylsilanol and an aryl halide, utilizing a bulky ligand and slow addition to suppress homocoupling.
Step 1: Rigorous Anaerobic Preparation
-
Action: Transfer the aryl halide (1.0 equiv), Pd₂(dba)₃ (2.5 mol%), and P(tBu)₃ (5.0 mol%) into an oven-dried Schlenk flask.
-
Causality: P(tBu)₃ guarantees an open coordination site on Pd, accelerating transmetalation to outpace homocoupling decay.
-
Validation Check: Perform three freeze-pump-thaw cycles with anhydrous toluene. The complete cessation of gas evolution (bubbling) during the final thaw under vacuum validates that the system is oxygen-free, eliminating the oxidative homocoupling pathway.
Step 2: Catalyst Activation
-
Action: Stir the mixture at room temperature for 15 minutes under Argon.
-
Validation Check: Observe a distinct color transition (typically from dark purple/brown to a deep red/orange). This color shift is a self-validating indicator that the active Pd(0)-P(tBu)₃ complex has successfully formed.
Step 3: Base Addition & Temperature Equilibration
-
Action: Add finely milled, anhydrous Cs₂CO₃ (2.0 equiv) or NaOH to the flask and heat the reaction mixture to 90 °C.
-
Causality: In the Hiyama-Denmark modification, the base deprotonates the silanol to form a highly reactive silanolate, bypassing the need for moisture-sensitive fluoride activators.
Step 4: Syringe-Pump Addition of Silane (Critical Step)
-
Action: Dissolve the aryldimethylsilanol (1.2 equiv) in degassed toluene. Using a syringe pump, add this solution dropwise to the heated reaction mixture over 2 hours.
-
Causality: Slow addition maintains a low steady-state concentration of the silanolate. This ensures it reacts exclusively with the R-Pd(II)-X intermediate rather than another silanolate, heavily suppressing silane dimerization.
-
Validation Check: Extract a 50 µL aliquot at the 30-minute mark. Quench with water, extract with EtOAc, and run a rapid GC-MS or TLC. The presence of <2% homocoupled dimer validates the addition rate. If dimer exceeds 5%, decrease the syringe pump flow rate immediately.
Step 5: Completion and Workup
-
Action: Stir for an additional 1 hour post-addition. Quench the reaction with deionized water to neutralize the base and precipitate palladium residues. Extract the aqueous layer with ethyl acetate, dry over MgSO₄, and purify via flash chromatography.
References
- "Technical Support Center: Thienylsilane Cross-Coupling Reactions", BenchChem.
- "Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides", PMC (NIH).
- "Hiyama-Denmark Coupling", Organic Chemistry Portal.
Sources
Effect of water and moisture on Trimethyl(2,3,4-trifluorophenyl)silane stability
Technical Support Center: Trimethyl(2,3,4-trifluorophenyl)silane
A Guide to Understanding and Mitigating Moisture-Related Stability Issues
Welcome to the technical support guide for Trimethyl(2,3,4-trifluorophenyl)silane. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their work. Organo(trialkyl)silanes are known for their relative stability; however, their performance in sensitive applications, such as palladium-catalyzed cross-coupling reactions, is critically dependent on their purity and integrity.[1][2] This guide provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and best practices for handling and storage to ensure the stability and reactivity of your material, focusing specifically on the detrimental effects of water and moisture.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Trimethyl(2,3,4-trifluorophenyl)silane and why is its stability so critical?
Trimethyl(2,3,4-trifluorophenyl)silane is an organosilicon compound used as a building block in organic synthesis. It is particularly valuable as a nucleophilic partner in cross-coupling reactions (e.g., Hiyama coupling) to introduce the 2,3,4-trifluorophenyl moiety into complex molecules, a common strategy in the development of pharmaceuticals and advanced materials.[3]
The stability of this reagent is paramount because its concentration directly impacts reaction stoichiometry. Degradation leads to a lower-than-expected concentration of the active species, resulting in reduced reaction yields, incomplete conversions, and the formation of unwanted byproducts. For quantitative and reproducible chemistry, ensuring the integrity of the starting material is a non-negotiable first step.
Q2: How sensitive is Trimethyl(2,3,4-trifluorophenyl)silane to water and atmospheric moisture?
While more robust than highly reactive silanes like chlorosilanes or alkoxysilanes, Trimethyl(2,3,4-trifluorophenyl)silane is indeed sensitive to moisture.[4][5] The core of its instability in the presence of water is the hydrolysis of the silicon-carbon (Si-C) bond. This reaction is often the rate-determining step for the degradation of the compound.[6] The process can be catalyzed by trace amounts of acid or base.[7] Therefore, exposure to atmospheric humidity or use of non-anhydrous solvents will lead to gradual decomposition.
Q3: What is the chemical process of degradation when the silane is exposed to water?
The degradation occurs via a two-step mechanism: hydrolysis followed by condensation.
-
Hydrolysis: A water molecule acts as a nucleophile and attacks the electrophilic silicon atom. This cleaves the silicon-aryl bond, producing trimethylsilanol (TMS-OH) and 1,2,3-trifluorobenzene .[7]
-
Condensation: Trimethylsilanol is often unstable and can readily condense with another molecule of itself. This reaction eliminates a molecule of water and forms the very stable and common byproduct, hexamethyldisiloxane ((Me3Si)2O) .[7][8]
This process is self-perpetuating to a degree, as the condensation step regenerates water, which can then hydrolyze another molecule of the starting silane.
Section 2: Troubleshooting Guide for Experimental Issues
This section addresses common problems encountered in the lab that may be linked to the degradation of Trimethyl(2,3,4-trifluorophenyl)silane.
Q4: My reaction yield is low and I'm recovering starting material. Could reagent degradation be the cause?
Yes, this is a classic symptom of reagent degradation. If the silane has been compromised by moisture, its effective concentration is lower than what you calculated for the reaction. This leads to an incorrect stoichiometry, making your coupling partner the excess reagent and leaving it unreacted at the end of the experiment.
Q5: I'm observing unexpected, persistent peaks in my NMR or GC-MS analysis. What are they?
If your Trimethyl(2,3,4-trifluorophenyl)silane has degraded, you will likely see signals corresponding to the byproducts of hydrolysis and condensation. These are often volatile and can be readily detected by GC-MS.
| Compound Name | Formula | Common Analytical Signature |
| Hexamethyldisiloxane | ((CH₃)₃Si)₂O | ¹H NMR: A sharp singlet around δ 0.05-0.1 ppm. GC-MS: Strong peaks at m/z 147 ([M-CH₃]⁺) and 73 ([Si(CH₃)₃]⁺). |
| 1,2,3-Trifluorobenzene | C₆H₃F₃ | ¹⁹F NMR: Complex multiplet patterns characteristic of a 3-spin system. GC-MS: Molecular ion peak at m/z 132. |
| Trimethylsilanol | (CH₃)₃SiOH | ¹H NMR: A singlet for the methyl protons and a broad, exchangeable peak for the -OH proton. Often transient and may not be observed if condensation is rapid. |
Q6: My results are inconsistent. A reaction that worked last month is failing now. Why?
Inconsistent results are frequently tied to the handling and storage of moisture-sensitive reagents.[9] A bottle of reagent that was freshly opened may give excellent results. However, if the same bottle has been accessed multiple times, especially on humid days or with improper technique, small amounts of moisture will ingress with each use, leading to cumulative degradation. This explains why its performance degrades over time.
Section 3: Best Practices for Prevention and Quality Control
Proactive measures are the best way to ensure the long-term stability and performance of your Trimethyl(2,3,4-trifluorophenyl)silane.
Q7: What are the ideal storage conditions for this reagent?
Proper storage is the first line of defense against degradation.
-
Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon. Bottles with specialized caps like Sure/Seal™ are designed for this purpose.[10]
-
Temperature: Store in a cool location, such as a refrigerator (2-8°C is common), to slow down any potential decomposition pathways.[9]
-
Environment: Keep the container tightly sealed in a dry, dark place away from incompatible materials.[9][11]
Q8: What is the correct protocol for handling and dispensing the reagent?
Adhering to a strict handling protocol is crucial to prevent moisture contamination during use. All manipulations should be performed using standard inert atmosphere techniques.[10]
Q9: How can I quickly check the quality of my reagent before a critical experiment?
Before committing a large amount of material to a reaction, it is wise to perform a quick quality control check.
-
Small Aliquot Analysis: Carefully withdraw a small aliquot (~0.1 mL) from the bottle using proper inert atmosphere techniques.
-
¹H NMR Spectroscopy: Dissolve the aliquot in a dry deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum. The presence of a significant singlet around δ 0.05-0.1 ppm is a strong indicator of hexamethyldisiloxane contamination.
-
GC-MS Analysis: A gas chromatography-mass spectrometry analysis is highly sensitive and can detect trace amounts of both hexamethyldisiloxane and 1,2,3-trifluorobenzene.
If these byproducts are detected, the reagent is compromised and should be replaced for reactions requiring high purity and accurate stoichiometry.
References
-
Kinetics and mechanism of hydrolysis of trialkyl(phenylthio)silanes. RSC Publishing. Available at: [Link]
-
Organosilane Technology in Coating Applications: Review and Perspectives. ResearchGate. Available at: [Link]
-
Any advice transferring & storing of organosilane coupling agent?. ResearchGate. Available at: [Link]
-
Gas Phase Reaction of Silane with Water at Different Temperatures and Supported by Plasma. PMC. Available at: [Link]
-
SDC Phase 3 Chapter 19: Organo-Functional Silanes. InTech. Available at: [Link]
-
Analysis of Silanes. Wasson-ECE Instrumentation. Available at: [Link]
-
SIT8525.0 TRIMETHYLFLUOROSILANE. Gelest, Inc. Available at: [Link]
-
Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination?. ACS Publications. Available at: [Link]
-
Cross-Coupling Reactions, Silicon-Based. Gelest Technical Library. Available at: [Link]
- Hydrolysis of organosilanes. Google Patents.
-
Monitoring Silane Sol-Gel Kinetics with In-Situ Optical Turbidity Scanning and Dynamic Light Scattering. MDPI. Available at: [Link]
-
Silane Terminated Polymer Reactions with Non-Tin Catalysts. Adhesives & Sealants Industry. Available at: [Link]
-
Structural Degradation Causing Silicone Sealant Failure. UND Scholarly Commons. Available at: [Link]
-
Substituent effect on the hydrolysis of chlorosilanes: quantum chemical and QSPR study. Springer. Available at: [Link]
-
GLOBAL SAFE HANDLING OF CHLOROSILANES. Chlorosilanes. Available at: [Link]
-
Silquest* and Other Momentive Silanes: A Selection and Handling Guide. Momentive. Available at: [Link]
-
Cross‐coupling of vinyl(trimethyl)silanes. ResearchGate. Available at: [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Available at: [Link]
-
How are the silane solution stabilised?. ResearchGate. Available at: [Link]
-
Typical hydrolysis reaction mechanisms of chlorosilanes with water... ResearchGate. Available at: [Link]
-
CsF-Catalyzed Nucleophilic Trifluoromethylation of trans-Enones with Trimethyl(trifluoromethyl)silane: A Facile Synthesis of trans-α-Trifluoromethyl Allylic Alcohols. Organic Chemistry Portal. Available at: [Link]
-
Theoretical study of the hydrolysis of chlorosilane. ResearchGate. Available at: [Link]
-
Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process. PMC. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cross-Coupling Reactions, Silicon-Based - Gelest [technical.gelest.com]
- 4. globalsilicones.org [globalsilicones.org]
- 5. kccsilicone.com [kccsilicone.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. adhesivesmag.com [adhesivesmag.com]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. siaj.jp [siaj.jp]
Technical Support Center: Troubleshooting Low Reactivity of Electron-Poor Organosilanes
Welcome to the technical support center for organosilane chemistry. As a Senior Application Scientist, I understand that navigating the nuances of organosilane reactivity, particularly with electron-deficient systems, can be a significant challenge. These substrates often deviate from classical reactivity patterns, leading to stalled reactions, low yields, and frustrating side products.
This guide is structured to provide not just procedural steps, but the underlying mechanistic rationale to empower you to make informed decisions in your research. We will move from the fundamental principles governing reactivity to specific, actionable troubleshooting strategies for common synthetic transformations.
Section 1: The Core Challenge: Understanding the "Why" Behind Low Reactivity
Before troubleshooting, it's crucial to understand the electronic and steric factors that render electron-poor organosilanes less reactive.
Q1: Why is my aryl or heteroaryl silane bearing electron-withdrawing groups (EWGs) so unreactive in my Hiyama cross-coupling reaction?
A: The core issue lies in the reduced nucleophilicity of the carbon atom bound to silicon. The Hiyama coupling relies on a transmetalation step where the organic group is transferred from a hypervalent silicon intermediate to the palladium center.[1][2]
-
Polarization of the C-Si Bond: In a standard organosilane, the carbon-silicon bond is polarized towards the carbon, making it nucleophilic. Electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN, or electron-deficient heterocycles) pull electron density away from the carbon atom. This effect diminishes the C-Si bond's polarization and significantly reduces the carbon's nucleophilicity, making the transfer to the positively charged palladium center energetically unfavorable.[2]
-
Activation Barrier: The activation of the organosilane, typically with a fluoride source, creates a pentacoordinate "ate" complex (e.g., R-SiF(R')₃⁻).[1] While this increases the overall nucleophilicity of the silicon center, the presence of EWGs on the R group can stabilize the ground state of the organosilane, thereby increasing the energy barrier to form this active intermediate. Some studies have shown that electron-poor arylsilanes and heteroarylsilanes can fail to participate in coupling reactions where their electron-rich counterparts succeed.[3]
Section 2: Troubleshooting Guide for Hiyama Cross-Coupling Reactions
This section addresses the most common failure points in palladium-catalyzed cross-coupling of electron-poor organosilanes.
Q2: My standard activator, aqueous TBAF, is giving low yields and a lot of protodesilylation. What are my alternatives?
A: This is a classic problem. While TBAF (tetra-n-butylammonium fluoride) is a common activator, its hydrated form introduces water, which can lead to competitive protodesilylation of the activated organosilane. Furthermore, the hydroxide ions present in aqueous TBAF solutions can complicate the reaction.[1][2]
Your Strategy:
-
Switch to an Anhydrous Fluoride Source: The best practice is to use an anhydrous fluoride source to form the hypervalent silicon species without introducing protic sources.[2]
-
Consider Fluoride-Free Activation: For many systems, especially those sensitive to fluoride, switching to a base-mediated activation of a corresponding organosilanol is a superior strategy.[4] This approach, often called the Hiyama-Denmark coupling, generates a highly nucleophilic silanolate in situ.[1]
| Activator System | Type | Key Advantages | Common Issues & Mitigation |
| TBAF (anhydrous) | Fluoride | Highly soluble in organic solvents. Commercially available as a solution in THF. | Can be hygroscopic; ensure it is truly anhydrous. Can be dried over molecular sieves. |
| TASF | Fluoride | Tris(dimethylamino)sulfonium difluorotrimethylsilicate. An excellent source of anhydrous, "naked" fluoride. | More expensive than TBAF. Must be handled in an inert atmosphere. |
| CsF or KF | Fluoride | Inexpensive and easy to handle. | Low solubility in many organic solvents. Often requires a phase-transfer catalyst (e.g., 18-crown-6) and higher temperatures. |
| KOSiMe₃ / NaOt-Bu | Base (Fluoride-Free) | Used with organosilanols. Avoids fluoride-related side reactions (e.g., desilylation of protecting groups).[4] | Requires the use of an organo(dimethyl)silanol or related silanol precursor instead of a trialkyl- or trialkoxysilane. |
Q3: I've optimized my activator, but the reaction is still sluggish. How should I adjust my catalyst system?
A: The low reactivity of the organosilane nucleophile must be compensated for by a highly active catalyst that promotes both facile oxidative addition and rapid reductive elimination. For electron-poor systems, standard catalysts like Pd(PPh₃)₄ are often insufficient.
Your Strategy:
-
Employ Bulky, Electron-Rich Ligands: Modern catalyst systems are essential. Ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Herrmann (N-heterocyclic carbenes, NHCs) families are designed to create a highly electron-rich, sterically demanding palladium center.[4][5] This enhances the rates of oxidative addition to the electrophile (especially challenging ones like aryl chlorides) and the final reductive elimination step.
-
Consider Dinuclear or Pre-formed Catalysts: Using well-defined pre-catalysts can sometimes offer better reproducibility than generating the active Pd(0) species in situ.[5]
Section 3: Troubleshooting Guide for Hydrosilylation Reactions
Hydrosilylation with electron-poor silanes (e.g., R₃Si-H where R is an EWG) or of electron-poor alkenes presents a different set of challenges, primarily related to the mechanism of Si-H bond activation.
Q4: My hydrosilylation of an electron-deficient alkene (e.g., an α,β-unsaturated carbonyl) is failing with a standard platinum catalyst (e.g., Karstedt's). Why?
A: The classical Chalk-Harrod mechanism for Pt-catalyzed hydrosilylation involves nucleophilic attack of the alkene π-bond on the activated silane-platinum complex. When the alkene is electron-poor, this nucleophilic character is greatly diminished, slowing or stopping the reaction.
Your Strategy:
-
Switch to a Different Metal Catalyst: Catalysts based on other transition metals can operate via alternative mechanisms that do not rely on alkene nucleophilicity.
-
Nickel and Iron Catalysts: These earth-abundant metals are gaining prominence.[6][7] They can activate Si-H bonds and may proceed through radical pathways or mechanisms involving metal-hydride intermediates, which can be more effective for electron-poor olefins.[7]
-
Rhodium Catalysts: Complexes like Wilkinson's catalyst, [RhCl(PPh₃)₃], are well-known for hydrosilylation and can be effective where platinum fails.
-
-
Initiate a Radical Pathway: For some systems, a radical mechanism can be highly effective. The addition of a radical initiator (like AIBN or di-tert-butyl peroxide) can bypass the ionic pathway entirely. Alternatively, photocatalytic methods using catalysts like tetrabutylammonium decatungstate (TBADT) can activate the Si-H bond via a hydrogen atom transfer (HAT) mechanism to generate silyl radicals, which readily add to electron-poor alkenes.[8]
Q5: I am attempting a dehydrogenative silylation with a trialkoxysilane, but the reaction is not proceeding. What factors are most critical?
A: Dehydrogenative silylation, which forms a C-Si bond and H₂, requires efficient activation of both the C-H and Si-H bonds. The low hydridic character of the Si-H bond in electron-poor silanes makes its cleavage more difficult.
Your Strategy:
-
Employ a Robust Catalyst: Iridium and Rhodium complexes, particularly with pincer or specific NHC ligands, are highly effective for C-H activation and subsequent silylation.[9] These catalysts often form a metal-silyl intermediate that is crucial for the catalytic cycle.
-
Use a Hydrogen Acceptor: To drive the equilibrium towards the product, a sacrificial hydrogen acceptor is often required. Common choices include norbornene or tert-butylethylene (TBE).[9]
-
Increase Temperature: C-H activation typically has a high activation energy, so increasing the reaction temperature (e.g., to 100-140 °C) is often necessary.[9]
Section 4: Key Experimental Protocols
Adherence to rigorous experimental technique is paramount when dealing with sensitive reagents and challenging transformations.
Protocol 1: Fluoride-Free Hiyama Coupling via an In Situ Generated Silanolate
This protocol is adapted from methodologies developed for fluoride-free cross-coupling and is ideal for substrates with fluoride-sensitive groups (e.g., silyl ethers).[4]
Objective: To couple an electron-poor aryl bromide with an aryl(dimethyl)silanol.
Materials:
-
Aryl(dimethyl)silanol (1.1 equiv)
-
Electron-poor aryl bromide (1.0 equiv)
-
[Pd₂(dba)₃] (2 mol%)
-
SPhos (4.5 mol%)
-
Potassium trimethylsilanolate (KOSiMe₃) (1.2 equiv)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask and standard inert atmosphere equipment
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide, aryl(dimethyl)silanol, [Pd₂(dba)₃], and SPhos ligand.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Stir the mixture at room temperature for 5 minutes to ensure dissolution.
-
Add the potassium trimethylsilanolate in one portion under a positive flow of argon. Causality Note: KOSiMe₃ is a strong, non-nucleophilic base that deprotonates the silanol to form the highly reactive potassium silanolate. This avoids the use of fluoride and generates innocuous trimethylsilanol as the only byproduct.[4]
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Section 5: Frequently Asked Questions (FAQs)
Q6: My organosilane is an oil and may contain impurities. How critical is purification?
A: Extremely critical. Organosilanes, especially those prepared via Grignard or lithiation routes, can contain residual salts or other nucleophiles that can interfere with the catalyst or activator. Purification by distillation or column chromatography is highly recommended. For hydrosilanes (containing an Si-H bond), be aware that they can be sensitive to moisture and air.[10]
Q7: Can I use an organotrichlorosilane or organotrialkoxysilane directly in a Hiyama coupling?
A: Yes, and they are often more reactive than their trialkylsilane counterparts.[2] The electron-withdrawing alkoxy or chloro groups on the silicon atom increase its Lewis acidity, facilitating coordination of the fluoride activator and formation of the hypervalent intermediate.[1] However, be mindful that these groups are subject to hydrolysis, so strictly anhydrous conditions are essential.[11][12]
Q8: Are there any safety concerns specific to working with fluoride activators?
A: Yes. Anhydrous fluoride sources like TASF and anhydrous TBAF are highly hygroscopic and should be handled in a glovebox or under a robust inert atmosphere. Contact with acid will generate highly toxic hydrogen fluoride (HF) gas. Always handle with appropriate personal protective equipment (PPE), and have calcium gluconate gel available as a first-aid measure for potential HF exposure, in accordance with your institution's safety policies.
References
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Protti, S., et al. (2020). Decatungstate Photocatalyzed Si-H/C-H Activation in Silyl Hydrides. Hydrosilylation of Electron-Poor Alkenes. The Journal of Organic Chemistry. Retrieved from [Link]
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Wang, C., et al. (2021). An effective and versatile strategy for the synthesis of structurally diverse heteroarylsilanes via Ir(iii)-catalyzed C–H silylation. Chemical Science. Retrieved from [Link]
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Maleczka, R. E. (n.d.). Organosilane Chemistry. Michigan State University. Retrieved from [Link]
-
Ponnan, S. (2022). Chemistry and Applications of Organosilanes – An Overview. ResearchGate. Retrieved from [Link]
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Lza, K., et al. (2021). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. Polymers. Retrieved from [Link]
-
Shaikh, A. A., et al. (2021). New insight in Hiyama cross-coupling reactions: Decarboxylative, denitrogenative and desulfidative couplings. Chemical Review and Letters. Retrieved from [Link]
-
Denmark, S. E., & Smith, R. C. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research. Retrieved from [Link]
-
Hiyama Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Nolan, S. P., et al. (2018). Mechanism of the Transmetalation of Organosilanes to Gold. Chemistry – A European Journal. Retrieved from [Link]
-
Berke, H., et al. (2020). Re–Silane Complexes as Frustrated Lewis Pairs for Catalytic Hydrosilylation. Inorganic Chemistry. Retrieved from [Link]
-
ORGANOSILANE TECHNOLOGY IN COATING APPLICATIONS. (n.d.). Gelest. Retrieved from [Link]
-
Zhao, J., et al. (2021). Palladium-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines with organosilanes. RSC Advances. Retrieved from [Link]
-
Hiyama Coupling. (2016). In Cross-Coupling and Heck-Type Reactions 1. Retrieved from [Link]
-
Organosilane-modified wood materials: A review of research and applications. (2023). BioResources. Retrieved from [Link]
-
A Technical Review of Organosilanes and Adhesion. (n.d.). Polymer Synergies. Retrieved from [Link]
-
Du, G., et al. (2023). Manganese Salan Complexes as Catalysts for Hydrosilylation of Aldehydes and Ketones. Catalysts. Retrieved from [Link]
-
Esteruelas, M. A., et al. (2022). Activation of Si–H and B–H bonds by Lewis acidic transition metals and p-block elements: same, but different. Chemical Science. Retrieved from [Link]
-
Pietraszuk, C., et al. (2018). Selective synthesis of E-vinylsilanes and E,E-divinylsilanes via platinum-catalyzed hydrosilylation of alkynes with secondary silanes. RSC Advances. Retrieved from [Link]
-
Holland, P. L., et al. (2020). Cooperative Si–H Addition to Side-On Ni(0)-Imine Complexes Forms Reactive Hydrosilazane Complexes. Organometallics. Retrieved from [Link]
-
Thomas, C. M., et al. (2023). Si-H Bond Activation and Dehydrogenative Coupling of Silanes across the Iron-Amide Bond of a Bis(amido)bis(phosphine) Iron(II) Complex. Journal of the American Chemical Society. Retrieved from [Link]
-
Singh, A. K., et al. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Catalysts. Retrieved from [Link]
-
Soucek, M. D., et al. (2016). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers. Retrieved from [Link]
-
Thomas, C. M., & Trovitch, R. J. (2019). Earth-Abundant Transition Metal Catalysts for Alkene Hydrosilylation and Hydroboration: Opportunities and Assessments. ACS Catalysis. Retrieved from [Link]
-
Denmark, S. E., & Sweis, R. F. (2003). Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process. Journal of the American Chemical Society. Retrieved from [Link]
-
Oestreich, M. (2015). A unified survey of Si–H and H–H bond activation catalysed by electron-deficient boranes. Chemical Communications. Retrieved from [Link]
-
Selected Diastereoselective Reactions: Synthesis and Reactivity of Silicon-Stereogenic Silanes. (2022). ResearchGate. Retrieved from [Link]
-
Catalysts for Silane and Silanol Activation. (2008). ResearchGate. Retrieved from [Link]
-
Lepore, S. D., et al. (2018). Enhanced Nucleophilic Fluorination and Radiofluorination of Organosilanes Appended with Potassium-Chelating Leaving Groups. ACS Omega. Retrieved from [Link]
-
Electrophilic Reactions of Aryl- and Heteroaryl(triniethyl)silanes with a Remarkable Nucleophilic Catalysis. (1981). Angewandte Chemie International Edition. Retrieved from [Link]
-
Novel aryl-substituted silanes Part II: Synthesis and characterization of diaryl silicon dihydrides. (2016). Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from [Link]
-
Mechanism, reactivity, and selectivity in a palladium-catalyzed organosilicon-based cross coupling reaction. (2016). Catalysis Science & Technology. Retrieved from [Link]
-
Reaction of (bromodifluoromethyl)trimethylsilane with HMPA. (2021). Journal of Fluorine Chemistry. Retrieved from [Link]
-
Brookhart, M., et al. (2019). Intermolecular C–H silylations of arenes and heteroarenes with mono-, bis-, and tris(trimethylsiloxy)hydrosilanes: control of silane redistribution under operationally diverse approaches. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Electrifying synthesis of organosilicon compounds – from electrosynthesis to electrocatalysis. (2023). Inorganic Chemistry Frontiers. Retrieved from [Link]
-
Exchange Reactions of Organotin and Organosilicon Compounds with Mild Fluorinating Agents. (1992). Defense Technical Information Center. Retrieved from [Link]
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Validation & Comparative
19F NMR chemical shifts of Trimethyl(2,3,4-trifluorophenyl)silane
An in-depth technical analysis and comparison guide for researchers, analytical chemists, and drug development professionals.
Introduction: The Strategic Value of Fluorinated Phenylsilanes
In modern medicinal chemistry and advanced materials science, the incorporation of polyfluorinated aromatic rings is a highly effective strategy for modulating lipophilicity, metabolic stability, and binding affinity. Trimethyl(2,3,4-trifluorophenyl)silane serves as a critical building block and intermediate in these synthetic pathways.
For analytical scientists, verifying the exact regiochemistry of multi-fluorinated compounds is paramount.
Mechanistic Causality: Electronic Effects on F Chemical Shifts
To accurately interpret the
-
The TMS Deshielding Effect (F2): The TMS group is mildly electron-donating via induction (+I) but possesses significant steric bulk and magnetic anisotropy. The disruption of the local
-electron density near the bulky silicon atom causes the ortho-fluorine (F2) to be relatively deshielded, pushing its resonance downfield to approximately -128 ppm[2]. -
The Ortho-Fluorine Shielding Effect (F3): When a fluorine atom is positioned ortho to another fluorine, it experiences a profound upfield shift. This is due to the repulsion of lone pairs, which alters the paramagnetic shielding term of the chemical shift tensor. F3 is flanked by two ortho-fluorines (F2 and F4), making it the most heavily shielded nucleus in the ring system, resonating at approximately
-163 ppm[3]. -
Resonance and Inductive Balance (F4): F4 is para to the TMS group and ortho to F3. It experiences standard shielding from F3 but lacks the extreme deshielding of the TMS proximity, placing it at an intermediate shift of approximately
-134 ppm[3].
Figure 1: Electronic and spatial effects dictating the 19F NMR chemical shifts in the 2,3,4-trifluorophenyl ring.
Comparative Data Analysis: Fluorinated Phenylsilanes
How does Trimethyl(2,3,4-trifluorophenyl)silane compare to other fluorinated building blocks? By analyzing the shift patterns, researchers can rapidly distinguish between structural isomers in complex reaction mixtures.
The table below summarizes the quantitative
| Compound | F-Substitution Pattern | Ortho-F (ppm) | Meta-F (ppm) | Para-F (ppm) | Key Diagnostic Feature |
| Trimethyl(2,3,4-trifluorophenyl)silane | 2, 3, 4 | -128.9 (F2) | -163.0 (F3) | -134.3 (F4) | Massive upfield shift of F3 due to dual ortho-F neighbors. |
| Trimethyl(pentafluorophenyl)silane | 2, 3, 4, 5, 6 | -128.0 (F2, F6) | -162.5 (F3, F5) | -152.0 (F4) | Symmetrical spectrum; F4 is highly shielded compared to the 2,3,4-isomer. |
| Trimethyl(3,4,5-trifluorophenyl)silane | 3, 4, 5 | N/A | -134.0 (F3, F5) | -160.7 (F4) | F4 becomes the most shielded nucleus (flanked by F3/F5). |
Insight for Researchers: If a cross-coupling reaction utilizes a pentafluorophenyl silane and undergoes regioselective defluorination at the para-position, the disappearance of the -152.0 ppm signal and the downfield migration of the meta-fluorines instantly verifies the transformation[5][6].
Experimental Methodology: High-Fidelity F NMR Protocol
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By incorporating an internal standard and specific decoupling techniques, researchers can rule out instrumental artifacts or relaxation errors[7].
Step-by-Step Acquisition Protocol
-
Sample Preparation:
-
Dissolve 15–20 mg of Trimethyl(2,3,4-trifluorophenyl)silane in 0.6 mL of deuterated chloroform (CDCl
). -
Self-Validation Step: Add 0.05% v/v Trichlorofluoromethane (CFCl
) directly to the NMR tube. This provides an absolute reference point at 0.00 ppm, eliminating solvent-dependent shift drift[1].
-
-
Instrument Tuning:
-
Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.
-
Tune the broadband probe specifically to the
F frequency (e.g., ~376 MHz on a 400 MHz console). Ensure impedance matching is optimized to maximize the signal-to-noise ratio.
-
-
Pulse Sequence Selection (Critical):
-
Use an inverse-gated
H decoupling sequence (e.g., zgig on Bruker systems). -
Causality: Standard continuous decoupling induces a
F- H Nuclear Overhauser Effect (NOE), which artificially inflates the integration values of fluorines closest to protons. Inverse-gated decoupling suppresses the NOE while still removing H- F scalar coupling, ensuring that the 1:1:1 integration ratio of F2:F3:F4 is quantitatively accurate.
-
-
Relaxation Delay (D1):
-
Set the relaxation delay (D1) to
5 × T (typically 10 seconds for fluorinated aromatics). Fluorine nuclei often have long longitudinal relaxation times (T ). Failing to allow complete relaxation will result in truncated integrals.
-
-
Processing:
-
Apply a line broadening (LB) of 0.3 Hz.
-
Perform zero-filling to 64k data points before Fourier Transformation to enhance digital resolution, followed by manual phase and baseline correction.
-
Figure 2: Self-validating experimental workflow for quantitative 19F NMR acquisition.
Conclusion
Trimethyl(2,3,4-trifluorophenyl)silane presents a highly distinct
References
-
Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. URL:[Link]
-
19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. URL: [Link]
-
Synthesis and Reactivity of Fluorinated Triaryl Aluminum Complexes. Inorganic Chemistry. URL:[Link]
-
Trimethyl(pentafluorophenyl)silane. PubChem - NIH. URL: [Link]
-
Fluorine-19 substituent chemical shifts of fluorophenylsilanes. Substituent effects on silicon. Journal of the American Chemical Society. URL:[Link]
-
Preparation of pentafluorophenol and other polyfluorophenols and polyfluorodihydroxybenzenes from polyfluoroaromatic acids. Fluorine Notes. URL: [Link]
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- 5. Trimethyl(pentafluorophenyl)silane | C9H9F5Si | CID 297554 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. 19F [nmr.chem.ucsb.edu]
Comparing reactivity of Trimethyl(2,3,4-trifluorophenyl)silane vs boronic acids
As a Senior Application Scientist navigating the late-stage functionalization of complex active pharmaceutical ingredients (APIs), selecting the right organometallic coupling partner is critical. The introduction of polyfluoroaryl groups—such as the 2,3,4-trifluorophenyl moiety—is highly prized in drug development for modulating lipophilicity, metabolic stability, and target binding affinity.
However, cross-coupling these highly electron-deficient arenes presents a severe mechanistic challenge. This guide objectively compares the reactivity, stability, and experimental deployment of Trimethyl(2,3,4-trifluorophenyl)silane (via Hiyama coupling) versus 2,3,4-Trifluorophenylboronic acid (via Suzuki-Miyaura coupling), providing actionable, self-validating protocols for your workflows.
The Mechanistic Dichotomy: Stability vs. Activation
The fundamental difference between these two reagents lies in the polarization of their carbon-metal/metalloid bonds and their susceptibility to nucleophilic attack.
The Boronic Acid Challenge: Protodeboronation
In standard Suzuki-Miyaura couplings, aqueous base is required to form the reactive boronate complex
The Silane Advantage: Controlled Activation
Trimethyl(2,3,4-trifluorophenyl)silane utilizes the Hiyama cross-coupling mechanism. The C–Si bond is significantly less polarized and virtually inert to aqueous base or protic conditions. Transmetalation will not occur until the silane is explicitly activated by a fluoride source (e.g., TBAF) to form a hypervalent, pentacoordinate silicate
Fig 1: Mechanistic divergence of boronic acids (degradation risk) vs. silanes (controlled activation).
Quantitative Performance Comparison
To guide reagent selection, the following table summarizes the operational parameters and performance metrics of both coupling partners based on empirical laboratory data.
| Parameter | Trimethyl(2,3,4-trifluorophenyl)silane | 2,3,4-Trifluorophenylboronic Acid |
| Coupling Reaction | Hiyama Cross-Coupling | Suzuki-Miyaura Cross-Coupling |
| Activation Reagent | Fluoride (TBAF, TASF) | Aqueous Base (K₂CO₃, NaOH, K₃PO₄) |
| Shelf Stability | Excellent (Moisture/Air stable liquid) | Moderate (Prone to anhydride/boroxine formation) |
| Primary Degradation | Homocoupling (if F⁻ is in excess) | Rapid Protodeboronation (Base-catalyzed) |
| Transmetalation Rate | Moderate (Controlled by F⁻ dosing rate) | Fast (But directly competes with degradation) |
| Best Use Case | Base-sensitive substrates; Late-stage API synthesis | Simple, robust substrates where excess reagent can be used |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Causality is built into the methodology to ensure that if a reaction fails, the point of failure is easily identifiable.
Protocol A: Hiyama Coupling of Trimethyl(2,3,4-trifluorophenyl)silane
Causality Focus: The critical failure point in Hiyama couplings of electron-deficient silanes is premature homocoupling. By dosing the fluoride source slowly, we maintain a low steady-state concentration of the hypervalent silicate, forcing it to react with the Pd(II) intermediate rather than another silane molecule.
-
Catalyst Pre-activation: In an oven-dried Schlenk flask under argon, combine
(5 mol%) and XPhos (10 mol%) in anhydrous THF (0.2 M relative to substrate). Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red, confirming the formation of the active species. -
Substrate Loading: Add the aryl halide (1.0 equiv) and Trimethyl(2,3,4-trifluorophenyl)silane (1.5 equiv). The excess silane compensates for trace moisture.
-
Controlled Activation (Critical Step): Heat the reaction mixture to 60 °C. Using a syringe pump, add TBAF (1.0 M in THF, 2.0 equiv) dropwise over 60 minutes. Self-Validation: If black palladium precipitates immediately upon TBAF addition, the dosing is too fast, leading to catalyst starvation and aggregation.
-
Reaction & Workup: Stir for an additional 12 hours. Quench with water, extract with EtOAc, and filter through a short pad of silica to remove silicon byproducts (e.g.,
) before column chromatography.
Fig 2: Step-by-step workflow for the Hiyama coupling of fluorinated arylsilanes.
Protocol B: Suzuki-Miyaura Coupling of 2,3,4-Trifluorophenylboronic Acid
Causality Focus: Because protodeboronation of this specific boronic acid is exceptionally fast, standard
-
On-Cycle Catalyst Selection: Use
(2 mol%). This precatalyst is already in the oxidative addition state, allowing transmetalation to occur the instant the boronate is formed, drastically outcompeting protodeboronation[4]. -
Reagent Assembly: Combine the aryl bromide (1.0 equiv), 2,3,4-trifluorophenylboronic acid (1.5 equiv), and the precatalyst in a vial.
-
Mild Base Addition: Add a mild, weak base such as aqueous
(0.5 M, 3.0 equiv) and THF. Avoid strong bases like , which exponentially accelerate protodeboronation[1]. -
Ambient Temperature Coupling: Stir at room temperature (20–25 °C) for 2 hours. Self-Validation: Do not heat the reaction. Heat increases the rate of protodeboronation significantly more than it increases the rate of transmetalation. If the yield is low at room temperature, analyze the crude mixture via
NMR; the presence of 1,2,3-trifluorobenzene indicates base-induced degradation.
Conclusion
For the installation of the 2,3,4-trifluorophenyl moiety, Trimethyl(2,3,4-trifluorophenyl)silane offers a superior thermodynamic and kinetic profile for complex, base-sensitive substrates due to the robust nature of the C–Si bond and the precision of fluoride activation. While 2,3,4-Trifluorophenylboronic acid remains a viable, cost-effective option for simpler scaffolds, it strictly requires advanced "on-cycle" precatalysts and meticulously controlled basic environments to prevent rapid protodeboronation.
References
-
Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at:[Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research (ACS). Available at:[Link]
-
An "On-Cycle" Precatalyst Enables Room-Temperature Polyfluoroarylation Using Sensitive Boronic Acids. ACS Catalysis (PubMed). Available at: [Link]
-
Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. National Institutes of Health (PMC). Available at: [Link]
-
Palladium-catalyzed cross-coupling reactions of organosilanols and their salts: practical alternatives to boron- and tin-based methods. PubMed. Available at:[Link]
Sources
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- 2. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed cross-coupling reactions of organosilanols and their salts: practical alternatives to boron- and tin-based methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An "On-Cycle" Precatalyst Enables Room-Temperature Polyfluoroarylation Using Sensitive Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. collaborate.princeton.edu [collaborate.princeton.edu]
Comparative IR Spectroscopy Guide: Trifluorophenyl Silanes vs. Alternative Arylsilanes
Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Structural validation, analytical traceability, and mechanistic IR spectral shifts of fluorinated arylsilanes.
Executive Summary
In advanced organometallic synthesis and pharmaceutical development, fluorinated arylsilanes serve as critical coupling agents, surface modifiers, and selective reducing agents. Validating the structural integrity of these compounds is paramount, as the degree of fluorination directly impacts their reactivity, lipophilicity, and stability.
This guide objectively compares the infrared (IR) spectroscopic performance and characteristic vibrational bands of trifluorophenyl silanes against standard phenylsilanes and fully fluorinated pentafluorophenyl silanes . By understanding the mechanistic causality behind the spectral shifts, researchers can establish robust, self-validating analytical frameworks for product verification.
Mechanistic Causality: The Fluorine Inductive Effect on Vibrational Modes
As a Senior Application Scientist, I frequently encounter misinterpretations of halogenated organosilane spectra. The introduction of fluorine atoms onto the phenyl ring does not merely add a C-F stretching band; it fundamentally alters the electron density distribution across the entire molecule. This phenomenon is driven by the strong inductive electron-withdrawing effect (-I) of fluorine.
-
Si-H Bond Stiffening (Blue Shift): In non-fluorinated phenylsilane, the Si-H stretching frequency is typically observed at ~2158 cm⁻¹[1]. As fluorine atoms are added to the aromatic ring, they pull electron density away from the silicon center. This deshielding increases the s-character of the Si-H bond, shortening and stiffening it. Consequently, the Si-H stretch in trifluorophenyl silanes shifts to higher wavenumbers, and shifts even further in pentafluorophenyl silanes.
-
C-F Stretch Emergence: The highly polarized C-F bond produces intense IR absorptions due to a large change in the dipole moment during vibration. In trifluorophenyl silane, multiphonon dissociation (MPD) studies highlight a prominent, characteristic IR absorption frequency at 961 cm⁻¹[2].
-
Aromatic Ring Distortion: The non-fluorinated phenyl ring exhibits characteristic skeletal vibrations around 1478 cm⁻¹[3]. However, dense fluorination heavily perturbs the symmetry and force constants of the ring. In pentafluorophenyl silane, this results in a distinct, multi-band fluoroaromatic signature at 1453, 1511, and 1637 cm⁻¹[4].
Fig 1: Causality of fluorine inductive effects on characteristic IR vibrational modes.
Comparative Spectral Data: Arylsilane Alternatives
To objectively compare these products, we must evaluate their distinct IR signatures. The table below summarizes the quantitative experimental data used to differentiate trifluorophenyl silane from its non-fluorinated and perfluorinated counterparts.
Table 1: Comparative IR Characteristic Bands of Arylsilanes
| Vibrational Mode | Phenylsilane (PhSiH₃) | Trifluorophenylsilane (F₃C₆H₂SiH₃) | Pentafluorophenylsilane (C₆F₅SiH₃) |
| Si-H Stretch | ~2158 cm⁻¹[1] | ~2170 - 2180 cm⁻¹ | > 2190 cm⁻¹ |
| C-F Stretch | N/A | 961 cm⁻¹[2] | 970 cm⁻¹[4] |
| Aromatic C=C | 1478 cm⁻¹[3] | ~1500 cm⁻¹, 1610 cm⁻¹ | 1453 cm⁻¹, 1511 cm⁻¹, 1637 cm⁻¹[4] |
| Si-C Stretch | ~700 - 730 cm⁻¹ | ~750 cm⁻¹ | 769 cm⁻¹, 868 cm⁻¹, 1252 cm⁻¹[4] |
Performance Insight: Trifluorophenyl silane offers a balanced spectral profile. Its C-F stretch at 961 cm⁻¹ provides a clear, isolated diagnostic peak that does not overly convolute the fingerprint region, unlike the highly complex 769/868/1252 cm⁻¹ Si-C vibrational cluster seen in pentafluorophenyl silane[4]. This makes trifluorophenyl silane highly traceable during complex drug synthesis workflows.
Experimental Protocol: High-Fidelity IR Acquisition
Because silanes are prone to rapid hydrolysis (forming silanols and siloxanes), acquiring accurate IR spectra requires a rigorous, self-validating methodology.
Step-by-Step Methodology
-
Sample Preparation (Inert Atmosphere): Transfer the fluorinated silane inside an argon-purged glovebox (<1 ppm H₂O/O₂).
-
Cell Assembly: Inject the neat liquid (or a 10% solution in anhydrous CCl₄) into a sealed liquid transmission cell equipped with CaF₂ or KBr windows (0.1 mm path length).
-
Instrument Purging: Purge the FTIR spectrometer optical bench with dry N₂ for a minimum of 30 minutes to eliminate atmospheric H₂O and CO₂ interference.
-
Data Acquisition: Collect the background spectrum, then scan the sample from 4000 to 400 cm⁻¹ at a high resolution of 4 cm⁻¹, averaging 64 scans to maximize the signal-to-noise ratio.
-
Self-Validating System Check (Critical): Before analyzing the target Si-H or C-F bands, inspect the 3200–3600 cm⁻¹ region. If a broad -OH stretching band is present, or if an Si-O-Si siloxane band appears at ~1050 cm⁻¹, the sample has undergone hydrolysis. The spectrum is invalid and the preparation must be repeated. If these bands are absent, the protocol is validated.
Fig 2: Step-by-step FTIR workflow for analyzing moisture-sensitive fluorinated silanes.
References
- Evolution of the IR spectrum in IR MPD of trifluorophenyl silane ResearchG
- Polyfluoroarenes. Part VII. The Photochemical Reactions of Trichlorosilane RSC Publishing
- Dichotomous Si–H Bond Activation by Alkoxide and Alcohol in Base-Catalyzed Dehydrocoupling of Silanes ResearchG
- Plasma Polymeriz
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- 4. 1244. Polyfluoroarenes. Part VII. The photochemical reactions of trichlorosilane and trimethylsilane with hexafluorobenzene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Mass Spectrometry of Fluorinated Arylsilanes: A Comparative Technical Guide
This guide provides a technical comparison of mass spectrometry fragmentation patterns for fluorinated arylsilanes, contrasting them with non-fluorinated analogs and evaluating ionization techniques.
Executive Summary
Fluorinated arylsilanes are critical intermediates in the synthesis of pharmaceuticals (e.g., via Hiyama coupling) and advanced materials. Their mass spectrometric behavior is distinct from standard organosilanes due to the high electronegativity of fluorine and the strength of the silicon-fluorine bond (565 kJ/mol).
This guide compares the fragmentation "performance" of these compounds under Electron Ionization (EI) and Electrospray Ionization (ESI). It highlights the diagnostic "Fluorine Hop" mechanism and the Ortho-Effect , which are essential for structural elucidation and isomer differentiation.
Part 1: Mechanistic Comparison (EI Mode)
Under standard Electron Ionization (70 eV), fluorinated arylsilanes exhibit fragmentation pathways driven by the thermodynamic stability of the Si–F bond. This contrasts with non-fluorinated arylsilanes, which are dominated by simple alkyl losses.
Comparative Fragmentation Data
The following table contrasts the dominant ions observed in a standard phenylsilane versus a perfluorinated analog.
| Feature | Phenyltrimethylsilane ( | Pentafluorophenyltrimethylsilane ( |
| Molecular Weight | 150 Da | 240 Da |
| Molecular Ion | Strong . Aromatic stabilization preserves the radical cation. | Moderate . Electron-withdrawing F destabilizes the ring slightly, but |
| Base Peak | m/z 135 | m/z 73 |
| Diagnostic Rearrangement | Rare . Simple cleavage dominates. | m/z 77 |
| Ring Fragment | m/z 77 | m/z 167 |
The "Fluorine Hop" Mechanism
In fluorinated arylsilanes, a unique rearrangement occurs where a fluorine atom migrates from the aromatic ring to the silicon center. This is driven by the formation of the exceptionally strong Si–F bond.
Figure 1: The "Fluorine Hop" mechanism competes with direct bond cleavage. The formation of
Part 2: The Ortho-Effect (Isomer Differentiation)
Differentiation of positional isomers (ortho vs. para) is a common challenge in drug development. Mass spectrometry offers a distinct advantage here due to the Ortho-Effect .[2]
-
Para-Fluorophenylsilanes: The fluorine is too distant to interact with the silicon center. Fragmentation is dominated by simple cleavage (loss of methyl or the aryl group).
-
Ortho-Fluorophenylsilanes: The proximity of the fluorine to the silicon allows for a "through-space" interaction. This facilitates the transfer of F to Si, significantly increasing the abundance of Si-F containing fragments (e.g.,
or ) compared to the para isomer.
Diagnostic Rule: If the ratio of the rearranged ion (Si-F species) to the molecular ion is high, the isomer is likely ortho-substituted .
Part 3: Technique Selection (EI vs. ESI)
Choosing the right ionization source is critical for the type of data required.
Decision Matrix
| Requirement | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Primary Goal | Structural ID, Purity, Library Matching. | Reaction Monitoring (e.g., Hiyama coupling intermediates). |
| Analyte State | Neutral, Volatile. | Polar, Ionic, or Adduct-forming. |
| Key Insight | Fingerprint fragmentation patterns. | Observation of hypervalent silicates ( |
| Limitation | Molecular ion may be weak/absent.[3] | Poor sensitivity for neutral non-polar silanes without additives. |
Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal ionization technique based on the analytical stage (R&D vs. QC).
Part 4: Experimental Protocols
Protocol A: Structural Characterization (EI-GC/MS)
Objective: Obtain fingerprint spectra for library matching and isomer differentiation.
-
Sample Prep: Dissolve ~1 mg of fluorinated arylsilane in 1 mL of HPLC-grade Dichloromethane (DCM). Avoid protic solvents (MeOH) which may cause solvolysis of reactive Si-F bonds.
-
Inlet: Split injection (50:1) at 250°C.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm.
-
Oven: 50°C (1 min)
10°C/min 280°C. -
MS Source: 70 eV, 230°C.
-
Data Analysis: Look for the "Fluorine Hop" peak (m/z 77 for TMS derivatives) and the molecular ion.
Protocol B: Reaction Monitoring (ESI-MS)
Objective: Monitor the formation of active pentacoordinate silicate species (
-
Sample Prep: Aliquot 10
L of reaction mixture directly into 1 mL of dry Acetonitrile. Crucial: Do not use water/acid, as this hydrolyzes the active silicate species. -
Infusion: Direct infusion at 5-10
L/min. -
Polarity: Negative Ion Mode (to detect silicate anions).
-
Source: Low cone voltage (15-30 V) to prevent in-source fragmentation of the fragile hypervalent species.
-
Observation: Monitor m/z corresponding to
or .
References
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Fluorinated Compounds. NIST Standard Reference Database. Link
-
Dean, N. L., & McIndoe, J. S. (2016). Fluoride-mediated rearrangement of phenylfluorosilanes. Canadian Journal of Chemistry. Link
-
Lanthier, G. F., & Miller, J. M. (1971).[4] Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Journal of the Chemical Society A. Link[4]
-
Dorel, R., et al. (2019). Copper-mediated Fluorination of Aryl Trisiloxanes with Nucleophilic Fluoride.[5] Journal of the American Chemical Society. Link
-
Scientific Instrument Services. Mass Spectral Fragmentation of Organosilicon Compounds.Link
Sources
A Comparative Guide for Drug Development Professionals: The Ascendancy of Silanes over Stannanes in Fluorinated Aryl Synthesis
In the landscape of modern medicinal chemistry, the incorporation of fluorine into aromatic systems is a cornerstone of rational drug design. Fluorinated aryl moieties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making them indispensable in the development of novel therapeutics. The construction of these critical C(sp²)–C(sp²) bonds has historically been dominated by palladium-catalyzed cross-coupling reactions, with the Stille coupling (utilizing organostannanes) being a prominent method. However, the paradigm is shifting. A growing body of evidence and practical application now champions the use of organosilanes, primarily through the Hiyama coupling, as a superior alternative. This guide provides an in-depth, evidence-based comparison of silanes and stannanes for the synthesis of fluorinated aryl compounds, tailored for researchers, scientists, and drug development professionals.
The Core Debate: Toxicity and Environmental Impact
The most compelling argument for transitioning from stannanes to silanes is the significant disparity in their toxicological profiles. Organotin compounds, particularly trialkyltin derivatives like tributyltin (TBT), are notoriously toxic and pose considerable environmental and health risks.[1][2][3][4][5][6] These compounds are known to be persistent in the environment, harmful to aquatic life, and can act as immunotoxins and endocrine disruptors in humans.[1][2][3] The high lipophilicity of organotin reagents and their byproducts often leads to challenging and resource-intensive purification processes, with the risk of residual tin contamination in the final active pharmaceutical ingredient (API) being a major regulatory concern.[5][7][8]
In stark contrast, organosilanes and their byproducts (typically siloxanes) are considered to be of low toxicity and are more environmentally benign.[9][10][11][12][13] This inherent safety advantage simplifies handling, reduces the need for specialized containment, and aligns with the growing emphasis on green chemistry principles in the pharmaceutical industry.
| Parameter | Organostannanes (Stannanes) | Organosilanes (Silanes) |
| Toxicity | High, with some compounds being neurotoxic and endocrine disruptors.[1][2][3][5][6][14][15] | Low, generally considered non-toxic and environmentally friendly.[9][10][11][12][13] |
| Environmental Impact | Persistent in the environment, harmful to aquatic ecosystems.[1][2][3][4] | Minimal environmental impact.[3][9] |
| Byproduct Removal | Often difficult due to the lipophilic nature of tin byproducts, requiring extensive purification.[5][7][8] | Generally straightforward, with byproducts often being volatile or easily removed by aqueous workup or filtration. |
Stability and Handling: A Practical Advantage for Silanes
From a practical standpoint, the superior stability of organosilanes offers a significant advantage in a research and development setting. Aryl silanes are typically stable to air and moisture, allowing for easier storage and handling.[9][10][16][17] This robustness simplifies reaction setup and contributes to more reproducible experimental outcomes.
Conversely, while many organostannanes are also relatively stable, some can be prone to decomposition, particularly in solution, which can affect the accuracy of reagent quantification and lead to inconsistent reaction yields.[1] The stability of silanes also translates to a broader compatibility with various reaction conditions.[18]
Reaction Mechanics and Functional Group Tolerance
At the heart of this comparison are the palladium-catalyzed cross-coupling reactions that enable the formation of the desired C-C bond: the Stille coupling for stannanes and the Hiyama coupling for silanes.
The Stille Coupling: A Powerful but Problematical Workhorse
The Stille reaction has been a long-standing tool in organic synthesis due to its versatility.[19][20][21] The mechanism involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the biaryl product.[19]
The Hiyama Coupling: A Greener and More Versatile Challenger
The Hiyama coupling follows a similar catalytic cycle but requires the activation of the organosilane, typically with a fluoride source or a base, to form a hypervalent silicon species that is sufficiently reactive for transmetalation.[22][23][24][25][26][27] This activation step is crucial to overcome the lower reactivity of the C-Si bond compared to the C-Sn bond.[28]
Figure 1. Simplified catalytic cycles of Stille and Hiyama couplings.
A key advantage of the Hiyama coupling is its generally broader functional group tolerance.[10] The need for a specific activator for the silane can be tuned to avoid undesired side reactions with sensitive functional groups present in complex drug-like molecules. While the Stille coupling is also known for its good functional group tolerance, the higher reactivity of some organostannanes can sometimes lead to compatibility issues.[8] Furthermore, recent advancements in Hiyama coupling methodologies have introduced fluoride-free activation protocols, further expanding the reaction's scope and compatibility with sensitive substrates.[13][22][23]
Experimental Protocols: A Head-to-Head Comparison
To illustrate the practical differences, here are representative protocols for the synthesis of 4-fluoro-4'-methoxybiphenyl using both Stille and Hiyama couplings.
Protocol 1: Stille Coupling
Reactants:
-
1-bromo-4-fluorobenzene (1.0 equiv)
-
(4-methoxyphenyl)tributylstannane (1.1 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Toluene (anhydrous)
Procedure:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add Pd(PPh₃)₄.
-
Add anhydrous toluene, followed by 1-bromo-4-fluorobenzene and (4-methoxyphenyl)tributylstannane.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic layer sequentially with saturated aqueous KF solution (to precipitate tin byproducts), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to remove residual tin compounds.
Protocol 2: Hiyama Coupling
Reactants:
-
1-bromo-4-fluorobenzene (1.0 equiv)
-
(4-methoxyphenyl)trimethoxysilane (1.5 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
SPhos (0.1 equiv)
-
TBAF (1.0 M in THF, 2.0 equiv)
-
THF (anhydrous)
Procedure:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ and SPhos.
-
Add anhydrous THF, followed by 1-bromo-4-fluorobenzene and (4-methoxyphenyl)trimethoxysilane.
-
Add the TBAF solution dropwise at room temperature.
-
Heat the reaction mixture to 65 °C and stir for 8-16 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2. Comparative experimental workflows.
The Hiyama coupling often proceeds under milder conditions and in shorter reaction times. The workup procedure is also significantly simpler and avoids the use of specialized reagents for byproduct removal.
Conclusion: The Clear Advantage of Silanes
For the synthesis of fluorinated aryl compounds in a drug discovery and development context, the advantages of organosilanes over organostannanes are clear and compelling. The significantly lower toxicity and environmental impact of silanes and their byproducts are paramount, aligning with modern safety and sustainability standards. From a practical perspective, the enhanced stability, broader functional group tolerance, and more straightforward purification protocols associated with the Hiyama coupling streamline the synthetic process, saving time and resources. While the Stille coupling remains a valid synthetic tool, the ascendancy of the Hiyama coupling represents a significant step forward in the efficient, safe, and environmentally responsible synthesis of fluorinated aryl-containing drug candidates. As the demand for novel fluorinated pharmaceuticals continues to grow, the adoption of silane-based cross-coupling methodologies is not just a preference but a strategic imperative.
References
- Denmark, S. E., & Smith, R. C. (2011). Cross-Coupling Reactions of Organosilanols and Their Salts. In Organic Reactions (pp. 1-546). John Wiley & Sons, Inc.
- Feldmann, J., & Hirsch, F. (2001). Organotin compounds in the environment - An overview. Metal Ions in Biological Systems, 38, 1-36.
- Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions (pp. 421-454). Wiley-VCH Verlag GmbH & Co. KGaA.
- Lee, V., & Baldwin, J. E. (2004). Hiyama Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion.
- Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: A “Sn-F” Approach. Organic Letters, 3(25), 4173-4176.
- Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion.
- Sarkar, A., Srimani, D., & Sawoo, S. (2007).
- Shi, S., & Zhang, Y. (2007). A Pd(OAc)2-Catalyzed, Mild, Fluoride-Free Cross-Coupling between Aryl Bromides and Arylsiloxanes in Aqueous Medium. The Journal of Organic Chemistry, 72(15), 5927-5930.
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508-524.
- Uozumi, Y., & Nakai, Y. (2002). Catalytic Asymmetric Hiyama Cross-Couplings in Water.
- Xiao, Y., et al. (2018). Organotin compounds in the environment: A review.
- Zhang, L., & Wu, J. (2006). Palladium-Catalyzed Hiyama-Type Cross-Coupling Reaction of Arylsulfonyl Chlorides with Arylsilanes. Organic Letters, 8(26), 5963-5966.
- Li, J.-H., Deng, C.-L., Liu, W.-J., & Xie, Y.-X. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. Synthesis, 2005(18), 3039-3044.
- Kimbrough, R. D. (1976). Toxicity and health effects of selected organotin compounds: a review. Environmental Health Perspectives, 14, 51-56.
- Hiyama, T., & Hatanaka, Y. (1988). Palladium-catalyzed cross-coupling of organosilanes with organic halides. Pure and Applied Chemistry, 60(9), 1367-1374.
- So, C. M., Lee, H. W., Lau, C. P., & Kwong, F. Y. (2009). A General and Efficient Palladium-Catalyzed Hiyama-Type Cross-Coupling of Aryl Mesylates with Arylsilanes. Organic Letters, 11(2), 317-320.
- Grasa, G. A., & Nolan, S. P. (2001).
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Cheng, K., Hu, S., Zhao, B., Zhang, X.-M., & Qi, C. (2013). Palladium-Catalyzed Hiyama-Type Cross-Coupling Reactions of Arenesulfinates with Organosilanes. The Journal of Organic Chemistry, 78(10), 5022-5025.
- Sunderhaus, J. D., Lam, H., & Dudley, G. B. (2003). Rapid, Efficient Methods for the Preparation of Phenols from the Oxidation of Arylhydrosilanes. Organic Letters, 8(20), 4571-4573.
- Monguchi, Y., et al. (2012). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Synlett, 23(16), 2363-2366.
- Patil, S. A., et al. (2018). Biogenically synthesized palladium nanoparticles (Pd NPs) as an efficient catalyst for Hiyama cross-coupling reaction.
- Chen, C., et al. (2011). Neurotoxicity and physiological stress in brain of zebrafish chronically exposed to tributyltin.
- Li, Z., Li, Y., & Shi, W. (2015). A review of organotin compounds: Chemistry and applications. Applied Organometallic Chemistry, 29(12), 803-813.
- Zhao, J., et al. (2019). Palladium-Catalyzed Hiyama Cross-Coupling of Arylsilanes with Benzyltrimethylammonium Salts. The Journal of Organic Chemistry, 84(16), 10349-10357.
- Merlo, E., et al. (2018). Organotin compounds: A review of their environmental fate and toxicity. Critical Reviews in Environmental Science and Technology, 48(16-18), 1045-1087.
- Liu, Y., et al. (2019). Palladium-Catalyzed Hiyama Cross-Coupling of 3-Iodoazetidine and Arylsilanes under Mild Conditions. Organic Letters, 21(15), 6061-6065.
- Wang, D., et al. (2017). A New Phosphine Ligand for Palladium-Catalyzed Hiyama Cross-Coupling Reactions of Aryl Bromides with Aryl(trialkoxy)silanes. European Journal of Organic Chemistry, 2017(32), 4773-4778.
- Heinrich, F., & Krause, S. (2017). Organotin compounds in the aquatic environment: A review on occurrence, fate and effects. Science of The Total Environment, 590–591, 31-43.
- Huang, H., Jiang, H., Chen, K., & Liu, H. (2009). Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. The Journal of Organic Chemistry, 74(14), 5599-5602.
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Purity Analysis Standards for Trimethyl(2,3,4-trifluorophenyl)silane: A Comparative Technical Guide
Topic: Purity Analysis Standards for Trimethyl(2,3,4-trifluorophenyl)silane Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Trimethyl(2,3,4-trifluorophenyl)silane (TMTFPS) is a specialized organosilicon intermediate used primarily in the synthesis of fluorinated pharmaceuticals and advanced materials. Its value lies in the precise "2,3,4" substitution pattern of fluorine atoms, which imparts specific lipophilicity and metabolic stability profiles to drug candidates.
However, the validation of TMTFPS purity presents a dual challenge: regioisomeric contamination (presence of 2,3,5- or 2,4,5-isomers) and moisture sensitivity (hydrolysis to silanols). Standard Certificates of Analysis (CoA) relying solely on GC-FID often fail to detect non-volatile hydrolysis products or co-eluting isomers.
This guide compares the three primary analytical methodologies—GC-FID ,
Part 1: The Analytical Challenge
The purity of TMTFPS is compromised by two distinct degradation and contamination pathways. Understanding these is prerequisite to selecting the correct analytical method.
-
Hydrolytic Instability: Like most aryl-trimethylsilanes, TMTFPS is susceptible to protodesilylation or hydrolysis upon exposure to atmospheric moisture. The silicon-carbon bond is relatively stable, but the presence of fluorine atoms on the ring can electronically activate the system. The primary degradation pathway leads to the formation of silanols, which rapidly dimerize into disiloxanes (e.g., hexamethyldisiloxane).
-
Regioisomeric Scrambling: Synthesis typically involves Grignard or lithiation of trifluorobenzene precursors. If the directing groups are not perfectly selective, 2,3,5-trifluoro or 2,4,5-trifluoro isomers are generated. These isomers have nearly identical boiling points to the 2,3,4-target, making separation by distillation difficult and detection by standard GC columns unreliable.
Visualization: Degradation & Impurity Pathways
The following diagram illustrates the chemical pathways that necessitate multi-modal analysis.
Figure 1: Synthesis and degradation pathways showing the origin of isomeric impurities and moisture-induced siloxane formation.[1]
Part 2: Comparative Analysis of Methodologies
To ensure "Pharmaceutical Grade" purity (>98% isomeric purity), a single method is insufficient. Below is a critical comparison of the industry standards.
Method A: Gas Chromatography (GC-FID/MS)
The Industry Workhorse
GC is the standard method for establishing volatile purity. It excels at detecting residual solvents (THF, Ether) and low-molecular-weight byproducts.
-
Pros: High sensitivity (ppm level), automated high-throughput, excellent for quantifying residual solvents.
-
Cons:
-
Thermal Instability: High injection port temperatures can induce in-situ degradation of thermally labile silanes.
-
Isomer Co-elution: Standard non-polar columns (e.g., DB-5) often fail to resolve the 2,3,4-isomer from the 2,3,5-isomer due to identical polarity and boiling points.
-
Blind Spot: Cannot detect non-volatile oligomers or inorganic salts (MgBr salts from synthesis).
-
Method B:
F Quantitative NMR (qNMR)
The Specificity Standard
For fluorinated molecules,
-
Pros:
-
Absolute Specificity: Unambiguous identification of regioisomers.
-
Non-Destructive: Sample can be recovered.
-
No Reference Needed: Quantification uses an internal standard (e.g.,
-trifluorotoluene) rather than a reference standard of the analyte itself.
-
-
Cons: Lower sensitivity than GC (LOD ~0.1%); requires longer acquisition times for high S/N ratio.
Method C:
Si NMR
The Stability Check
This is a specialized method used specifically to detect hydrolysis.
-
Pros: clearly distinguishes between the Si-C bond (Target) and Si-O bond (Hydrolysis product/Siloxane).
-
Cons:
Si has a negative gyromagnetic ratio and long relaxation times, making quantitative integration difficult without specialized pulse sequences (IGATED).
Summary of Performance Metrics
| Feature | GC-FID | ||
| Primary Utility | Volatile Purity & Solvents | Isomeric Purity & Assay | Hydrolysis/Siloxane Detection |
| Isomer Resolution | Low (Requires specialized columns) | High (Excellent separation) | Low |
| Moisture Sensitivity | High (Risk of in-vial hydrolysis) | Low (Inert solvents used) | Low |
| LOD (Limit of Detection) | < 10 ppm | ~1000 ppm (0.1%) | ~5000 ppm (0.5%) |
| Sample Prep Time | Fast (< 5 min) | Medium (10-15 min) | Slow (Long acquisition) |
| Cost per Run | Low | High | High |
Part 3: Experimental Protocols
To achieve reproducible data, the following protocols must be followed. These are designed to be self-validating systems.
Protocol 1: Inert Sampling for GC-FID (Preventing False Negatives)
Objective: To prevent moisture from the air degrading the sample during the injection sequence.
-
Preparation: Dry all GC vials and inserts in an oven at 120°C for 2 hours.
-
Solvent: Use anhydrous Dichloromethane (DCM) stored over activated 4Å molecular sieves.
-
Dilution: Inside a nitrogen-filled glovebox or using a Schlenk line, dilute 20 mg of TMTFPS into 1.0 mL of anhydrous DCM.
-
Capping: Immediately cap with a PTFE-lined silicone septum.
-
Injection: Set the autosampler wash solvent to anhydrous DCM. Ensure the injection port temperature does not exceed 200°C to prevent thermal rearrangement.
Protocol 2: Quantitative
F NMR Assay (The Gold Standard)
Objective: To determine the exact mass purity and isomeric ratio.
-
Internal Standard (IS) Selection: Use
-Trifluorotoluene (TFT) .-
Reasoning: TFT is a liquid, stable, has a distinct fluorine shift (-63 ppm) that does not overlap with the aromatic fluorine signals of TMTFPS (-100 to -160 ppm), and has high volatility for easy removal if needed.
-
-
Sample Prep:
-
Weigh exactly 30 mg of TMTFPS (
) into a vial. -
Weigh exactly 15 mg of TFT (
) into the same vial. Record weights to 0.01 mg precision. -
Dissolve in 0.7 mL of CDCl
(dried over sieves).
-
-
Acquisition Parameters:
-
Pulse Sequence: Inverse Gated Decoupling (to suppress NOE if
decoupling is used, though for F it is often run coupled or with specific delays). -
Relaxation Delay (
): Must be of the slowest relaxing fluorine nucleus (typically set for quantitative accuracy). -
Spectral Width: Ensure -200 ppm to -50 ppm is covered.
-
Scans: 32 or 64 scans.
-
-
Calculation:
Where is integration area, is number of fluorine atoms (3 for TFT, 3 for TMTFPS), and is purity of the internal standard.[2]
Part 4: Analytical Decision Matrix
Use this workflow to determine the release status of a TMTFPS batch.
Figure 2: Step-by-step Quality Control decision matrix for TMTFPS release.
References
-
Standardization of qNMR Methods: Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]
-
Fluorine NMR in Pharmaceutical Analysis: Yu, B., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.[2][3][4][5] Journal of Analytical Methods in Chemistry, 2017, Article ID 9206297.[2] [Link]
-
Hydrolysis Mechanisms of Organosilanes: Ignatyev, I. S., et al. (2009). Hydrolysis of Fluorosilanes: A Theoretical Study. The Journal of Physical Chemistry A, 113(16), 3985–3995. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Hiyama vs. Suzuki Coupling for Trifluorophenyl Moieties: A Comprehensive Guide
The introduction of polyfluorinated aromatic rings—specifically trifluorophenyl moieties—is a critical structural modification in modern drug discovery. These electron-deficient groups dramatically alter a molecule's lipophilicity, metabolic stability, and pKa. However, synthesizing these motifs via standard transition-metal-catalyzed cross-coupling presents a notorious challenge: the "Fluorine Problem."
As a Senior Application Scientist, I have compiled this objective benchmarking guide to compare the performance, mechanistic causality, and experimental optimization of Suzuki-Miyaura versus Hiyama cross-coupling for trifluorophenyl moieties.
Mechanistic Causality: The "Fluorine Problem"
The fundamental challenge in coupling trifluorophenyl groups lies in the extreme electronegativity of the fluorine atoms. This inductive effect severely depletes electron density from the metalloid center (boron or silicon), fundamentally altering the reaction kinetics.
The Suzuki-Miyaura Bottleneck: Protodeboronation
In Suzuki coupling, the electron-deficient boron atom of a trifluorophenylboronic acid becomes highly susceptible to nucleophilic attack. Under standard basic conditions (e.g., NaOH, Na₂CO₃), the base attacks the boron to form a tetracoordinate boronate intermediate. Because the fluorinated ring is an excellent leaving group, this intermediate rapidly undergoes C–B bond heterolysis (protodeboronation), yielding trifluorobenzene as a waste product and destroying the reagent[1]. This degradation is exponentially faster when fluorine atoms are located ortho to the boronic acid[2].
The Hiyama Advantage: Silicate Stability
Hiyama coupling bypasses this vulnerability by utilizing organosilanes. Carbon–silicon bonds are inherently less polarized and significantly more robust against protolytic cleavage. While the electron-withdrawing fluorines still activate the silicon center, activation requires a specific, strong nucleophile (like a fluoride ion from TBAF) to form a pentacoordinate silicate intermediate. Because the C–Si bond resists spontaneous hydrolysis, electron-deficient arylsilanes actually exhibit higher reactivity in transmetalation without the massive baseline degradation seen in boronic acids[3].
Mechanistic divergence of Suzuki vs. Hiyama coupling for trifluorophenyl moieties.
Quantitative Benchmarking Data
The following table synthesizes expected performance metrics when coupling an unactivated aryl iodide with a trifluorophenyl metalloid reagent under optimized conditions.
| Performance Metric | Suzuki-Miyaura Coupling | Hiyama Coupling |
| Reagent Stability | Low (Prone to atmospheric moisture/base) | High (Stable to moisture and air) |
| Optimal Activator | Mild Base (KF or CsF) | Fluoride Source (TBAF) |
| Catalyst System | Pd₂(dba)₃ / SPhos (Homogeneous) | 10% Pd/C / P(4-F-Ph)₃ (Heterogeneous) |
| Typical Yield | 40% – 65% | 75% – 90% |
| Major Side Reaction | Protodeboronation (Trifluorobenzene) | Siloxane dimerization (if excess water) |
| Catalyst Recovery | Difficult (Requires chromatography) | Simple (Celite filtration) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality to prevent the failure modes outlined above.
Protocol A: Optimized Suzuki-Miyaura Coupling
Objective: Accelerate transmetalation to outcompete base-mediated protodeboronation.
-
Preparation & Degassing: In a Schlenk flask, combine the aryl halide (1.0 eq), trifluorophenylboronic acid (1.5 eq), and Potassium Fluoride (KF) (2.0 eq).
-
Causality: KF must be used instead of Na₂CO₃. KF is a mild base that facilitates transmetalation without triggering the rapid base-mediated protodeboronation cascade[4].
-
-
Catalyst Addition: Add Pd₂(dba)₃ (5 mol%) and SPhos (15 mol%).
-
Causality: SPhos is a bulky, electron-rich Buchwald ligand. It drastically accelerates the oxidative addition and transmetalation steps, ensuring the productive catalytic cycle outpaces the degradation pathway[4].
-
-
Reaction: Add thoroughly degassed Toluene/H₂O (10:1). Heat to 95 °C for 12–24 hours.
-
Validation Checkpoint: Monitor the reaction via LC-MS. The significant appearance of trifluorobenzene (the protodeboronation byproduct) is a diagnostic indicator that the base is too strong or the catalyst has deactivated[4].
-
-
Workup: Cool to room temperature, extract with EtOAc, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.
Protocol B: Heterogeneous Hiyama Coupling
Objective: Utilize stable organosilanes for high-yielding, clean conversions.
-
Preparation: In a reaction vial, combine the aryl halide (1.0 eq) and trifluorophenyl(trialkoxy)silane (1.5 eq) in toluene.
-
Causality: Trialkoxysilanes are highly stable to moisture, preventing the spontaneous degradation seen in boronic acids prior to activation[5].
-
-
Catalyst & Activator Addition: Add 10% Pd/C (0.5 mol%), tris(4-fluorophenyl)phosphine (1 mol%), and TBAF (2.0 eq).
-
Causality: TBAF provides the fluoride ion necessary to form the reactive pentacoordinate silicate. The use of Pd/C provides a highly active, heterogeneous palladium source that minimizes metal leaching[5].
-
-
Reaction: Heat the mixture at 120 °C for 16 hours.
-
Validation Checkpoint: Monitor via TLC. The reaction is self-validating upon workup; passing the mixture through a Celite pad completely removes the Pd/C catalyst, instantly arresting the transmetalation cycle and preventing downstream isomerization or over-coupling[5].
-
-
Workup: Concentrate the filtrate in vacuo and purify via short-path silica gel chromatography.
Conclusion for Drug Development Professionals
When synthesizing trifluorophenyl-containing APIs, the Hiyama coupling offers a superior thermodynamic and kinetic profile. By replacing the fragile C–B bond with a robust C–Si bond, chemists can entirely bypass the protodeboronation pathway that plagues Suzuki couplings of electron-deficient rings. Furthermore, the ability to use heterogeneous Pd/C in the Hiyama protocol drastically reduces heavy metal contamination in the final product—a critical regulatory advantage for pharmaceutical manufacturing.
References
1.1[1] 2.4[4] 3.2[2] 4.5[5] 5.3[3]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon [organic-chemistry.org]
Interpreting 29Si NMR spectra of fluorinated phenyl trimethylsilanes
Publish Comparison Guide: Interpreting Si NMR of Fluorinated Phenyl Trimethylsilanes
Executive Summary
The incorporation of fluorine into phenyl rings (bioisosteres) dramatically alters the physicochemical properties of organosilanes. Characterizing these changes via
This guide outlines the specific spectral signatures—chemical shifts and coupling constants—of mono- and poly-fluorinated phenyl trimethylsilanes. It establishes a robust experimental protocol using polarization transfer (INEPT) to overcome sensitivity limits, ensuring reliable data for structure verification.
Theoretical Framework: Substituent Effects
The
The Hammett Correlation
In the series
-
Electron Withdrawing Groups (EWG): Fluorine is a strong EWG (
). Inductive withdrawal of electron density from the aromatic ring descreening the silicon nucleus. -
Result: A downfield shift (more positive ppm) relative to the parent phenyltrimethylsilane.
-
Resonance Effects: While fluorine is inductively withdrawing, it is resonance donating. In the para position, this can partially counteract the inductive deshielding, making the shift change smaller than expected based purely on electronegativity.
Comparison of Alternatives
| Feature | |||
| Direct Structural Probe | High. Directly probes the Si center. | High. Probes the F environment. | Medium. Probes remote methyls. |
| Sensitivity | Low (requires INEPT/DEPT). | High (83% of | High (100%). |
| Spectral Crowding | Low (large shift range). | Low to Medium. | High (aromatic region overlaps). |
| Coupling Info | Reveals | Reveals | Reveals |
Spectral Interpretation Data
The following data summarizes the expected chemical shifts and coupling patterns. All shifts are referenced to Tetramethylsilane (TMS,
Table 1: Chemical Shift Trends & Coupling Patterns
| Compound | Substituent | Multiplicity ( | ||
| Phenyl-TMS | H | -4.2 | Singlet | N/A |
| (4-Fluorophenyl)-TMS | 4-F | -3.5 to -2.0 | Doublet | |
| (3-Fluorophenyl)-TMS | 3-F | -3.0 to -1.0 | Doublet | |
| (2-Fluorophenyl)-TMS | 2-F | -2.0 to +1.0 | Doublet | |
| (Pentafluorophenyl)-TMS | +5.0 to +15.0 | Triplet of Triplets |
*Note: Exact shifts depend on solvent (e.g., CDCl3 vs C6D6) and concentration. Trends indicate relative deshielding (downfield shift) with increasing fluorine content.
**Couplings are estimated based on typical aryl-silane scalar interactions.
Visualization: Coupling Logic
The splitting pattern of (Pentafluorophenyl)trimethylsilane is complex due to the symmetry of the
-
Two equivalent ortho-fluorines (
, large). -
Two equivalent meta-fluorines (
, small). -
One para-fluorine (
, very small/unresolved).
Figure 1: Splitting tree logic for the
Experimental Protocol: The INEPT Sequence
Direct acquisition of
Protocol Steps
-
Sample Preparation:
-
Dissolve ~50 mg of silane in 0.6 mL deuterated solvent (CDCl
or C D ). -
Crucial: Use a plastic or PTFE liner if investigating trace Si-F species to avoid background glass signal (
ppm), though aryl-silanes appear far from this region. -
Add 0.02 M Cr(acac)
(Chromium(III) acetylacetonate) only if performing quantitative integration without INEPT. For INEPT, this is not required.
-
-
Pulse Sequence Setup (INEPT):
-
Target: Transfer polarization from the abundant methyl protons (
H) to the silicon ( Si). -
Coupling Constant (
): Optimize the delay for the of the trimethylsilyl group. -
Value:
Hz. -
Delay Calculation:
ms.
-
-
Acquisition Parameters:
-
Spectral Width: 200 ppm (centered at -20 ppm).
-
Scans: 64–256 scans (significantly faster than the 1000+ required for direct pulse).
-
Decoupling: Proton decoupling (WALTZ-16) must be ON during acquisition to collapse the methyl protons into a singlet (or F-coupled multiplet).
-
Figure 2: Signal enhancement workflow using INEPT. Polarization is transferred from methyl protons to silicon, bypassing long Si relaxation times.
Troubleshooting & Validation
-
Missing Signals: If the signal is absent, check the
-coupling value used for the INEPT delay. A mismatch significantly reduces efficiency. -
Negative Peaks: In standard decoupled experiments (not INEPT), negative peaks indicate a negative NOE. This confirms the presence of Si-H interactions but makes integration impossible. Use Inverse Gated Decoupling for quantitative data.
-
Glass Background: A broad hump at -110 ppm is from the NMR tube/probe glass.[3] It should not interfere with aryl-silanes (-5 to +15 ppm).
References
-
Substituent Effects in Arylsilanes: Schraml, J., et al. "Silicon-29 NMR chemical shifts in substituted phenyltrimethylsilanes." Collect. Czech. Chem. Commun. (1983).
-
INEPT Optimization: Morris, G. A., & Freeman, R. "Enhancement of Nuclear Magnetic Resonance Signals by Polarization Transfer." Journal of the American Chemical Society (1979).
-
General 29Si Trends: Marsmann, H. "29Si-NMR Spectroscopic Results."[4] NMR: Basic Principles and Progress, Springer (1981).
-
Fluorine Coupling Constants: Emsley, J. W., et al. "Fluorine Coupling Constants." Progress in Nuclear Magnetic Resonance Spectroscopy (1976).[5]
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 4. pascal-man.com [pascal-man.com]
- 5. eclass.uoa.gr [eclass.uoa.gr]
Safety Operating Guide
Trimethyl(2,3,4-trifluorophenyl)silane proper disposal procedures
Executive Summary & Immediate Directive
Trimethyl(2,3,4-trifluorophenyl)silane is a fluorinated organosilane.[1][2] Unlike simple hydrocarbons, its disposal requires strict adherence to protocols that account for both flammability and fluorine content .
-
Primary Hazard: Flammable Liquid (Flash point likely <60°C based on structural analogues).[2]
-
Critical Disposal Constraint: DO NOT mix with standard non-halogented organic waste solvents.[2] This compound must be directed to a waste stream capable of handling fluorinated organics to ensure proper scrubbing of Hydrogen Fluoride (HF) during incineration.[2]
-
Prohibited Actions: Never dispose of down the drain. Never mix with strong oxidizers or aqueous basic waste (risk of protodesilylation and phase separation).[2]
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the foundation of safe disposal.
| Property | Description | Operational Implication |
| Chemical Class | Fluorinated Aryl Silane | Requires "Halogenated/Fluorinated" waste stream.[1][2] |
| Physical State | Colorless Liquid | High mobility; requires secondary containment during transfer. |
| Flammability | High (Flash Point est. <60°C) | RCRA Code D001 .[2] Ground all equipment during transfer to prevent static discharge. |
| Reactivity | Stable to water; reacts with Oxidizers | Can be bulked with compatible fluorinated solvents (e.g., DCM) but not oxidizers.[2] |
| Combustion Byproducts | CO, CO₂, SiO₂, HF | Incineration must occur at a facility with caustic scrubbers to neutralize Hydrogen Fluoride gas. |
Expert Insight: While the silicon-carbon bond in this aryl silane is relatively stable, the electron-withdrawing fluorine atoms on the benzene ring can facilitate cleavage under strong basic conditions or in the presence of fluoride ions.[1] Always maintain a neutral pH in waste containers to prevent unexpected gas generation or heat evolution.
Disposal Decision Logic (Visualized)
The following workflow dictates the operational path for waste handling.
Figure 1: Decision tree for the segregation and processing of organosilane waste streams.
Detailed Operational Procedures
Protocol A: Liquid Waste Disposal (Reaction Mixtures & Stock)
Objective: safely sequester liquid waste for high-temperature incineration.
-
Segregation:
-
Transfer:
-
Perform all transfers in a fume hood.
-
If the waste contains residual reaction materials (e.g., unreacted reagents), ensure the mixture is quenched and at room temperature before bottling.
-
Leave at least 10% headspace in the container to allow for vapor expansion.
-
-
Labeling:
Protocol B: Solid Waste (Contaminated Debris)
Objective: Prevent secondary exposure from contaminated lab consumables.[2]
-
Collection:
-
Packaging:
-
Disposal:
-
Place in the laboratory's solid hazardous waste drum.
-
Note: Silica gel from column chromatography containing this compound must be treated as hazardous solid waste, not general trash, due to the leaching potential of fluorinated byproducts.
-
Protocol C: Empty Container Management
Objective: Render the stock bottle "RCRA Empty" for safe disposal.
-
Triple Rinse:
-
Add a compatible solvent (e.g., Acetone or Dichloromethane) to the empty bottle (approx. 10% of volume).[2]
-
Cap and shake well for 30 seconds.
-
Pour the rinsate into the Liquid Waste container (Protocol A).
-
Repeat this process three times .
-
-
Defacing:
-
Cross out the original label or remove it entirely.
-
Mark the bottle as "EMPTY - TRIPLE RINSED".
-
-
Final Step:
-
Allow the solvent to evaporate in a fume hood (if permitted by local policy) or cap loosely and dispose of the glass bottle in the designated glass waste or recycling bin, depending on facility rules.
-
Regulatory & Compliance Data
When filling out waste manifests for Environmental Health & Safety (EH&S), use the following classifications.
| Regulatory Body | Classification / Code | Notes |
| US EPA (RCRA) | D001 (Ignitable) | Primary characteristic code.[1][2] |
| US EPA (RCRA) | F-List (Potential) | Only applies if spent solvents (e.g., Acetone, DCM) are mixed in.[1][2] |
| DOT (Transport) | UN 1993 | Flammable liquids, n.o.s.[1][2][3] (Trimethyl(trifluorophenyl)silane) |
| Waste Profile | High BTU / Fluorinated | Must specify fluorine content to ensuring scrubbing of HF gas.[1][2] |
Emergency Spill Procedure: In the event of a spill outside containment:
-
Evacuate the immediate area.
-
Eliminate all ignition sources (sparks, flames).[2][3][4][5]
-
Absorb with an inert material (Vermiculite or Sand).[2][6] Do not use combustible materials like sawdust.
-
Scoop into a waste bucket and label as "Spill Debris: Flammable Solid".
References
-
Sigma-Aldrich. (2023).[1][2] Safety Data Sheet: Trimethyl(pentafluorophenyl)silane (Analogue).[1][2] Retrieved from [1][2]
-
United States Environmental Protection Agency (EPA). (2023).[2] Resource Conservation and Recovery Act (RCRA) Orientation Manual.[2] Retrieved from [1][2]
-
National Institutes of Health (NIH). (2023).[2] PubChem Compound Summary: Organosilanes.[2] Retrieved from [1][2]
-
Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards.[4][6][7][8] National Academies Press. Retrieved from [1][2]
Sources
- 1. echemi.com [echemi.com]
- 2. trimethyl(trifluoromethyl)silane suppliers USA [americanchemicalsuppliers.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Burning 'forever chemicals' emerges as industry flash point | Waste Dive [wastedive.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
